1-(3-Fluoro-4-methoxyphenyl)ethanamine
Description
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Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPBBABCUKYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398662 | |
| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-49-1 | |
| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS: 105321-49-1)
A Core Building Block for Modern Medicinal Chemistry
Abstract
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a substituted phenethylamine derivative that has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a fluorine atom and a methoxy group on the phenyl ring—impart desirable physicochemical and pharmacological properties to the target molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the compound's properties, details a robust synthesis protocol via reductive amination, explores its strategic applications in drug discovery, and outlines essential safety and handling procedures.
Introduction and Strategic Importance
In the landscape of drug discovery, the selection of appropriate starting materials is paramount to the successful development of novel therapeutics. 1-(3-Fluoro-4-methoxyphenyl)ethanamine, identified by its CAS number 105321-49-1, is a primary amine that serves as a versatile intermediate.[1] The strategic placement of its substituents is key to its utility.
-
The Fluoro Group: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also modulates the acidity of nearby protons and can increase binding affinity to biological targets through favorable electrostatic interactions.[4]
-
The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influences the compound's solubility and electronic properties, which can be crucial for optimizing pharmacokinetics and pharmacodynamics.
-
The Chiral Ethylamine Moiety: The chiral center at the ethylamine side chain is often critical for stereospecific interactions with biological targets, such as enzymes and receptors, dictating the efficacy and selectivity of the final drug candidate.[1]
This combination makes the molecule a valuable synthon for creating a diverse range of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine are summarized below.
| Property | Value | Reference |
| CAS Number | 105321-49-1 | [5] |
| Molecular Formula | C₉H₁₂FNO | [6][7] |
| Molecular Weight | 169.20 g/mol | [6] |
| Appearance | Liquid | [6] |
| InChI Key | WGUPBBABCUKYCC-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)N | [7] |
| Monoisotopic Mass | 169.09029 Da | [7] |
| Predicted XlogP | 1.3 | [7] |
Note: Experimental data for properties like boiling and melting points are not widely published. The hydrochloride salt is also a common, more stable form for handling.[8]
Synthesis and Manufacturing: A Validated Protocol
The most common and efficient method for synthesizing 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3-fluoro-4-methoxyacetophenone.[9] This powerful C-N bond-forming reaction avoids the overalkylation issues often seen with direct amine alkylation and can be performed in a one-pot procedure.[10][11]
The Causality of Experimental Choices
The chosen protocol involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[9]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that readily reduces the protonated imine intermediate but reacts only slowly with the starting ketone.[11] This selectivity is crucial for achieving a high yield. It is also a safer alternative to the highly toxic sodium cyanobohydride (NaBH₃CN).[10]
-
Solvent and Reaction Conditions: A non-protic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) is used to prevent unwanted side reactions with the hydride reagent.[12] The reaction is typically run at room temperature, making it operationally simple and energy-efficient.[12]
-
Workup and Purification: The reaction is quenched with an aqueous base (e.g., NaHCO₃) to neutralize the acidic byproducts and deprotonate the amine product, facilitating its extraction into an organic solvent.[12] Final purification is achieved via column chromatography to ensure high purity.
Synthesis Workflow Diagram
Sources
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Physicochemical properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS No: 105321-49-1), a fluorinated phenylethylamine derivative of significant interest in medicinal chemistry and drug discovery. As a chiral building block, its structural and chemical characteristics are critical for the rational design of novel pharmaceutical agents. This document details the compound's synthesis, analytical characterization, and core physicochemical parameters. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed, field-proven experimental protocols for its characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Molecular and Chemical Identity
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a primary amine featuring a stereocenter at the α-carbon. The phenyl ring is substituted with a fluorine atom at position 3 and a methoxy group at position 4. These substitutions significantly influence the molecule's electronic properties, basicity, and lipophilicity, making it a valuable synthon.
| Property | Value | Source(s) |
| CAS Number | 105321-49-1 | [1] |
| Molecular Formula | C₉H₁₂FNO | [1][2] |
| Molecular Weight | 169.20 g/mol | [1][2] |
| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | [3] |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)N | [3] |
| Synonyms | 1-(3'-Fluoro-4'-methoxyphenyl)ethylamine | [2] |
| Hydrochloride CAS No. | 1375472-38-0 | [4] |
Synthesis and Purification
The most direct and industrially scalable synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3'-Fluoro-4'-methoxyacetophenone. This one-pot reaction offers high efficiency and atom economy.
Synthesis via Direct Reductive Amination
This protocol utilizes ammonia as the nitrogen source and hydrogen gas with a chiral catalyst for asymmetric reduction, or a standard reducing agent like sodium borohydride for the racemic mixture. Direct asymmetric reductive amination (DARA) is the preferred route for accessing specific enantiomers, which are often required for pharmaceutical applications.[3][4]
Causality and Experimental Insight: The choice of a transition metal catalyst (e.g., Ruthenium or Iridium-based) is critical for achieving high enantioselectivity in the DARA process.[4][5] An ammonium salt, such as NH₄Cl, serves as the ammonia source and helps drive the initial imine formation. The reaction is performed under pressure to ensure sufficient hydrogen concentration for the reduction step. Methanol is a common solvent choice due to its ability to dissolve the reactants and its compatibility with hydrogenation conditions.
Caption: Workflow for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add 3'-Fluoro-4'-methoxyacetophenone (1.0 eq).[6]
-
Reagent Addition: Add ammonium chloride (1.5 eq) and the Ruthenium catalyst system (e.g., [RuCl₂(p-cymene)]₂ with a suitable chiral phosphine ligand, 0.1-1.0 mol%).
-
Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa. Heat the mixture to 95 °C with vigorous stirring for 24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS to confirm the consumption of the starting ketone.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by vacuum distillation to yield the final product. For the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with IPA/HCl.[7]
Core Physicochemical Properties
Direct experimental data for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is limited in publicly available literature. The following table includes computed values and experimental data from closely related structural analogs to provide a scientifically grounded estimation of its properties.
| Property | Value / Description | Type | Source(s) |
| Appearance | Predicted to be a liquid at room temperature. | Estimated | [8] |
| Boiling Point | 65 °C @ 0.4 mmHg (for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |
| Density | 1.024 g/mL @ 20 °C (for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |
| pKa (Conjugate Acid) | ~9.3 (Predicted for similar phenylethylamines) | Predicted | [8] |
| XLogP3 | 1.3 | Computed | [3] |
| Water Solubility | Soluble (10 g/L for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa of the conjugate acid (pKaH) is a critical parameter influencing the compound's ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is the gold standard for its determination.[2][9]
Causality and Experimental Insight: This method relies on monitoring the pH of a solution of the amine as a strong acid (HCl) is added. The amine is first fully deprotonated with a base (NaOH) to a high pH. As acid is added, the amine becomes protonated. The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form, corresponding to the midpoint of the titration curve.[10] Using a constant ionic strength background electrolyte (e.g., KCl) is crucial to minimize activity coefficient fluctuations.[2][11] Performing at least three titrations ensures reproducibility and statistical confidence in the final value.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[2]
-
Sample Preparation: Accurately weigh the amine and dissolve it in a solution of 0.15 M potassium chloride (KCl) to prepare a ~1 mM solution (e.g., 20 mL). The KCl maintains a constant ionic strength.[11]
-
Initial pH Adjustment: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂.[2] Add 0.1 M NaOH dropwise to adjust the solution to a pH of ~12, ensuring the amine is in its free base form.
-
Titration: Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue until the pH drops to ~2.
-
Data Analysis: Plot pH versus the volume of HCl added. Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point (where the derivative is maximum). The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Validation: Repeat the titration at least three times and report the average pKa value with the standard deviation.[11]
Experimental Protocol: LogP Determination by Shake-Flask Method
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[12] The shake-flask method is the benchmark technique for its direct measurement.[13]
Causality and Experimental Insight: This method measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating lipophilic membranes) and a pH 7.4 phosphate buffer (simulating physiological aqueous environments).[14] Pre-saturating each phase with the other is critical to prevent volume changes during the experiment. The concentration of the analyte in each phase is determined post-equilibration, typically by HPLC-UV, due to its sensitivity and wide applicability.[13] For ionizable compounds like amines, the measurement yields a distribution coefficient (LogD) at a specific pH. To determine the intrinsic LogP (for the neutral species), the pKa and pH must be known.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a large separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.[15]
-
Sample Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., DMSO) at ~10 mM.[15]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the stock solution so that the final concentration is in the analytical range (e.g., 50-100 µM).
-
Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Dilute each aliquot appropriately and analyze the concentration using a calibrated HPLC-UV method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Buffer]).
-
Validation: Perform the experiment in triplicate.
Spectroscopic & Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure confirmation.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Expected in the range of 6.8-7.5 ppm. The substitution pattern (ortho, meta couplings to F and adjacent protons) will lead to complex splitting.
-
Methine Proton (-CH(NH₂)-): A quartet around 4.0-4.2 ppm, coupled to the adjacent methyl protons.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.[16]
-
Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm. This signal will disappear upon D₂O exchange, a key diagnostic test.[17]
-
Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR:
-
Aromatic Carbons: Between 110-160 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller couplings.[18]
-
C-O Carbon: The aromatic carbon attached to the methoxy group will be downfield, around 150-155 ppm.
-
Methine Carbon (-CH): Around 50-55 ppm.
-
Methoxy Carbon (-OCH₃): Around 55-56 ppm.[16]
-
Methyl Carbon (-CH₃): Around 20-25 ppm.
-
-
¹⁹F NMR: A single resonance is expected. The chemical shift will be relative to a standard like CFCl₃. The signal will show coupling to ortho and meta aromatic protons.[19]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion: For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 170.1.
-
Key Fragmentation Pathways: Phenylethylamines are known to undergo characteristic fragmentation.[20]
-
α-Cleavage: The most common fragmentation is the cleavage of the Cα-Cβ bond, which for this molecule would result in the loss of a methyl radical to form an iminium ion.
-
Loss of Ammonia: A characteristic fragmentation for primary phenylethylamines is the neutral loss of ammonia (NH₃, 17 Da) from the protonated molecular ion, leading to a fragment at m/z 153.1.[21] This often proceeds via the formation of a stable spiro[2.5]octadienylium ion.[20][21]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: As a primary amine, two characteristic medium-intensity, sharp bands are expected in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretches).[17][22]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.[23]
-
N-H Bend (Scissoring): A medium to strong band around 1580-1650 cm⁻¹.[24]
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
-
C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ range.[22]
-
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region, often overlapping with other signals.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Methodology: Reversed-phase HPLC with a C18 column is the standard method for assessing the purity of this compound.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure protonation of the amine and sharp peak shape) is typically effective.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm or 270 nm).
-
Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main peak.
Safety, Handling, and Storage
Based on safety data for structurally similar phenylethylamines, 1-(3-Fluoro-4-methoxyphenyl)ethanamine should be handled as a hazardous chemical.
-
Hazard Identification: Assumed to be corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.[11][25]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat material should be performed in a certified chemical fume hood.[11][15]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[25]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[15]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It may be beneficial to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]
Conclusion
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chemical intermediate whose physicochemical properties are dictated by its unique substitution pattern. The fluorine and methoxy groups modulate its pKa and lipophilicity, making it a versatile tool for fine-tuning the ADME and pharmacodynamic properties of drug candidates. This guide provides the foundational data and robust experimental frameworks necessary for its effective synthesis, characterization, and safe handling in a research and development setting.
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Chen, M. D., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2636. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. While a definitive experimental structure from single-crystal X-ray diffraction is not publicly available, this guide synthesizes data from closely related analogs, spectroscopic principles, and computational chemistry to elucidate its likely three-dimensional architecture. We will explore the influence of the 3-fluoro and 4-methoxy substituents on the rotational freedom of the ethylamine side chain and the overall molecular geometry. This document is intended for researchers, scientists, and professionals in the field of drug design and development, offering insights into the structural nuances that can govern molecular interactions and biological activity.
Introduction: The Significance of Substituted Phenethylamines
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The specific substitutions on the phenyl ring and the ethylamine side chain profoundly influence the pharmacological profile of these compounds. The introduction of fluorine and methoxy groups, as seen in 1-(3-Fluoro-4-methoxyphenyl)ethanamine, can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity.
A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design. The spatial arrangement of the functional groups dictates how the molecule interacts with its biological target, making conformational analysis a critical step in the drug discovery pipeline.
Molecular Structure and Key Features
The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethanamine consists of a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. An aminoethane group is attached to the 1-position of the ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.20 g/mol | [2] |
| CAS Number | 105321-49-1 | [2] |
The key structural features that govern the molecule's conformation are the rotatable bonds:
-
τ1 (Cα-Cβ): Rotation around the bond between the alpha-carbon (attached to the phenyl ring) and the beta-carbon (of the ethyl group).
-
τ2 (C1-Cα): Rotation around the bond connecting the phenyl ring to the ethylamine side chain.
The interplay of steric hindrance and electronic interactions involving the fluoro and methoxy substituents, as well as the amine group, will determine the preferred dihedral angles for τ1 and τ2.
Conformational Analysis: A Multi-faceted Approach
To comprehensively understand the conformational landscape of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a combination of experimental and computational techniques is employed.
Experimental Approaches
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.[3] Although a crystal structure for the title compound is not publicly available, analysis of related structures, such as a fluoro analogue of 3,4-(methylenedioxy)amphetamine hydrochloride, reveals strong intermolecular N-H···Cl hydrogen bonds influencing the crystal packing.[3] For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, one would anticipate similar hydrogen bonding networks in its crystalline salt forms.
Hypothetical Experimental Protocol for X-ray Crystallography:
-
Crystallization: Dissolve the hydrochloride salt of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a suitable solvent system (e.g., methanol/ether, ethanol/water). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to obtain the final molecular structure.
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[4] For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, several NMR techniques would be particularly insightful:
-
¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on the α and β carbons of the ethylamine side chain can provide information about the dihedral angle (τ1) according to the Karplus equation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other (< 5 Å).[5] This can reveal the proximity of the amine protons or the methyl protons to the aromatic protons, providing crucial constraints on the overall conformation.[5][6] For instance, an NOE between the amine protons and the aromatic proton at the 2-position would suggest a specific orientation of the side chain relative to the ring.
-
¹⁹F NMR: The chemical shift of the fluorine atom is sensitive to its local electronic environment, which is influenced by the molecule's conformation.
Hypothetical Experimental Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve a high-purity sample of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY experiments.
-
Data Analysis: Assign all proton and carbon signals. Measure key ³J coupling constants and quantify NOE cross-peak intensities. Use these experimental parameters to derive dihedral angle restraints and interproton distances to build a model of the predominant solution-state conformation.
Computational Chemistry: Mapping the Conformational Energy Landscape
Computational modeling provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformers. Density Functional Theory (DFT) is a widely used method for this purpose.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for computational conformational analysis.
For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a systematic search of the torsional angles τ1 and τ2 would be performed. The relative energies of the resulting conformers would indicate their populations at a given temperature. Such calculations would likely reveal a preference for a staggered conformation along the Cα-Cβ bond to minimize steric hindrance. The orientation of the ethylamine side chain with respect to the phenyl ring will be influenced by a balance of steric effects from the ortho-protons and potential intramolecular interactions.
Predicted Conformation and Influence of Substituents
Based on the principles of conformational analysis and data from related phenethylamines, we can predict the likely low-energy conformation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
The ethylamine side chain is expected to adopt a staggered conformation (gauche or anti) to minimize steric repulsion between the amine group and the phenyl ring. The presence of the 3-fluoro and 4-methoxy substituents introduces electronic and steric factors that will influence the rotational barrier around the C1-Cα bond. The methoxy group at the 4-position is electron-donating, while the fluorine at the 3-position is electron-withdrawing. These electronic effects can influence the bond lengths and rotational barriers.
The conformation of the methoxy group itself is also of interest. It is likely to be coplanar with the benzene ring to maximize resonance stabilization, with the methyl group oriented away from the adjacent fluorine atom to minimize steric clash.
Conclusion: A Structurally Informed Approach to Drug Discovery
This technical guide has provided a detailed overview of the molecular structure and conformational analysis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. While awaiting definitive experimental data, a combination of spectroscopic principles and computational modeling provides a robust framework for understanding its three-dimensional properties. The predicted conformational preferences, driven by the interplay of steric and electronic effects of the fluoro and methoxy substituents, offer valuable insights for researchers in medicinal chemistry. A thorough grasp of the molecule's structure is the first step towards understanding its biological activity and designing next-generation therapeutics with improved efficacy and safety profiles.
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Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. (2014). ResearchGate. Retrieved January 3, 2026, from [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2017). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. (2018). SciSpace. Retrieved January 3, 2026, from [Link]
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Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. (2006). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
This document provides a detailed technical guide on the spectroscopic characterization of the compound 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS 105321-49-1). As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.
While complete, publicly available experimental spectra for this compound are limited, this guide will provide an expert interpretation of expected spectral features based on its molecular structure and data from closely related analogs. This approach is designed to empower researchers to predict, identify, and interpret the spectroscopic data they acquire for this and similar compounds.
Molecular Structure and Its Influence on Spectroscopy
1-(3-Fluoro-4-methoxyphenyl)ethanamine possesses a chiral center at the ethylamine benzylic position and a substituted aromatic ring. The key structural features that will dictate its spectroscopic fingerprint are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the fluorine, methoxy, and ethylamine groups will influence the chemical shifts of the aromatic protons and carbons.
-
Fluorine Atom: The presence of fluorine introduces characteristic C-F coupling in the ¹³C NMR spectrum and a strong absorption in the IR spectrum. Its electron-withdrawing nature will influence the chemical shifts of adjacent protons and carbons.
-
Methoxy Group (-OCH₃): This electron-donating group will shield nearby protons and carbons, causing upfield shifts in the NMR spectra. It will also exhibit a characteristic C-O stretching in the IR spectrum.
-
Ethanamine Side Chain (-CH(NH₂)CH₃): This group contains a chiral center, a methine proton (CH), a primary amine (NH₂), and a methyl group (CH₃). Each of these will produce distinct signals in the NMR spectra. The N-H bonds will have characteristic stretching and bending vibrations in the IR spectrum.
Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignment predictions.
Caption: Molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) in an appropriate solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH₃ (β-carbon) | 1.3 - 1.5 | Doublet (d) | ~6-7 | Coupled to the single methine proton (α-CH). |
| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | N/A | Amine protons are exchangeable and often appear as a broad signal. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | Methoxy protons are isolated from other protons. |
| -CH (α-carbon) | 4.0 - 4.3 | Quartet (q) | ~6-7 | Coupled to the three methyl protons. |
| Aromatic H-2 | 7.0 - 7.2 | Doublet (d) | J(H-F) ≈ 10-12 | Ortho to the fluorine, showing a characteristic ortho C-H to C-F coupling. |
| Aromatic H-6 | 6.9 - 7.1 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2 | Ortho to the ethylamine group and meta to the fluorine. |
| Aromatic H-5 | 6.8 - 7.0 | Doublet (d) | J(H-H) ≈ 8-9 | Ortho to the methoxy group and meta to the ethylamine group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and will be significantly influenced by the fluorine atom, which causes splitting of carbon signals (C-F coupling).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| -CH₃ (β-carbon) | 23 - 26 | N/A | Aliphatic methyl carbon. |
| -CH (α-carbon) | 50 - 55 | N/A | Aliphatic methine carbon attached to the nitrogen and aromatic ring. |
| -OCH₃ | 55 - 57 | N/A | Methoxy carbon. |
| C-5 | 112 - 114 | N/A | Shielded by the ortho-methoxy group. |
| C-2 | 115 - 117 | d, J ≈ 18-20 | Ortho to fluorine, showing a large two-bond C-F coupling. |
| C-6 | 118 - 120 | d, J ≈ 3-5 | Meta to fluorine, showing a smaller three-bond C-F coupling. |
| C-1 | 135 - 138 | d, J ≈ 6-8 | Ipso-carbon attached to the ethylamine, coupled to the meta-fluorine. |
| C-4 | 145 - 148 | d, J ≈ 10-12 | Ipso-carbon attached to the methoxy group, coupled to the meta-fluorine. |
| C-3 | 152 - 155 | d, J ≈ 240-250 | Ipso-carbon directly attached to fluorine, showing a very large one-bond C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| N-H (amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Medium (often two bands for -NH₂) |
| C-H (aromatic) | 3000 - 3100 | Stretch | Medium to Weak |
| C-H (aliphatic) | 2850 - 3000 | Stretch | Medium |
| C=C (aromatic) | 1500 - 1600 | Stretch | Medium to Strong |
| N-H (amine) | 1580 - 1650 | Bend (Scissoring) | Medium |
| C-F | 1150 - 1250 | Stretch | Strong |
| C-O (aryl ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Stretch | Strong |
The presence of a strong absorption band in the 1150-1250 cm⁻¹ region would be a key indicator of the C-F bond. The dual peaks in the 3300-3500 cm⁻¹ range are characteristic of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Molecular Formula: C₉H₁₂FNO), the exact mass is 169.0903 g/mol .
Predicted Mass Spectral Data
| m/z | Ion | Rationale |
| 169 | [M]⁺ | Molecular ion peak. |
| 154 | [M - CH₃]⁺ | Loss of the methyl group from the ethylamine side chain, a common fragmentation pathway for α-methyl benzylamines. |
| 152 | [M - NH₃]⁺ | Loss of ammonia. |
The most abundant fragment in the mass spectrum is expected to be at m/z 154, resulting from the cleavage of the Cα-Cβ bond, which is a stable benzylic carbocation.
PubChem provides a list of predicted adducts which can be useful when analyzing electrospray ionization (ESI) mass spectra. For example, the [M+H]⁺ ion would be observed at m/z 170.0976.
Caption: Primary fragmentation pathway for 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Experimental Protocols
Acquiring high-quality spectroscopic data requires proper sample preparation and instrument parameter selection.
Synthesis
A plausible synthetic route to obtain 1-(3-Fluoro-4-methoxyphenyl)ethanamine is via reductive amination of the corresponding ketone, 3-Fluoro-4-methoxyacetophenone.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methoxyacetophenone (1 equivalent) in methanol.
-
Ammonium Source: Add ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Reducing Agent: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise (1.5-2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The structural elucidation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is a critical step in its application in research and development. This guide provides a comprehensive framework for understanding and predicting its NMR, IR, and MS spectra. The key identifying features will be the characteristic splitting patterns in NMR due to the fluorine atom, the N-H and C-F stretches in the IR spectrum, and the molecular ion peak with its primary fragment in the mass spectrum. By combining these techniques, researchers can confidently confirm the identity and purity of this important chemical entity.
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An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a fluoro-substituted aromatic ring and a chiral amine, is of significant interest in medicinal chemistry for its ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on practical, scalable, and efficient methodologies. We will delve into the mechanistic underpinnings of classical reductive amination techniques, including the Leuckart reaction, as well as modern catalytic asymmetric approaches that deliver high enantiopurity. This document is intended to be a practical resource for researchers in drug discovery and process development, offering detailed experimental protocols and insights into the selection of optimal synthetic strategies.
Introduction: The Significance of Fluorinated Chiral Amines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. When combined with a chiral amine, as in 1-(3-fluoro-4-methoxyphenyl)ethanamine, the resulting scaffold offers a powerful tool for creating potent and selective therapeutic agents. The methoxy group further provides a handle for additional chemical modifications, making this a versatile intermediate in the synthesis of a wide range of bioactive compounds.
Retrosynthetic Analysis: Key Disconnections
The most logical and convergent synthetic approach to 1-(3-fluoro-4-methoxyphenyl)ethanamine involves the formation of the amine functionality from a carbonyl precursor. This retrosynthetic disconnection leads us to the readily accessible ketone, 3'-fluoro-4'-methoxyacetophenone.
Figure 1: Retrosynthetic analysis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
This strategy allows for the exploration of various reductive amination techniques to achieve the target molecule, including both racemic and asymmetric syntheses.
Synthesis of the Key Precursor: 3'-Fluoro-4'-methoxyacetophenone
The starting ketone, 3'-fluoro-4'-methoxyacetophenone, is commercially available. However, for large-scale syntheses or when custom synthesis is required, it can be prepared via a Friedel-Crafts acylation of 2-fluoroanisole with acetic anhydride.
Racemic Synthesis Routes
For initial screening and preliminary biological evaluation, a racemic mixture of 1-(3-fluoro-4-methoxyphenyl)ethanamine is often sufficient. Here, we detail two robust and widely applicable methods for its preparation.
The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2][3] This one-pot procedure is known for its operational simplicity, though it often requires high reaction temperatures.[3]
Mechanism: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a hydride transfer from formic acid.[2]
Sources
The Strategic Introduction of Fluorine in Phenylethylamine Derivatives: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters and a vast array of synthetic psychoactive compounds. The strategic incorporation of fluorine atoms into this privileged structure represents a powerful medicinal chemistry approach to modulate and refine biological activity. This guide provides an in-depth technical exploration of the potential biological activities of fluorinated phenylethylamine derivatives. We will dissect the causal relationships between fluorine substitution and its profound effects on pharmacodynamics, pharmacokinetics, and receptor interaction. This document moves beyond a simple catalog of compounds to offer a foundational understanding of the principles guiding the design and evaluation of these novel chemical entities, complete with detailed experimental protocols and mechanistic insights for the research professional.
The Rationale for Fluorination in Phenylethylamine Drug Design
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, and for good reason. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing steric bulk, as it is only slightly larger than a hydrogen atom.[1][2] This allows for subtle yet profound alterations to a molecule's physicochemical profile.[1][3]
Key advantages of fluorinating the phenylethylamine scaffold include:
-
Modulation of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1]
-
Altered Receptor Binding Affinity and Selectivity: Fluorine's high electronegativity can change the electron distribution of the aromatic ring, influencing crucial non-covalent interactions with receptor targets, such as π-π stacking, cation-π, and hydrogen bonding.[3] This can lead to enhanced binding affinity (potency) and improved selectivity for specific receptor subtypes.[4]
-
Enhanced Blood-Brain Barrier (BBB) Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB, a critical factor for centrally acting drugs.[1]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the flexible ethylamine side chain through intramolecular interactions, pre-organizing the molecule for optimal receptor engagement.[3]
The introduction of fluorine into the phenethylamine nucleus can greatly impact the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of effects.[4] For instance, while fluoroescaline was observed to be almost devoid of psychoactive effects compared to its non-fluorinated counterpart, difluoro- and trifluoroescaline showed retained or increased potency, respectively.[4] Similarly, difluoromescaline and trifluoromescaline increasingly surpassed the potency and duration of mescaline's effects.[4]
Primary Biological Targets and Mechanisms of Action
Fluorinated phenylethylamines interact with a range of monoaminergic systems, with the most significant targets being serotonin (5-HT) receptors, monoamine transporters, and monoamine oxidase (MAO) enzymes.[4][5]
Serotonin 5-HT₂ Receptor Family
The 5-HT₂ family of G-protein coupled receptors (GPCRs), particularly the 5-HT₂A subtype, is a primary target for many psychedelic phenethylamines.[6]
-
Mechanism of Action: The canonical signaling pathway for the 5-HT₂A receptor involves its coupling to a Gq/11 protein.[6] Upon agonist binding, this activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7][8] Recent research indicates that the psychedelic potential of a 5-HT₂A agonist is predicted by its efficacy in recruiting this Gq pathway, rather than the β-arrestin pathway.[9][10]
Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[11] Certain phenylethylamine derivatives can act as substrates or inhibitors of MAO, and fluorination can significantly alter this interaction.
-
Mechanism of Action: MAO catalyzes the oxidative deamination of its substrates.[12] A series of fluorine-substituted 2-phenylethylamines were synthesized and tested as substrates and inactivators of MAO-B.[5] While all the tested compounds were substrates, several of the phenylethylamines, but none of the benzylamines, also acted as inactivators.[5] This suggests that the addition of electron-withdrawing fluorine substituents to good MAO substrates can transform them into inactivators.[5]
Synthesis and Characterization
The synthesis of fluorinated phenylethylamine derivatives can be approached through various established organic chemistry methodologies. The choice of strategy often depends on the desired position of the fluorine atom(s) on the aromatic ring or side chain.
Representative Synthesis Workflow: Reductive Amination
A common and versatile method for synthesizing phenylethylamines is the reductive amination of a corresponding phenylacetone. This workflow allows for the introduction of various substituents on the amine.
Protocol: Synthesis of 1-(4-Fluorophenyl)propan-2-amine
-
Imine Formation: To a solution of 4-fluorophenyl-2-propanone (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents, 40% in water). Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: Evaporate the methanol under reduced pressure. Basify the remaining aqueous solution with 4M sodium hydroxide (NaOH) to pH >12. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Biological Evaluation: Protocols and Data Interpretation
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor. A high-throughput method using 96-well filter plates is common.[13]
Protocol: 5-HT₂A Receptor Competition Binding Assay [13]
-
Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells).[14] The radioligand of choice is often [³H]ketanserin.[13]
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Plate Preparation: Pre-soak 96-well GF/B filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[13]
-
Incubation: In each well, combine:
-
Cell membrane preparation (approx. 70 µg protein/well).[13]
-
[³H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).
-
Varying concentrations of the unlabeled fluorinated phenylethylamine test compound.
-
For determining non-specific binding, add a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM ketanserin).
-
-
Equilibration: Incubate the plates at room temperature for 20-30 minutes to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinities (Ki) of Phenylethylamines at the 5-HT₂A Receptor
| Compound | Ki (nM) | Source |
| DOB-HCl | 59 | [13] |
| DOET-HCl | 137 | [13] |
| DOM-HCl | 533 | [13] |
| DMT | 1,985 | [13] |
| TMA-HCl | 22,340 | [13] |
This table illustrates how structural modifications impact binding affinity. Data for a series of fluorinated analogs would be required to establish a clear Structure-Activity Relationship (SAR).
Monoamine Oxidase (MAO) Inhibition Assay
Determining a compound's ability to inhibit MAO-A or MAO-B is crucial for understanding its overall pharmacological profile. Fluorometric or spectrophotometric assays are commonly employed.[11][15]
Protocol: Fluorometric MAO-A Inhibition Screening [15]
-
Reagents: Use a commercial MAO-A inhibitor screening kit or prepare reagents individually. This includes recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), and a developer that reacts with a product (like H₂O₂) to generate a fluorescent signal.[15][16]
-
Test Compound Preparation: Dissolve the fluorinated phenylethylamine derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Procedure: In a 96-well plate, add:
-
MAO-A enzyme solution.
-
10 µL of the test inhibitor dilution or a known inhibitor control (e.g., Clorgyline).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add the MAO-A substrate solution to initiate the enzymatic reaction.
-
Signal Development: After a set incubation time (e.g., 30-60 minutes), add the developer solution.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to an enzyme control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vivo Behavioral Assessment
Translating in vitro findings to potential physiological effects requires in vivo animal models. Rodent models are standard for assessing the psychoactive properties of novel phenylethylamines.
Key Behavioral Assays for Rodents:
-
Head-Twitch Response (HTR) in Mice: This is a widely accepted behavioral proxy for 5-HT₂A receptor activation and potential psychedelic-like activity.[17] Mice are administered the test compound, and the frequency of rapid, involuntary head rotations is counted over a specific period.[17]
-
Open-Field Test: This assay assesses general locomotor activity, exploratory behavior, and anxiety-like responses.[18] Parameters such as distance traveled, time spent in the center versus the periphery, and stereotypic behaviors (e.g., circling, excessive grooming) are recorded.[18][19]
-
Conditioned Place Preference (CPP): This test is used to evaluate the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in time spent in the drug-paired chamber indicates rewarding properties and abuse potential.[17]
Pharmacokinetics and ADMET Considerations
A biologically active compound is only a viable drug candidate if it possesses a suitable pharmacokinetic profile. The introduction of fluorine can significantly influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][20]
-
Metabolism: As previously noted, fluorination can block metabolic hotspots, leading to increased stability.[1] However, it is crucial to identify the metabolites that are formed, as they may have their own pharmacological or toxicological profiles. In silico prediction tools and in vitro studies using human liver microsomes are essential first steps.
-
Toxicity: Acute toxicity studies in rodents are necessary to determine the lethal dose (e.g., LD₅₀). For example, studies in mice have shown that para-halogenation, including fluorination, significantly increases the acute toxicity of phenylethylamine.[21] A comprehensive toxicological workup, including assessments for cardiotoxicity (e.g., hERG channel inhibition) and genotoxicity (e.g., Ames test), is required for any lead compound.[22]
Conclusion and Future Directions
The strategic fluorination of the phenylethylamine scaffold is a validated and potent strategy for generating novel compounds with finely tuned biological activities. By leveraging the unique physicochemical properties of fluorine, researchers can modulate receptor affinity, enhance metabolic stability, and alter psychoactive profiles in predictable ways. This guide has provided a technical framework for the synthesis, in vitro evaluation, and in vivo characterization of these derivatives. The future of this field lies in the rational design of compounds with improved selectivity for specific receptor subtypes and signaling pathways, potentially leading to new therapeutic agents with enhanced efficacy and reduced side effects for a range of neuropsychiatric disorders.
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An In-depth Technical Guide to Chiral Amines in Medicinal Chemistry
Abstract
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, representing over 40% of all commercial drugs.[1] Their stereochemistry is a critical determinant of pharmacological activity, influencing efficacy, selectivity, and safety profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles of chiral amines in medicinal chemistry. We will delve into the profound impact of chirality on drug action, explore state-of-the-art synthetic strategies for accessing enantiomerically pure amines, and detail the analytical techniques essential for their characterization. By integrating foundational theory with practical, field-proven insights, this document aims to equip scientists with the knowledge to navigate the complexities of chiral amine chemistry in modern drug discovery.
The Stereochemical Imperative: Why Chirality in Amines Dictates Biological Activity
The concept of chirality, or "handedness," is central to the interaction between a drug molecule and its biological target.[2] Receptors, enzymes, and other proteins are inherently chiral environments, constructed from L-amino acids.[2][3] This intrinsic chirality means they can differentiate between the enantiomers of a chiral drug, leading to stereoselective interactions.[3][4]
1.1. Pharmacodynamics: The Easson-Stedman Hypothesis in Action
The Easson-Stedman model provides a foundational explanation for the differential activity of enantiomers. It posits that for optimal binding and biological response, a chiral molecule must engage with its target through a minimum of three distinct interaction points. The more active enantiomer, termed the eutomer , achieves this three-point binding, resulting in a "good fit."[5] Conversely, the less active enantiomer, the distomer , can only interact at two of these sites, leading to a "bad fit" and consequently, reduced or no activity.[5]
In many cases, the distomer is not merely inactive but can contribute to undesirable side effects or even toxicity.[3][5] A classic and tragic example is thalidomide, where the (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is a potent teratogen.[6][7] This underscores the regulatory and ethical necessity of developing single-enantiomer drugs.[3][4]
1.2. Pharmacokinetics: Stereoselectivity in ADME
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is also subject to stereoselective processes.[8][9]
| Pharmacokinetic Phase | Impact of Chirality | Example |
| Absorption | Enantiomers can have different rates of absorption due to interactions with chiral transporters in the gut wall. | The (S)-enantiomer of ibuprofen is absorbed more rapidly than the (R)-enantiomer. |
| Distribution | Plasma protein binding can be stereoselective, affecting the concentration of free, active drug.[8][9] | The (S)-enantiomer of warfarin binds more tightly to human serum albumin than the (R)-enantiomer. |
| Metabolism | Hepatic enzymes, particularly the cytochrome P450 family, often metabolize enantiomers at different rates.[8][9] | The (S)-enantiomer of propranolol is cleared more rapidly by the liver than the (R)-enantiomer. |
| Excretion | Renal clearance can differ between enantiomers due to stereoselective active tubular secretion.[8] | The renal clearance of the enantiomers of pindolol differs significantly. |
This differential pharmacokinetic behavior can lead to complex dose-response relationships and variable therapeutic outcomes if a racemic mixture is administered.[2][8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization of individual enantiomers in drug development.[4][6]
Synthetic Strategies for Enantiopure Amines
The demand for enantiomerically pure amines has driven the development of sophisticated and efficient synthetic methodologies. The choice of strategy often depends on factors such as the complexity of the target molecule, scalability, and cost-effectiveness.[10]
2.1. Chiral Resolution: Separating Racemates
Resolution remains a widely used industrial method for obtaining single enantiomers from a racemic mixture.[11] While theoretically limited to a 50% yield for the desired enantiomer, this can be overcome by incorporating a racemization step for the unwanted isomer.[11][12]
2.1.1. Diastereomeric Salt Formation
This classical method involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[11][12] Diastereomers have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[12]
Protocol: Resolution of Racemic α-Methylbenzylamine
-
Salt Formation: Dissolve 1.0 equivalent of racemic α-methylbenzylamine in a suitable solvent (e.g., methanol). Add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the first crop of crystals.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Amine: Suspend the isolated salt in water and add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >10.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
2.2. Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis aims to create the desired enantiomer directly, offering higher potential yields and atom economy compared to resolution.[6][10]
2.2.1. Biocatalysis: The Power of Enzymes
Enzymes are highly efficient and stereoselective catalysts that operate under mild, environmentally friendly conditions.[13][14] Transaminases (TAs), in particular, have become powerful tools for the synthesis of chiral amines.[1][15]
-
Mechanism: Amine transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine and a byproduct (e.g., acetone).[1][15] The reaction is driven to completion by removing the acetone byproduct.[15]
A prominent industrial example is the synthesis of Sitagliptin, an anti-diabetic drug. An engineered (R)-selective transaminase is used to convert pro-sitagliptin ketone into the final active pharmaceutical ingredient with high enantioselectivity.[1][13]
2.2.2. Transition-Metal Catalysis
Transition metal complexes featuring chiral ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral precursors like imines or enamides.[16][17] This method is a cornerstone of modern asymmetric synthesis.[17]
-
Mechanism: The substrate coordinates to the chiral metal catalyst. Hydrogen is then delivered stereoselectively to one face of the C=N double bond, directed by the chiral ligand environment, to form the chiral amine.
This approach is widely used in the industrial production of many pharmaceuticals and offers excellent enantioselectivities for a broad range of substrates.[16]
Analytical Techniques for Chiral Amine Characterization
The ability to accurately determine the enantiomeric purity of a chiral amine is critical at all stages of drug development.[18]
3.1. Chiral Chromatography
Chromatographic methods are the gold standard for separating and quantifying enantiomers.[]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[18][] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and effective for a wide range of chiral amines.[20]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO2) as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC.[]
-
Gas Chromatography (GC): GC with a chiral column is suitable for volatile and thermally stable amines. Derivatization may be required to improve volatility.[]
Workflow: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column Selection: Choose a CSP known to be effective for amines (e.g., a polysaccharide-based column).
-
Method Development: Screen various mobile phases (typically mixtures of hexane and an alcohol like isopropanol) to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.
-
Injection & Analysis: Inject the sample onto the HPLC system. The chromatogram will show two peaks corresponding to the two enantiomers.
-
Calculation: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Conclusion: The Central Role of Chiral Amines in the Future of Medicine
Chiral amines are, and will continue to be, indispensable building blocks in medicinal chemistry.[1][16] A thorough understanding of how stereochemistry impacts a drug's pharmacokinetic and pharmacodynamic profile is essential for designing safer and more effective medicines.[2] The continued evolution of asymmetric synthesis, particularly through biocatalysis and transition-metal catalysis, provides increasingly powerful tools to access these critical molecules with high enantiopurity.[14][21] Coupled with robust analytical techniques for stereochemical characterization, the field is well-positioned to meet the challenges of modern drug discovery, where precision and selectivity are paramount.
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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Magic Bullet" Atom in Medicinal Chemistry
Fluorine, the most electronegative element, has emerged as a cornerstone in the design of modern pharmaceuticals.[1][2] Its strategic incorporation into drug candidates can profoundly influence a molecule's physicochemical and pharmacological properties in ways that are often beneficial for therapeutic efficacy.[3][4] Despite its rarity in natural products, approximately 15% to 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its value in medicinal chemistry.[5] This guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, offering insights into the causality behind its effects and detailing methodologies for its application and analysis.
I. Modulation of Fundamental Molecular Properties
The unique electronic properties of fluorine allow for the fine-tuning of a drug candidate's characteristics at a fundamental level. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often without introducing significant steric hindrance.[3][6] However, its extreme electronegativity (3.98 on the Pauling scale) dramatically alters the local electronic environment.[3]
A. Acidity and Basicity (pKa) Modulation
The strong electron-withdrawing nature of fluorine significantly impacts the acidity and basicity of nearby functional groups.[3][7] By inductively withdrawing electron density, fluorine can:
-
Decrease the pKa of neighboring basic groups: This can be particularly advantageous for drugs containing amine functionalities. Lowering the basicity can reduce unwanted protonation at physiological pH, which can in turn improve membrane permeability and bioavailability.[6][8] For central nervous system (CNS) drug candidates, modulating basicity is a key strategy to control P-glycoprotein (Pgp)-mediated efflux.[9]
-
Increase the acidity of neighboring acidic groups: This can enhance interactions with biological targets where an acidic proton is involved in binding.[10]
Table 1: Effect of Fluorination on the pKa of an Exemplary Amine
| Compound | Structure | pKa |
| Aniline | C₆H₅NH₂ | 4.6 |
| 4-Fluoroaniline | FC₆H₄NH₂ | 4.1 |
This table illustrates the typical pKa-lowering effect of fluorine substitution on an aromatic amine.
B. Lipophilicity (LogP) and Permeability
The impact of fluorine on lipophilicity is context-dependent.[1] While the carbon-fluorine (C-F) bond is more lipophilic than a carbon-hydrogen (C-H) bond, the overall effect on the molecule's LogP (a measure of lipophilicity) can vary.[10]
-
Single fluorine substitutions often lead to a slight increase in LogP, which can enhance membrane permeability and absorption.[7][11]
-
Multiple fluorine substitutions or the introduction of a trifluoromethyl (CF₃) group can sometimes decrease LogP due to the molecule's overall polarity.[7]
This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][8] Judicious placement of fluorine can improve oral bioavailability and penetration into specific tissues, such as the brain.[1] For instance, the para-trifluoromethyl group in fluoxetine enhances its lipophilicity and CNS penetration.[1]
II. Enhancing Pharmacokinetic Properties
One of the most significant applications of fluorine in drug design is the improvement of a compound's pharmacokinetic profile, particularly its metabolic stability.[3][12]
A. Blocking Metabolic "Soft Spots"
Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes.[12] These enzymes often hydroxylate metabolically labile C-H bonds. The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative cleavage.[7][12] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively block this metabolic pathway, thereby:
-
Increasing the drug's half-life: This leads to a longer duration of action and potentially less frequent dosing.[1][11]
-
Improving oral bioavailability: By preventing first-pass metabolism in the liver, more of the active drug can reach systemic circulation.[1]
-
Reducing the formation of potentially toxic metabolites: Fluorination can steer metabolism away from pathways that produce harmful byproducts.[3][7]
For example, the introduction of fluorine into the aryl ring of empagliflozin, a diabetes medication, improved its metabolic stability by preventing oxidative hydroxylation, which was crucial for achieving once-daily dosing.[1]
B. Conformational Control
The introduction of fluorine can also influence the conformational preferences of a molecule.[1][4] The gauche effect, for instance, can be induced by fluorine substitution, leading to a preference for a specific spatial arrangement of atoms. This can lock the drug molecule into a bioactive conformation that has a higher affinity for its target receptor.[1]
III. Optimizing Pharmacodynamic Interactions
Beyond its influence on physicochemical and pharmacokinetic properties, fluorine can directly participate in and enhance the binding of a drug to its target protein.[3][8]
A. Direct Binding Interactions
While the C-F bond is generally considered a poor hydrogen bond acceptor, under specific circumstances, it can participate in weak hydrogen bonds and other favorable electrostatic interactions within a protein's binding pocket.[13][14][15] These interactions, although individually weak, can collectively contribute to a significant increase in binding affinity.[14] The highly polarized nature of the C-F bond can lead to favorable dipole-dipole interactions with the protein target.[7][16]
B. Modulating Target Selectivity
By subtly altering the electronic and steric properties of a drug molecule, fluorine substitution can improve its selectivity for the intended target over off-target proteins.[1] This can lead to a reduction in side effects and an improved therapeutic window.
IV. Advanced Applications of Fluorine in Drug Discovery
The unique properties of fluorine extend beyond its role in modulating molecular properties. The stable isotope, ¹⁹F, has proven to be an invaluable tool in modern drug discovery.
A. ¹⁹F-NMR in Drug Screening and Mechanistic Studies
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug-target interactions.[17][18] Since fluorine is not naturally present in biological systems, the ¹⁹F NMR signal from a fluorinated drug or a fluorine-labeled protein provides a clean and sensitive probe of the local environment.[19][20]
Key applications of ¹⁹F-NMR include:
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F-NMR is highly effective for screening libraries of small, fluorinated fragments to identify those that bind to a target protein.[21][22]
-
Hit-to-Lead Optimization: It can be used to rapidly assess the structure-activity relationship (SAR) of a series of fluorinated analogs.[22]
-
Elucidating Binding Mechanisms: Changes in the ¹⁹F NMR signal upon ligand binding can provide detailed information about the binding event and any associated conformational changes in the protein.[17][18]
B. ¹⁸F in Positron Emission Tomography (PET) Imaging
The radioactive isotope ¹⁸F is a widely used positron emitter in PET imaging, a non-invasive diagnostic tool.[3][20] By incorporating ¹⁸F into a drug candidate, researchers can visualize and quantify its distribution in the body in real-time.[4] This provides invaluable information about the drug's pharmacokinetics and target engagement in preclinical and clinical studies.[3][4]
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay is a standard method for assessing the metabolic stability of a compound.[12]
Materials:
-
Liver microsomes (from human, rat, or other species)
-
NADPH regenerating system
-
Test compound and fluorinated analog
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a suspension of liver microsomes in phosphate buffer.[12]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel.[12]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[12]
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).[12]
Data Analysis:
A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[12]
Table 2: Representative Data from a Microsomal Stability Assay
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Non-fluorinated Parent | 15 | 46.2 |
| Fluorinated Analog | 45 | 15.4 |
This table shows a hypothetical but typical outcome where the fluorinated analog exhibits significantly improved metabolic stability.
Visualizations
Diagram 1: Workflow for a Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Diagram 2: Mechanism of Metabolic Blocking by Fluorination
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion: A Bright Future for Fluorine in Drug Discovery
The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal.[1] Its ability to modulate a wide range of molecular properties, from pKa and lipophilicity to metabolic stability and target binding, allows for the rational design of safer and more effective drugs.[3][4] As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methods for its introduction become available, the role of this "magic bullet" atom in drug discovery is set to expand even further.[5][23][24] However, it is crucial to recognize that the effects of fluorination are highly context-dependent, and careful consideration must be given to its placement within a molecule to avoid potential liabilities such as defluorination and the formation of toxic metabolites.[25]
References
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Methodological & Application
Application Note & Protocol: A Practical Guide to the Chiral Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine via Diastereomeric Salt Crystallization
Abstract
The stereochemical identity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, profoundly influencing their pharmacological and toxicological profiles. Chiral amines, in particular, are prevalent structural motifs in a multitude of therapeutic agents.[1][2] This guide provides a detailed, experience-driven protocol for the chiral resolution of racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine, a key building block in medicinal chemistry. We will explore the robust and scalable method of diastereomeric salt formation, explaining the fundamental principles, the rationale behind reagent selection, and a step-by-step protocol for both the resolution and the subsequent analytical validation by Chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative of Chirality in Drug Design
In the biological milieu, molecules are recognized with high three-dimensional specificity. Receptors, enzymes, and other biological targets are inherently chiral, leading to often dramatic differences in the activity of a drug's enantiomers. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Consequently, regulatory bodies like the FDA have established stringent guidelines for the development of stereoisomeric drugs, making the isolation of single enantiomers a critical process.
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral intermediate whose enantiomers serve as building blocks for more complex APIs. The most common and industrially viable method for separating such racemic amines is through classical resolution, which leverages the formation of diastereomeric salts.[3][4]
The Principle: From Indistinguishable Enantiomers to Separable Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[5][6] The strategy of diastereomeric resolution circumvents this by converting the enantiomers into diastereomers, which are stereoisomers that are not mirror images and thus have distinct physical properties.[5]
The process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent.[7] This acid-base reaction yields a pair of diastereomeric salts. Due to their different crystal lattice energies and solvation properties, these salts will exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration.[7][8] The desired amine enantiomer is then liberated from the isolated salt by treatment with a base.
Figure 1: Conceptual workflow for chiral resolution via diastereomeric salt formation.
Protocol I: Chiral Resolution of (±)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
This protocol is based on established methodologies for the resolution of primary amines using tartaric acid derivatives, which are widely available and have a proven track record of success.[5][7]
Materials and Reagents
-
Racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine
-
Chiral Resolving Agent: L-(+)-Tartaric Acid (or (+)-Dibenzoyl-D-tartaric acid)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Sodium Hydroxide (NaOH), 50% (w/v) aqueous solution
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine in a minimal amount of warm methanol (e.g., 5-10 volumes).
-
Scientist's Note: Using a minimal volume of solvent is key to achieving supersaturation upon cooling, which is necessary for crystallization.
-
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-0.6 equivalents of L-(+)-tartaric acid in warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. A precipitate may form immediately.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for several hours or overnight to allow for complete crystallization. For improved yield, the flask can be further cooled in an ice bath or refrigerator.
-
Scientist's Note: Slow cooling is crucial for the formation of well-defined crystals and prevents the trapping of impurities or the co-crystallization of the more soluble diastereomer.[9]
-
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[3]
-
Drying: Dry the isolated salt under vacuum. At this stage, a small sample can be taken to liberate the amine and check the enantiomeric excess (e.e.) via Chiral HPLC (see Protocol II). If the e.e. is not satisfactory, a recrystallization of the salt from fresh methanol can be performed.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water (approx. 10 volumes).
-
Basification: While stirring, slowly add 50% NaOH solution until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[7][11] This neutralizes the tartaric acid and liberates the free amine, which may appear as an oil or a cloudy suspension.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with dichloromethane (3 x 15 volumes).[7] Combine the organic layers.
-
Scientist's Note: Performing multiple extractions ensures a more complete recovery of the product.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched 1-(3-fluoro-4-methoxyphenyl)ethanamine.
Protocol II: Analytical Validation by Chiral HPLC
Chiral HPLC is the definitive method for determining the enantiomeric purity (e.e.) of the resolved product.[9][12] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Figure 2: General workflow for chiral HPLC analysis and a representative chromatogram.
Recommended HPLC Conditions
The optimal conditions often require empirical screening, but the following parameters provide an excellent starting point for polysaccharide-based columns, which are known for their broad applicability.[12][13]
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including primary amines.[12] |
| Mobile Phase | Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | A standard normal-phase condition. DEA is a basic modifier used to improve the peak shape of basic analytes by masking residual acidic silanols on the silica support.[14] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature is a good starting point; temperature can be adjusted to optimize resolution. |
| Detection | UV at 280 nm | Wavelength should be chosen based on the UV absorbance maximum of the analyte. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in mobile phase | Ensure the sample is fully dissolved to prevent column blockage. |
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | Solvent is too polar or volume is too large; Unsuitable resolving agent. | Concentrate the solution; try a less polar solvent or a solvent/anti-solvent system; screen other resolving agents (e.g., mandelic acid, camphorsulfonic acid).[9][10] |
| Precipitate is an Oil | Sub-optimal solvent system; Impurities present. | Try a different solvent system; use a solvent/anti-solvent mixture to induce crystallization; ensure the starting racemic amine is of high purity.[9] |
| Low Enantiomeric Excess (e.e.) | Poor selectivity of the diastereomeric salt; Co-crystallization of both diastereomers. | Perform one or more recrystallizations of the diastereomeric salt; optimize the stoichiometry of the resolving agent (try different ratios); screen different resolving agents and solvents.[9] |
| Poor HPLC Peak Shape | Insufficient basic modifier; Column degradation. | Increase the concentration of DEA in the mobile phase (e.g., to 0.2%); use a new chiral column.[14] |
References
-
Vertex AI Search. (n.d.). The Indispensable Role of Chiral Amines in Modern Drug Discovery. Retrieved from Google.[1]
-
BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Retrieved from BenchChem.[7]
-
BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from BenchChem.[3]
-
Pirkle, W. H., & Simmons, K. A. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications.[15]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[16]
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from Science Learning Center.[11]
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Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from Chemistry LibreTexts.[5]
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Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.[8]
-
Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Retrieved from Sigma-Aldrich.[2]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.[17]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from Chemistry LibreTexts.[6]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from Gavin Publishers.[18]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF.[19]
-
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National Institutes of Health (NIH). (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Retrieved from NIH.
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BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from BenchChem.[9]
-
BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine. Retrieved from BenchChem.[22]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia.[4]
-
BOC Sciences. (n.d.). 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE. Retrieved from BOC Sciences.[23]
-
ChemicalBook. (n.d.). 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE synthesis. Retrieved from ChemicalBook.[24]
-
ACS Publications. (2025). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Retrieved from ACS Publications.[25]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from Onyx Scientific.[10]
-
BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. Retrieved from BenchChem.[12]
-
Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from Google Patents.[26]
-
GlobalChemMall. (n.d.). 1-(3-fluoro-4-methoxyphenyl)ethanamine. Retrieved from GlobalChemMall.[27]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex.[28]
-
Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from Phenomenex.[13]
-
PMC. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from PMC.[29]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from ResearchGate.[14]
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Application Notes and Protocols for the Diastereomeric Salt Crystallization of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure drugs is often a regulatory requirement and a key factor in ensuring patient safety and therapeutic efficacy. 1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This application note provides a comprehensive guide to the diastereomeric salt crystallization of racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a robust and scalable method for chiral resolution.
The principle of this classical resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system. This disparity in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer dissolved in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.
This document will detail the selection of an appropriate resolving agent, provide a step-by-step protocol for the crystallization process, and outline the analytical methods for determining the success of the resolution.
Materials and Methods
Materials
-
Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine
-
Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid, (-)-Dibenzoyl-L-tartaric acid, L-Tartaric acid, D-Tartaric acid)
-
Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Water)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (vacuum flask and pump)
-
Rotary evaporator
-
Analytical instrumentation (Chiral High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer)
Selection of the Chiral Resolving Agent
The choice of the chiral resolving agent is critical for the success of the diastereomeric salt crystallization. Tartaric acid and its derivatives are among the most commonly used and effective resolving agents for primary amines. For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, derivatives of tartaric acid such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or (-)-Dibenzoyl-L-tartaric acid ((-)-DBTA) are excellent starting points. The selection of the specific enantiomer of the resolving agent will determine which enantiomer of the amine crystallizes. It is often necessary to screen a small selection of resolving agents and solvent systems to identify the optimal conditions for a high-yielding and highly selective resolution.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the diastereomeric salt crystallization of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. The specific quantities, solvents, and temperatures may require optimization for the best results.
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution of the Racemic Amine: In a suitable Erlenmeyer flask, dissolve a known quantity of racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating and stirring.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (+)-DBTA) in the same solvent, again using gentle heat if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.
-
Salt Formation: Slowly add the warm solution of the resolving agent to the solution of the racemic amine with continuous stirring. An exothermic reaction may be observed, and the formation of a precipitate may begin.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals and to maximize the difference in crystallization between the two diastereomeric salts. Further cooling in an ice bath or a refrigerator (e.g., 4 °C) for several hours or overnight can increase the yield of the crystalline salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer. It is important to use a minimal amount of cold solvent to avoid dissolving the desired crystalline salt.
-
Drying: Dry the isolated diastereomeric salt, for example, in a vacuum oven at a moderate temperature.
Part 2: Liberation of the Enantiomerically Enriched Free Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Basification: Add a sufficient amount of an aqueous base solution (e.g., 1 M NaOH) to the mixture to raise the pH to >10. This will neutralize the chiral acid and liberate the free amine. The free amine will partition into the organic layer.
-
Extraction: Shake the separatory funnel vigorously, allowing for the separation of the aqueous and organic layers. Drain the organic layer.
-
Repeat Extraction: Extract the aqueous layer with one or two more portions of the organic solvent to ensure complete recovery of the amine.
-
Combine and Wash: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analysis and Quality Control
The success of the chiral resolution is quantified by the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.
-
Chiral HPLC Method Development: A suitable chiral stationary phase (CSP) must be selected. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for the separation of enantiomeric amines. A screening of mobile phases, typically mixtures of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with or without a basic additive (like diethylamine), is necessary to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A dilute solution of the final amine product is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be employed to determine the enantiomeric excess.
Troubleshooting and Optimization
The efficiency of a diastereomeric salt crystallization can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent- Concentration is too low- Unsuitable resolving agent | - Screen a wider range of solvents or solvent mixtures.- Concentrate the solution.- Try a different chiral resolving agent. |
| Formation of an oil instead of crystals | - Solvent system not optimal for crystallization- Presence of impurities | - Try a different solvent or a solvent/anti-solvent system.- Ensure the starting racemic amine is of high purity. |
| Low yield of the crystalline salt | - The desired diastereomeric salt is too soluble- Insufficient cooling or crystallization time | - Optimize the crystallization temperature (lower temperature) and extend the crystallization time.- Use a minimal amount of solvent for dissolution and washing. |
| Low enantiomeric excess (e.e.) | - Poor diastereoselective crystallization- Co-crystallization of both diastereomers | - Recrystallize the diastereomeric salt.- Optimize the stoichiometry of the resolving agent.- Screen different resolving agents and solvent systems. |
Conclusion
Diastereomeric salt crystallization is a powerful and widely applicable technique for the chiral resolution of amines like 1-(3-Fluoro-4-methoxyphenyl)ethanamine. The method is scalable and relies on the fundamental principle of differential solubility between diastereomers. By carefully selecting the resolving agent and optimizing the crystallization conditions, it is possible to obtain the desired enantiomer with high purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this crucial step in the synthesis of enantiomerically pure pharmaceutical building blocks.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [Link]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock Chiral Purity: Dibenzoyl-L-tartaric Acid in Pharmaceutical Synthesis. [Link]
-
S. G. Allen et al. (2014). The A-Z of Chiral Molecules. RSC. [Link]
Enzymatic kinetic resolution of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Application Note & Protocol
Topic: High-Efficiency Enzymatic Kinetic Resolution of (R,S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine using Immobilized Candida antarctica Lipase B
Audience: Researchers, scientists, and drug development professionals in biocatalysis and medicinal chemistry.
Introduction and Significance
Chiral amines are indispensable building blocks in the pharmaceutical industry, with a significant percentage of top-selling drugs containing at least one chiral amine moiety.[1] Specifically, enantiomerically pure 1-(3-Fluoro-4-methoxyphenyl)ethanamine serves as a key intermediate in the synthesis of various pharmacologically active compounds. The precise stereochemistry is often critical for therapeutic efficacy and safety. Traditional chemical methods for resolving racemic amines, such as diastereomeric salt crystallization, can be laborious and environmentally taxing.[2]
Biocatalysis, particularly enzymatic kinetic resolution (EKR), offers a highly efficient, selective, and sustainable alternative.[3][4] EKR leverages the innate ability of enzymes to differentiate between enantiomers, selectively catalyzing a reaction on one while leaving the other untouched.[5] This application note provides a detailed protocol for the kinetic resolution of racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine via enantioselective acylation, catalyzed by the robust and widely-used immobilized Lipase B from Candida antarctica (CALB), commonly known as Novozym® 435.[6][7]
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
The core of this protocol is the kinetic resolution of a racemic amine through enantioselective acylation.[8] Lipases, which are hydrolases, can function in reverse in non-aqueous media to catalyze acylation reactions.[4][9] In this system, CALB demonstrates a pronounced preference for one enantiomer of the amine. It selectively transfers an acyl group from an acyl donor (e.g., ethyl acetate) to this preferred enantiomer at a much faster rate than to the other.
The reaction proceeds until approximately 50% conversion is reached. At this theoretical maximum, the mixture ideally contains one enantiomer as the unreacted amine and the other as the corresponding N-acyl amide, both in high enantiomeric excess (ee).[3] These two compounds, having different functional groups (amine vs. amide), can then be readily separated using standard chemical techniques like liquid-liquid extraction or column chromatography. The high enantioselectivity of enzymes like CALB makes this a powerful method for accessing optically pure compounds.[6][10]
Workflow of Enzymatic Kinetic Resolution
The overall experimental process is depicted below, from the initial setup to the final analysis and separation of the enantiopure products.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Separation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive, field-proven protocol for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine enantiomers. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each decision in the method development process, from initial column and mobile phase screening to final optimization. We will explore a systematic workflow designed to efficiently identify optimal separation conditions, ensuring both scientific rigor and practical applicability for researchers in pharmaceutical development and quality control.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property in pharmaceutical sciences. The spatial arrangement of atoms in a chiral molecule can lead to significant differences in biological activity. A classic and cautionary example is Thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[1] Therefore, regulatory bodies worldwide mandate the characterization and quantification of enantiomers in chiral drug substances.[2]
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chiral primary amine and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure contains a single stereocenter, giving rise to two enantiomers. Developing a reliable analytical method to separate and quantify these enantiomers is essential for ensuring the quality, safety, and efficacy of any resulting drug product.
This application note details a logical, screening-based approach to chiral method development. The non-predictive nature of chiral chromatography often makes a trial-and-error approach time-consuming.[3][4] A systematic screening of a diverse set of Chiral Stationary Phases (CSPs) and mobile phases is a more efficient strategy to achieve the desired separation.[5][6]
Analyte Characterization: 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Understanding the physicochemical properties of the analyte is the first step in rational method development.
-
Structure:
-
Chemical Formula: C₉H₁₂FNO[7]
-
Key Features:
-
A primary amine (-NH₂) group, which is basic and prone to interaction with acidic silanol groups on silica-based columns.[8]
-
An aromatic ring, which provides opportunities for π-π stacking interactions.
-
Fluorine and methoxy substituents, which influence the electronic properties and potential dipole-dipole interactions.
-
-
-
Chirality: The chiral center is the carbon atom bonded to the amine group, the methyl group, the hydrogen atom, and the substituted phenyl ring.
The presence of the primary amine is the most critical feature guiding our initial strategy. This functional group requires careful management to achieve good peak shape and selectivity.
The Science of Chiral Recognition on Stationary Phases
Chiral separation in HPLC is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[5] This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is bonded to the support material (typically silica). The two enantiomers interact with the CSP with different binding energies, leading to different retention times and thus, separation.
For primary amines like our target analyte, several types of CSPs have shown high success rates:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose.[1] They offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and steric inclusion interactions within the polymer's chiral grooves.[1][5]
-
Cyclofructan-based CSPs: These have demonstrated particular effectiveness in separating primary amines, especially in the polar organic mode.[8]
-
Macrocyclic Glycopeptide-based CSPs: These (e.g., Teicoplanin, Vancomycin) offer complex chiral recognition environments and can operate in multiple mobile phase modes.[6][9]
A Systematic Workflow for Chiral Method Development
Our strategy is built on a two-stage process: a broad screening phase to identify promising conditions, followed by a focused optimization phase to refine the separation. This workflow maximizes the probability of success while minimizing development time.
Figure 1: A systematic workflow for chiral HPLC method development.
Detailed Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Columns (Screening Phase):
-
Polysaccharide-based:
-
Cellulose tris(3,5-dimethylphenylcarbamate) phase
-
Amylose tris(3,5-dimethylphenylcarbamate) phase
-
-
Cyclofructan-based:
-
L-proline and D-proline derivatized cyclofructan 6 phase
-
-
-
Solvents: HPLC-grade Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic acid (TFA).
-
Analyte: Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine standard.
Sample Preparation
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in Methanol.
-
Dilute the stock solution with Methanol to a final working concentration of 0.1 mg/mL for injection.
Protocol 1: Chiral Screening
The goal of this phase is to test the selected columns across different chromatographic modes to identify the most promising conditions for separation. For a basic amine, a basic additive is crucial in both Normal and Polar Organic modes to suppress undesirable interactions with the silica surface, thereby improving peak shape.[10]
Step 1: Normal Phase (NP) Screening
-
Mobile Phases:
-
A: Hexane + 0.1% DEA
-
B: Ethanol or 2-Propanol (IPA) + 0.1% DEA
-
-
Gradient: A simple isocratic run is often sufficient for screening. Start with 90:10 (A:B).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Procedure: Inject the sample on each selected column using the conditions above.
Step 2: Polar Organic (PO) Screening
-
Mobile Phases:
-
A: Acetonitrile + 0.1% DEA
-
B: Methanol + 0.1% DEA
-
-
Gradient: Isocratic run, starting with 99:1 (A:B).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Procedure: Inject the sample on each selected column. The PO mode is often highly successful for amines on polysaccharide and cyclofructan phases.[8]
Step 3: Reversed-Phase (RP) Screening
-
Mobile Phases:
-
A: Water + 0.1% TFA (or Formic Acid for MS compatibility)
-
B: Acetonitrile or Methanol
-
-
Rationale: The acidic additive is used here to protonate the amine, improving peak shape and retention in RP mode.[11]
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution strength required.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Procedure: Inject the sample on each compatible column (most modern bonded CSPs are stable in RP conditions).
Protocol 2: Method Optimization
Once the screening protocol identifies a condition that provides at least partial separation (a "hit"), the next step is to optimize it to achieve the target resolution (typically Rs ≥ 2.0).
Let's assume the best hit was found on a Cellulose-based column with a Hexane/IPA mobile phase.
Step 1: Optimize Mobile Phase Composition
-
Vary the percentage of the alcohol modifier (IPA). If the initial hit was at 10% IPA, test 5%, 8%, 12%, and 15% IPA (all containing 0.1% DEA). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
Step 2: Evaluate Temperature Effects
-
Temperature can significantly impact selectivity in chiral separations.[1]
-
Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance resolution, while higher temperatures can improve peak efficiency.
Step 3: Adjust Flow Rate
-
While 1.0 mL/min is standard for screening, lowering the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[12]
Figure 2: Conceptual model of enantiomer interaction with a CSP.
Expected Results & Data Interpretation
The screening and optimization data should be compiled into a table for easy comparison.
| Column | Mobile Phase | Temp (°C) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Cellulose-DMP | Hexane/IPA (90:10) + 0.1% DEA | 25 | 8.2 | 9.5 | 1.18 | 1.9 | Promising hit. Needs optimization. |
| Amylose-DMP | Hexane/IPA (90:10) + 0.1% DEA | 25 | 10.1 | 10.5 | 1.05 | 0.8 | Poor separation. |
| Cellulose-DMP | ACN/MeOH (99:1) + 0.1% DEA | 25 | 5.4 | 5.4 | 1.00 | 0.0 | No separation. |
| Cyclofructan | ACN/MeOH (99:1) + 0.1% TEA | 25 | 6.8 | 7.5 | 1.11 | 1.6 | Potential alternative. |
| Cellulose-DMP | Hexane/IPA (92:8) + 0.1% DEA | 25 | 11.5 | 13.6 | 1.20 | 2.5 | Optimized Method. |
| Cellulose-DMP | Hexane/IPA (92:8) + 0.1% DEA | 40 | 9.1 | 10.5 | 1.16 | 2.1 | Higher temp reduces resolution. |
This table contains illustrative data to demonstrate the method development process.
Interpretation:
-
The initial screen showed the Cellulose-DMP column in Normal Phase was the most effective starting point.
-
Optimization by slightly reducing the polar alcohol content (from 10% to 8% IPA) increased retention and significantly improved the resolution to a baseline-separated value of 2.5, meeting the analytical goal.
-
Increasing the temperature was shown to be detrimental to the separation, a common observation in chiral chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; insufficient additive. | Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). Ensure the amine is not interacting with acidic sites on the column or system.[10] |
| No Separation (Rs = 0) | CSP not suitable for the analyte; incorrect mobile phase mode. | This is why screening is critical. Move to the next CSP or mobile phase mode in the screening protocol.[6] |
| Poor Resolution (0 < Rs < 1.5) | Conditions are not optimal. | Begin the optimization protocol: adjust mobile phase strength, temperature, and flow rate.[12] |
| Irreproducible Retention Times | Poor column equilibration; mobile phase instability. | Ensure the column is equilibrated for at least 20 column volumes before injection. Prepare fresh mobile phase daily. |
Conclusion
The development of a chiral HPLC method for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is readily achievable through a systematic and logical workflow. By initiating a broad screen across diverse, high-performance chiral stationary phases like polysaccharide and cyclofructan derivatives under various chromatographic modes, researchers can efficiently identify viable starting conditions. Subsequent fine-tuning of mobile phase composition, temperature, and flow rate allows for the optimization of selectivity and resolution, leading to a robust and reliable method suitable for quality control and enantiomeric purity determination in a regulated environment. This structured approach minimizes guesswork and accelerates the development timeline, providing a solid foundation for method validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Application Note & Protocol: Asymmetric Synthesis of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Abstract: This document provides a comprehensive technical guide for the asymmetric synthesis of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development. Chiral amines are fundamental building blocks in over 40% of small-molecule drugs, and this specific scaffold is a key intermediate for various active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom and methoxy group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.[3] This guide details two robust and highly enantioselective methods: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) and Biocatalytic Transamination. We provide in-depth, step-by-step protocols, explain the rationale behind methodological choices, and present data in a clear, comparative format to aid researchers in selecting and implementing the optimal synthetic strategy.
Introduction: The Strategic Importance of Chiral Amines
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry.[4][5] The specific stereochemistry of an amine can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral building block used in the synthesis of more complex molecules, including potential therapeutics targeting a range of diseases.[6][7]
The challenge lies in controlling the stereochemistry during synthesis. Direct, efficient, and scalable methods are highly sought after in the pharmaceutical industry to avoid costly and low-yielding classical resolution techniques.[2] This guide focuses on two state-of-the-art approaches:
-
Asymmetric Reductive Amination (ARA): A powerful, one-pot chemical method that directly converts a prochiral ketone into a chiral amine using a chiral catalyst.[8][9]
-
Biocatalytic Transamination: An environmentally benign enzymatic approach that leverages the exquisite selectivity of transaminase enzymes to produce the target amine with near-perfect enantioselectivity under mild, aqueous conditions.[10][11]
Method 1: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)
This approach represents a highly efficient and atom-economical pathway to chiral primary amines.[12] It involves the direct reaction of the starting ketone, 3-Fluoro-4-methoxyacetophenone, with an ammonia source in the presence of a chiral transition-metal catalyst and a reductant, typically hydrogen gas (H₂).
Principle and Rationale
The reaction proceeds through the in situ formation of an imine intermediate from the ketone and ammonia. A chiral catalyst, typically a complex of Ruthenium or Iridium with a chiral phosphine ligand, then coordinates to this imine and facilitates its enantioselective reduction by H₂ to yield the chiral amine. The choice of the chiral ligand is critical, as its steric and electronic properties create a chiral environment that directs the hydride transfer to one face of the imine, thus establishing the desired stereocenter. The Ruthenium/C₃-TunePhos system has proven highly effective for the direct reductive amination of a wide range of alkyl aryl ketones.[12]
Figure 1: Workflow for Asymmetric Reductive Amination (ARA).
Detailed Experimental Protocol: ARA
Materials and Equipment:
-
Substrate: 3-Fluoro-4-methoxyacetophenone
-
Amine Source: Ammonium Acetate (NH₄OAc)
-
Catalyst System: A pre-formed Ruthenium complex with a chiral ligand such as (R)-C₃-TunePhos is recommended.[12]
-
Reductant: Hydrogen gas (H₂, high purity)
-
Solvent: 2,2,2-Trifluoroethanol (TFE)
-
Work-up: Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
-
Equipment: High-pressure autoclave/reactor with magnetic stirring, Schlenk line for inert atmosphere techniques, Rotary evaporator, Chromatography columns.
Procedure:
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add 3-Fluoro-4-methoxyacetophenone (1.0 mmol, 1.0 eq), Ammonium Acetate (5.0 mmol, 5.0 eq), and the Ruthenium catalyst (0.005 mmol, 0.5 mol%) to the autoclave.
-
Solvent Addition: Add anhydrous 2,2,2-Trifluoroethanol (TFE, 2.0 mL) via syringe.
-
Pressurization: Seal the autoclave, purge several times with H₂ gas, and then pressurize to 50 bar of H₂.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing via TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in Dichloromethane (DCM, 20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data
The following table summarizes expected outcomes based on similar transformations reported in the literature.[12]
| Parameter | Value | Rationale / Comment |
| Substrate | 3-Fluoro-4-methoxyacetophenone | Prochiral ketone |
| Catalyst Loading | 0.5 mol% | Low catalyst loading demonstrates high efficiency. |
| Amine Source | NH₄OAc | Acts as both ammonia source and mild acid co-catalyst. |
| Pressure (H₂) | 50 bar | Sufficient pressure to ensure high reaction rates. |
| Temperature | 80 °C | Balances reaction rate and catalyst stability.[12] |
| Solvent | TFE | Polar, non-coordinating solvent that aids in stabilizing intermediates. |
| Expected Yield | ~85-95% | High conversion and yield are typical for this method. |
| Expected ee | >95% | Excellent enantiocontrol is a hallmark of this catalytic system.[12] |
Method 2: Biocatalytic Asymmetric Transamination
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[13] Transaminase (TA) enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. This method is prized for its operational simplicity, mild reaction conditions (room temperature, neutral pH), and often near-perfect enantioselectivity (>99% ee).[10][14]
Principle and Rationale
The reaction relies on a pyridoxal-5'-phosphate (PLP) dependent enzyme. The PLP cofactor first accepts an amino group from a cheap, abundant amine donor (e.g., Isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers this amino group to the ketone substrate (3-Fluoro-4-methoxyacetophenone), generating the desired (R)-chiral amine and regenerating the PLP-enzyme. The ketone co-product (acetone, from isopropylamine) is volatile and easily removed. The reaction equilibrium can be driven towards the product by using a large excess of the amine donor.[15]
Figure 2: Biocatalytic cycle for transaminase-mediated synthesis.
Detailed Experimental Protocol: Biocatalysis
Materials and Equipment:
-
Substrate: 3-Fluoro-4-methoxyacetophenone
-
Enzyme: A commercially available (R)-selective transaminase (often sold as a screening kit or lyophilized powder).
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Amine Donor: Isopropylamine (IPA)
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Co-solvent: Dimethyl sulfoxide (DMSO)
-
Work-up: Methyl tert-butyl ether (MTBE) or Ethyl Acetate, Sodium Hydroxide (NaOH)
-
Equipment: Temperature-controlled shaker/incubator, pH meter, centrifuge, standard laboratory glassware.
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.5). Add the transaminase enzyme, PLP (final concentration ~1 mM), and Isopropylamine (e.g., 0.5 M to 1.0 M).
-
Substrate Addition: Dissolve the 3-Fluoro-4-methoxyacetophenone substrate in a minimal amount of DMSO (e.g., to make a stock solution) and add it to the reaction buffer to a final concentration of 25-50 mM. The use of a co-solvent like DMSO helps with substrate solubility.[15][16]
-
Reaction: Seal the vessel and place it in an orbital shaker set to ~30-37 °C and 200 rpm for 24-48 hours.
-
Monitoring: Monitor the conversion of ketone to amine using HPLC or GC.
-
Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 with 1 M NaOH to ensure the amine product is in its free base form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like MTBE or Ethyl Acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data
| Parameter | Value | Rationale / Comment |
| Substrate Conc. | 25-50 mM | Higher concentrations can lead to substrate/product inhibition. |
| Enzyme | (R)-selective Transaminase | The choice of enzyme is critical for stereochemical outcome. |
| Amine Donor | Isopropylamine (1.0 M) | High concentration drives the reaction equilibrium forward. |
| pH | 7.5 | Optimal pH for the activity and stability of many transaminases. |
| Temperature | 30-37 °C | Mild conditions preserve enzyme function. |
| Co-solvent | 10-20% (v/v) DMSO | Improves solubility of the hydrophobic ketone substrate in the aqueous buffer.[15] |
| Expected Conversion | >95% | High conversion is achievable with optimized conditions. |
| Expected ee | >99% | Enzymes offer unparalleled stereoselectivity.[10] |
Conclusion and Method Selection
Both Asymmetric Reductive Amination and Biocatalytic Transamination are powerful, state-of-the-art methods for synthesizing (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine with excellent enantioselectivity.
-
Asymmetric Reductive Amination is a robust chemical method well-suited for a broad range of substrates and is highly scalable. It requires specialized high-pressure equipment and careful handling of flammable H₂ gas and pyrophoric catalysts.
-
Biocatalytic Transamination represents a greener, safer, and often more selective approach. It operates under mild, ambient conditions and avoids the use of heavy metals and high pressures. While historically limited by substrate concentration, modern enzyme engineering has significantly improved the robustness and applicability of this method for industrial-scale synthesis.[15]
The choice between these methods will depend on the specific laboratory capabilities, scale of the synthesis, cost considerations, and environmental, health, and safety (EHS) priorities of the research or development team.
References
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Wikipedia. Reductive amination. Available from: [Link]
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Wang, Y., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. Available from: [Link]
- Research Explorer. Novel Reductive Aminases for the Preparation of Chiral Amines.
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
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NIH National Library of Medicine. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available from: [Link]
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ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. Available from: [Link]
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Patek, M., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. Available from: [Link]
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NIH National Library of Medicine. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC. Available from: [Link]
- Google Patents. Asymmetric reductive amination of ketones.
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NIH National Library of Medicine. (2020). Enzymatic strategies for asymmetric synthesis. PMC. Available from: [Link]
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ACS Publications. (2000). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry. Available from: [Link]
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ACS Publications. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Available from: [Link]
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NIH National Library of Medicine. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC. Available from: [Link]
-
PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Available from: [Link]
-
NIH National Library of Medicine. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. PMC. Available from: [Link]
-
PubMed. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Available from: [Link]
-
MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Available from: [Link]
-
Yale University, Ellman Laboratory. Asymmetric Synthesis of Amines. Available from: [Link]
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ResearchGate. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Available from: [Link]
-
PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Available from: [Link]
-
Cardiff University Blogs. CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Available from: [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available from: [Link]
-
Okayama University. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Available from: [Link]
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Asymmetric synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
An Application Guide for the Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Abstract
This technical guide provides a detailed protocol for the asymmetric synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development. Chiral amines are fundamental building blocks in over 40% of small-molecule drugs, and their enantiomeric purity is critical for therapeutic efficacy and safety.[1][2] This document focuses on a highly efficient and selective biocatalytic method employing an ω-transaminase (ω-TA), which offers substantial advantages in terms of environmental sustainability and stereochemical control. An alternative, industrially proven method, transition metal-catalyzed asymmetric hydrogenation, is also discussed. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of chiral intermediates.
Introduction: The Imperative for Enantiopure Amines
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral building block in medicinal chemistry. The precise three-dimensional arrangement of its stereocenter is crucial for its interaction with biological targets. The synthesis of such molecules as single enantiomers, known as asymmetric synthesis, is a cornerstone of modern drug discovery, eliminating the need for classical resolution of racemic mixtures, which is inherently inefficient.[3]
Among the various strategies for producing chiral amines, biocatalysis using enzymes like transaminases has emerged as a powerful and "green" alternative to traditional chemical methods.[4][5] These enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and are renewable, aligning with the principles of sustainable chemistry.[5]
This guide presents a comprehensive protocol based on an ω-transaminase-mediated asymmetric synthesis, starting from the prochiral ketone 3-Fluoro-4-methoxyacetophenone.
Principle of Biocatalytic Asymmetric Amination
The core of this protocol is the stereoselective conversion of a ketone to a chiral amine, catalyzed by an ω-transaminase (ω-TA).
Mechanism of Action: ω-Transaminases catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[6] The reaction mechanism is dependent on the cofactor pyridoxal-5'-phosphate (PLP), which acts as an intermediate carrier of the amino group. The process involves two key half-reactions:
-
The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, reacts with an amine donor (e.g., isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and releases the ketone byproduct (acetone).
-
The prochiral ketone substrate (3-Fluoro-4-methoxyacetophenone) enters the active site, where the PMP transfers the amino group to it, forming the desired (S)-chiral amine and regenerating the PLP-enzyme complex for the next catalytic cycle.[5]
The enzyme's chiral active site pocket dictates the facial selectivity of the amino group addition to the ketone, resulting in the formation of a single enantiomer with high fidelity.[7]
Caption: Catalytic cycle of ω-transaminase for asymmetric synthesis.
Detailed Application Protocol: ω-Transaminase Method
This protocol outlines the steps for the synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine with high enantiomeric excess (>99% ee).
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-Fluoro-4-methoxyacetophenone | Temperature-controlled orbital shaker |
| ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant) | pH meter and controller |
| Isopropylamine (amine donor) | Centrifuge |
| Pyridoxal-5'-phosphate (PLP) | HPLC system with a chiral column |
| Potassium phosphate buffer (e.g., 100 mM, pH 8.0) | Rotary evaporator |
| Sodium hydroxide (for pH adjustment) | Standard laboratory glassware |
| Ethyl acetate (for extraction) | Magnetic stirrer and stir bars |
| Brine (saturated NaCl solution) | Spectrophotometer (for protein concentration) |
| Anhydrous sodium sulfate |
Experimental Workflow
Caption: Workflow for biocatalytic synthesis and analysis.
Step-by-Step Synthesis Protocol
-
Reaction Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.0 using 1 M NaOH. Add PLP to a final concentration of 1 mM and stir until fully dissolved.
-
Reaction Mixture Assembly: In a 250 mL baffled flask, combine the buffered PLP solution with isopropylamine to a final concentration of 0.5 M - 1.0 M. Add 3-Fluoro-4-methoxyacetophenone to a final concentration of 50 mM (approx. 0.84 g). Stir the mixture for 10 minutes to ensure homogeneity.
-
Enzyme Addition: Add the ω-transaminase enzyme (as a lyophilized powder or cell-free extract) to the reaction mixture. A typical enzyme loading is 1-5 mg/mL.
-
Incubation: Place the flask in an orbital shaker set to 200 RPM and maintain the temperature at 35°C. Monitor the pH and adjust as necessary to maintain it at 8.0, as the reaction can cause a pH shift. Allow the reaction to proceed for 12-24 hours.
-
Reaction Monitoring: Periodically take small aliquots (e.g., 100 µL) from the reaction. Quench the enzyme by adding an equal volume of acetonitrile, centrifuge to remove protein, and analyze the supernatant by reverse-phase HPLC to determine the conversion of the ketone substrate to the amine product.
-
Work-up and Extraction: Once the reaction has reached completion (>95% conversion), adjust the pH of the mixture to >10 with 2 M NaOH to ensure the product is in its free base form. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine.
Expected Results
| Parameter | Typical Value |
| Substrate Concentration | 50-100 mM |
| Amine Donor (IPA) Conc. | 0.5 - 1.0 M |
| Temperature | 30 - 40 °C |
| pH | 7.5 - 8.5 |
| Reaction Time | 12 - 24 hours |
| Expected Conversion | >95% |
| Expected ee | >99% (S) |
Product Characterization and Quality Control
Accurate determination of enantiomeric excess (% ee) is crucial to validate the success of the asymmetric synthesis.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[9][10]
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or a similar column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100
Structural Confirmation
The chemical identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Alternative Strategy: Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient, atom-economical alternative for synthesizing chiral amines.[1][11] This method typically involves the two-step process of first forming a prochiral imine from the ketone, followed by its hydrogenation using a chiral catalyst.
Principle: The method relies on the reaction of 3-Fluoro-4-methoxyacetophenone with an ammonia source to form the corresponding ketimine. This imine is then reduced using molecular hydrogen (H₂) in the presence of a chiral transition-metal complex (e.g., Iridium or Ruthenium) containing a chiral phosphine ligand.[12] The chiral ligand environment directs the delivery of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine.[13]
Caption: General scheme for asymmetric hydrogenation of a ketimine.
This approach is widely used in industry and can be highly effective, often achieving excellent yields and enantioselectivities.[11][12]
Conclusion
The biocatalytic synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine using an ω-transaminase represents a state-of-the-art method that is both highly efficient and environmentally benign. The protocol detailed in this guide provides a robust framework for producing this key pharmaceutical intermediate with excellent optical purity. The combination of a detailed synthetic procedure with rigorous analytical validation ensures the reliable production of high-quality material suitable for advanced research and development applications.
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Santamaría, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
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Concellón, J. M., et al. (2010). Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia (n.d.). Reductive amination. Available at: [Link]
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IntechOpen (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]
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Santamaría, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]
-
University of Edinburgh (n.d.). Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer. Available at: [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
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LCGC International (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
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-
Singh, R., et al. (2022). A simple and efficient protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Semantic Scholar (n.d.). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Available at: [Link]
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ResearchGate (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Available at: [Link]
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Appchem (n.d.). (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available at: [Link]
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Taylor & Francis (n.d.). Asymmetric synthesis – Knowledge and References. Available at: [Link]
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Okayama University (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository. Available at: [Link]
-
Purdue University (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available at: [Link]
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Application Note: A Comprehensive Protocol for the Reductive Amination of 3-Fluoro-4-methoxyacetophenone
Abstract
This document provides a detailed guide for the synthesis of substituted amines via the reductive amination of 3-fluoro-4-methoxyacetophenone. Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in forming carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceutical compounds.[1][2] This protocol offers a robust, step-by-step methodology suitable for researchers in organic synthesis and drug development. We will delve into the underlying reaction mechanism, provide a validated experimental procedure, discuss critical process parameters, and offer troubleshooting guidance to ensure successful execution.
Introduction: The Strategic Importance of Reductive Amination
The conversion of a carbonyl group to an amine is a fundamental transformation in organic synthesis.[3][4] Reductive amination, also known as reductive alkylation, achieves this by reacting a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[5][6] This one-pot approach is highly valued for its operational simplicity and for avoiding the over-alkylation issues often associated with direct alkylation of amines using alkyl halides.[5][7]
The subject of this protocol, 3-fluoro-4-methoxyacetophenone, is a common building block. Its conversion to a chiral or achiral amine creates a valuable intermediate for various biologically active molecules. This guide will utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers an excellent safety profile compared to alternatives like sodium cyanoborohydride.[3][7][8]
Mechanistic Rationale and Reagent Selection
The reductive amination process occurs in two distinct, sequential stages within a single reaction vessel.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 3-fluoro-4-methoxyacetophenone. This is followed by the dehydration of the resulting hemiaminal intermediate to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][4][9] This equilibrium is typically favored under neutral or mildly acidic conditions.[3]
-
Hydride Reduction: The imine or iminium ion is then selectively reduced by a hydride-donating reagent. The choice of reducing agent is critical for the success of the reaction.
Diagram: General Mechanism of Reductive Amination
Caption: The two-step mechanism of reductive amination.
Comparative Analysis of Common Reducing Agents
The selection of the reducing agent dictates the reaction conditions and overall efficiency.
| Reducing Agent | Formula | Key Advantages | Key Considerations |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[1] | Can reduce the starting ketone if added prematurely.[5][10] Works best when the imine is pre-formed. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions over ketones.[5][11] Stable in mildly acidic conditions.[3][11] | Highly toxic; can liberate HCN gas, especially during acidic work-up.[3][7][11] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective, and a safer alternative to NaBH₃CN.[3][8] Effective for a wide range of substrates.[7] | Water-sensitive; not ideal for use in protic solvents like methanol.[10] Dichloroethane (DCE) is a preferred solvent.[8] |
For this protocol, Sodium Triacetoxyborohydride (STAB) is selected for its high selectivity and superior safety profile, making it a reliable choice for general laboratory use.
Detailed Experimental Protocol
This protocol details the reductive amination of 3-fluoro-4-methoxyacetophenone with ammonium acetate to yield 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Purity |
| 3-Fluoro-4-methoxyacetophenone | C₉H₉FO₂ | 168.17 | 1.00 g | 5.95 | >98% |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 2.29 g | 29.7 | >98% |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.89 g | 8.92 | >95% |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 30 mL | - | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | Aqueous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~45 mL | - | Reagent Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Reagent Grade |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet (optional, for maintaining a dry atmosphere)
-
Glass funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-fluoro-4-methoxyacetophenone (1.00 g, 5.95 mmol) and ammonium acetate (2.29 g, 29.7 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (30 mL) to the flask.
-
Imine Formation: Stir the resulting suspension vigorously at room temperature for 1-2 hours. The initial reagents will slowly dissolve as the imine intermediate forms.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.89 g, 8.92 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.[6]
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine product.
-
Purification: The crude product can be purified further if necessary. A common method for amines is an acid-base extraction to separate them from neutral organic impurities.[12] Alternatively, silica gel column chromatography can be employed.[6]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for reductive amination.
Safety Precautions
| Reagent/Operation | Hazard | Precaution |
| 1,2-Dichloroethane (DCE) | Toxic, Carcinogen, Flammable | Handle only in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). |
| Sodium Triacetoxyborohydride | Water-reactive, Irritant | Avoid contact with water/moisture. Handle in a dry environment. Wear gloves and safety glasses. |
| Dichloromethane (DCM) | Volatile, Potential Carcinogen | Handle only in a well-ventilated fume hood. Wear appropriate PPE. |
| Quenching | Gas Evolution (H₂) | Add quenching solution slowly and ensure adequate ventilation. Do not seal the vessel during this step. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting ketone remains) | 1. Insufficient reaction time. 2. Inactive or insufficient reducing agent. 3. Poor imine formation. | 1. Extend the reaction time and continue monitoring. 2. Use fresh STAB from a sealed container. Add an additional 0.2-0.3 equivalents of STAB. 3. Ensure anhydrous conditions. Consider adding a catalytic amount of acetic acid to promote imine formation. |
| Formation of alcohol byproduct | The reducing agent is reducing the ketone starting material. | This is less common with STAB.[3] If using NaBH₄, ensure the imine has sufficient time to form before adding the borohydride.[10] |
| Difficult purification | Amine product and imine intermediate co-elute or are difficult to separate via extraction. | Ensure the reduction has gone to completion. The imine is prone to hydrolysis; an acidic workup followed by basification and extraction can help isolate the more stable amine.[12] For chromatography, consider using a silica column treated with triethylamine to prevent streaking of the amine product. |
| Low isolated yield | 1. Product loss during work-up (e.g., forming a salt). 2. Incomplete reaction. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before the final extraction to deprotonate the amine and move it into the organic layer. 2. Refer to "Incomplete reaction" above. |
Conclusion
This application note details a reliable and scalable protocol for the reductive amination of 3-fluoro-4-methoxyacetophenone. The use of sodium triacetoxyborohydride provides a safe and highly selective method for synthesizing the corresponding amine, a valuable intermediate for pharmaceutical research. By understanding the core mechanism and adhering to the procedural details outlined, researchers can confidently apply this powerful transformation to accelerate their synthetic campaigns.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wikipedia. (2023, October 23). Reductive amination. [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]
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Chemistry LibreTexts. (2020, August 15). 24.6: Synthesis of Amines. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
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Westin, J. (n.d.). Synthesis of Amines - Organic Chemistry. Jack Westin. [Link]
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Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
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Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Application Notes & Protocols: Synthesis of Schiff Base Derivatives from 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Abstract
This comprehensive guide details the synthesis, purification, and characterization of novel Schiff base derivatives originating from 1-(3-fluoro-4-methoxyphenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices. By exploring the nuances of reacting a sterically hindered and electronically modified primary amine, this guide aims to empower researchers to efficiently synthesize and analyze this promising class of compounds for various therapeutic applications.
Introduction: The Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, compounds characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry.[1][2][3] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound (aldehyde or ketone), belies their profound and diverse biological activities.[1][4] The electrophilic carbon and nucleophilic nitrogen within the imine bond create a dynamic center for biological interactions, inhibiting enzymes or DNA replication.[4] Consequently, Schiff bases have been extensively investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The specific precursor, 1-(3-fluoro-4-methoxyphenyl)ethanamine, introduces both a fluorine atom and a methoxy group, which can significantly influence the electronic and steric properties of the resulting Schiff base, potentially leading to novel pharmacological profiles. This guide provides a detailed exploration of the synthesis of Schiff base derivatives from this particular amine, offering insights into overcoming potential synthetic challenges and thoroughly characterizing the products.
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main steps: nucleophilic addition and dehydration.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine, 1-(3-fluoro-4-methoxyphenyl)ethanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[6][7]
-
Dehydration: The hemiaminal intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base.[6][7] This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).[7]
The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as the removal of water as it is formed.[7]
Experimental Protocols
General Considerations and Reagent Selection
-
Solvent Choice: The selection of an appropriate solvent is critical. Alcohols, such as ethanol or methanol, are commonly used as they can dissolve both the amine and the carbonyl compound and can participate in proton transfer steps. For reactions requiring azeotropic removal of water, solvents like toluene or benzene can be employed with a Dean-Stark apparatus.
-
Catalysis: While many Schiff base formations proceed without a catalyst, the reaction can be accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid.[1] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[7]
-
Carbonyl Compound Selection: A wide array of aldehydes and ketones can be reacted with 1-(3-fluoro-4-methoxyphenyl)ethanamine to generate a diverse library of Schiff base derivatives. The electronic and steric properties of the carbonyl compound will influence the reaction rate and the properties of the final product. Aromatic aldehydes, particularly those with electron-withdrawing or -donating groups, are excellent candidates for creating derivatives with varied electronic landscapes.
General Synthesis Protocol for Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of a Schiff base from 1-(3-fluoro-4-methoxyphenyl)ethanamine and a representative aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde - vanillin).
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethanamine
-
Selected aldehyde or ketone (e.g., Vanillin)
-
Absolute Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of amine).
-
To this solution, add the selected aldehyde or ketone (1.0 - 1.1 eq.) and stir at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.[7]
Experimental Workflow Diagram
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Application Notes & Protocols: N-Acylation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The N-acylation of primary amines to form stable amide bonds is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development.[1][2][3] The amide functional group is a prevalent feature in a vast number of pharmaceuticals, contributing to their structural integrity and biological activity. This guide provides a detailed examination of two robust and widely adopted protocols for the N-acylation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a representative substituted phenethylamine moiety common in pharmacologically active scaffolds. We will explore acylation via a highly reactive acyl chloride under classic Schotten-Baumann conditions and a milder, more versatile method utilizing a carboxylic acid with modern peptide coupling agents. The causality behind experimental choices, detailed step-by-step workflows, purification strategies, and troubleshooting insights are presented to empower researchers to successfully execute these critical reactions.
Foundational Principles: The Nucleophilic Acyl Substitution Mechanism
The formation of an amide bond from an amine and a carboxylic acid derivative is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction universally proceeds through a two-stage addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine, 1-(3-fluoro-4-methoxyphenyl)ethanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[5][6] This initial attack breaks the C=O pi bond, forming a transient, high-energy tetrahedral intermediate.[6][7]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group (e.g., Cl⁻ from an acyl chloride or an activated oxygen species from a coupling reaction).[4][7]
-
Deprotonation: A final deprotonation step, typically facilitated by a base or an excess of the starting amine, neutralizes the resulting N-acylammonium species to yield the final, stable amide product.[4] This step is critical, as failure to scavenge the generated acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Strategic Selection of Acylation Methodology
The choice of acylating agent and reaction conditions is paramount and depends on the substrate's complexity, stability, and the desired scale of the reaction. Below is a comparative summary of the two primary methods detailed in this guide.
| Feature | Method A: Acyl Chloride | Method B: Carboxylic Acid + Coupling Agent |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Carboxylic Acid (e.g., Acetic Acid) |
| Key Reagents | Organic Base (Et₃N, Pyridine) or Aqueous Base (NaOH) | Coupling Agent (EDC, DCC), Additive (HOBt), Organic Base (DIPEA) |
| Advantages | High reactivity, rapid reaction times, inexpensive and readily available reagents.[4][8] | Milder conditions, broad substrate scope, tolerates sensitive functional groups, water-soluble byproducts (with EDC).[9][10] |
| Disadvantages | Highly moisture-sensitive, generates corrosive HCl byproduct, can be too reactive for complex molecules with multiple nucleophilic sites.[4][11] | Requires stoichiometric coupling agents, byproducts can complicate purification (DCC), potential for racemization of α-chiral acids.[10] |
| Best Suited For | Robust, simple amines; large-scale synthesis where cost is a factor. | Complex, multi-functional molecules; peptide synthesis; instances where mild conditions are critical.[2][9] |
Detailed Experimental Protocols
Protocol A: N-Acylation with Acetyl Chloride under Modified Schotten-Baumann Conditions
This protocol employs a highly reactive acyl chloride and an organic base to efficiently acylate the target amine. The use of an organic base like triethylamine in an aprotic solvent provides a homogeneous reaction environment and simplifies the workup compared to traditional biphasic aqueous conditions.[7]
Causality: The reaction is cooled to 0 °C to control the highly exothermic nature of the acylation, preventing side reactions.[12] Triethylamine acts as an essential HCl scavenger, preventing the protonation of the starting amine.[4] The aqueous workup systematically removes impurities: 1 M HCl removes the basic triethylamine and any unreacted starting amine, while saturated NaHCO₃ removes any residual acid.
Materials & Equipment
| Reagent/Equipment | Purpose |
| 1-(3-Fluoro-4-methoxyphenyl)ethanamine | Starting Material (Nucleophile) |
| Acetyl Chloride | Acylating Agent (Electrophile) |
| Triethylamine (Et₃N) | Anhydrous, distilled |
| Dichloromethane (DCM) | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | Aqueous Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Workup |
| Brine (Saturated NaCl) | Aqueous Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Round-bottom flask, magnetic stirrer, ice bath | Reaction Vessel & Temperature Control |
| Dropping funnel, separatory funnel | Reagent Addition & Extraction |
| Rotary evaporator | Solvent Removal |
| TLC plates, silica gel | Reaction Monitoring & Purification |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-(3-Fluoro-4-methoxyphenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to a concentration of ~0.2 M).[12][13]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).[14]
-
Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[15]
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the pure N-(1-(3-fluoro-4-methoxyphenyl)ethyl)acetamide.[15]
Workflow Visualization: Protocol A
Caption: Workflow for N-acylation using an acyl chloride.
Protocol B: N-Acylation with Acetic Acid via EDC/HOBt Coupling
This protocol is ideal for generating amide bonds under mild conditions, activating a stable carboxylic acid in situ. It is a go-to method in modern drug discovery.[2][9]
Causality: EDC (a water-soluble carbodiimide) is the activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[10][16] HOBt is included as an additive; it traps the O-acylisourea to form an HOBt-active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and is particularly effective at minimizing racemization if the carboxylic acid is chiral.[9][10] The EDC-urea byproduct is water-soluble, greatly simplifying purification compared to the insoluble dicyclohexylurea (DCU) generated by the related DCC coupling agent.[10]
Materials & Equipment
| Reagent/Equipment | Purpose |
| 1-(3-Fluoro-4-methoxyphenyl)ethanamine | Starting Material (Nucleophile) |
| Acetic Acid | Acylating Agent Precursor |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling/Activating Agent |
| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress side reactions |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic organic base[17] |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous |
| Reagents for Aqueous Workup (as in Protocol A) | As above |
| Equipment (as in Protocol A) | As above |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetic acid (1.1 eq), HOBt (1.2 eq), and 1-(3-Fluoro-4-methoxyphenyl)ethanamine (1.0 eq) in anhydrous DCM or DMF (~0.2 M).
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure amide.
Workflow Visualization: Protocol B
Caption: Workflow for N-acylation using EDC/HOBt coupling.
Product Characterization
Confirmation of the N-acylated product structure is typically achieved using a combination of standard spectroscopic techniques.[18][19]
-
¹H NMR Spectroscopy: Expect to see a new signal for the amide proton (N-H), typically in the δ 6-9 ppm range, which often appears as a broad singlet or a doublet if coupled to the adjacent C-H. The methine proton (CH-NH) signal will shift downfield upon acylation.
-
IR Spectroscopy: The most telling evidence is the appearance of a strong carbonyl (C=O) stretching absorption band around 1640-1680 cm⁻¹ (Amide I band) and an N-H stretching band around 3300 cm⁻¹.[15][20] The disappearance of the primary amine N-H stretches (typically two bands) is also indicative of a successful reaction.
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the final amide product, confirming the addition of the acyl group.[20]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Degradation: Acyl chlorides are moisture-sensitive; EDC can hydrolyze. 2. Insufficient Base: Incomplete neutralization of HCl (Protocol A). 3. Poor Activation: Inefficient coupling agent activity (Protocol B). | 1. Use freshly opened or purified reagents. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.[13] 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. Check the quality of the coupling agent. Consider switching to a more potent uronium/aminium salt reagent like HATU for very difficult couplings.[9] |
| Incomplete Reaction | 1. Steric Hindrance: Bulky acylating agents or amines can slow the reaction rate.[21] 2. Insufficient Reaction Time/Temp. | 1. Increase reaction time or gently heat the reaction (e.g., to 40 °C). Note that heating can increase side reactions. 2. Allow the reaction to run longer, confirming completion by TLC. |
| Multiple Products | 1. Diacylation: Reaction of a second acyl group (rare for amides due to reduced nucleophilicity).[22] 2. Side Reactions: O-acylation if other nucleophiles (e.g., -OH) are present. | 1. Use a controlled stoichiometry of the acylating agent (≤1.1 eq). 2. Protect other nucleophilic functional groups prior to N-acylation. |
| Difficult Purification | 1. Urea Byproduct Precipitation: If using DCC instead of EDC, the DCU byproduct can be difficult to filter. 2. Emulsion during Workup. | 1. Use EDC for its water-soluble byproduct.[10] If using DCC, filter the crude reaction mixture through a pad of Celite before aqueous workup. 2. Add more brine during the workup to help break the emulsion. |
Conclusion
The N-acylation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is a readily achievable and crucial transformation for the synthesis of novel chemical entities in drug discovery. The choice between a highly reactive acyl chloride and a milder carboxylic acid coupling protocol allows for significant flexibility. By understanding the underlying mechanisms, carefully controlling reaction conditions, and employing systematic workup and purification procedures as detailed in these notes, researchers can reliably and efficiently synthesize the desired amide products, paving the way for further biological evaluation.
References
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Reaction between acyl chlorides and amines - addition / elimination - Chemguide . (n.d.). Chemguide. Retrieved from [Link]
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Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) . (n.d.). OrgoSolver. Retrieved from [Link]
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Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism . (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions . (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Schotten–Baumann reaction . (n.d.). Grokipedia. Retrieved from [Link]
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Chemistry Schotten Baumann Reaction . (n.d.). SATHEE. Retrieved from [Link]
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Schotten-Baumann Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mild and Useful Method for N-Acylation of Amines . (2009). Ingenta Connect. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . (2021). National Institutes of Health. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents . (n.d.). HepatoChem. Retrieved from [Link]
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Mild and Useful Method for N-Acylation of Amines . (2009). Taylor & Francis Online. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . (2018). National Institutes of Health. Retrieved from [Link]
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Amide bond formation: beyond the myth of coupling reagents . (2008). Luxembourg Bio Technologies. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . (2021). PubMed. Retrieved from [Link]
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Schotten-Baumann Reaction . (2021). J&K Scientific LLC. Retrieved from [Link]
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Schotten-Baumann Reaction . (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
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Reactions of Amines . (n.d.). Jack Westin. Retrieved from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling . (n.d.). Chemistry Steps. Retrieved from [Link]
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Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Coupling Reagents . (n.d.). Aapptec Peptides. Retrieved from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . (2013). ACS Publications. Retrieved from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . (2013). National Institutes of Health. Retrieved from [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. (2006). Google Patents.
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How should I purify a complex, polar, amide reaction mixture? . (2023). Biotage. Retrieved from [Link]
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Non-nucleophilic base . (n.d.). Wikipedia. Retrieved from [Link]
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Acylation under weak base conditions . (n.d.). Retrieved from [Link]
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11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 . (2022). Chemistry LibreTexts. Retrieved from [Link]
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Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
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Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
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NMR studies of configuration and conformation in N-acyl-D-ribosylamines . (1991). SciSpace. Retrieved from [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry . (n.d.). Chemistry Steps. Retrieved from [Link]
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides . (n.d.). Organic Syntheses. Retrieved from [Link]
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Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols *. (1960). ACS Publications. Retrieved from [Link]
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Steric Hindrance in SN2 and SN1 Reactions . (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide . (2023). National Institutes of Health. Retrieved from [Link]
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Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence . (2024). International Journal of Current Science Publication. Retrieved from [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy . (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function . (2015). National Institutes of Health. Retrieved from [Link]
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Use of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in novel antimicrobial agent synthesis
An in-depth guide to the synthesis and evaluation of novel antimicrobial agents derived from 1-(3-Fluoro-4-methoxyphenyl)ethanamine, designed for researchers and drug development professionals. This document provides a framework for synthesis, characterization, and antimicrobial efficacy testing, grounded in established scientific principles.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to reverse decades of medical progress. The World Health Organization has identified AMR as one of the top ten global public health threats, with projections suggesting that by 2050, mortality due to AMR could reach 10 million per year if no significant action is taken[1]. This escalating crisis necessitates the discovery and development of new antimicrobial agents that can overcome existing resistance mechanisms[1][2].
One promising strategy in medicinal chemistry is the incorporation of fluorine atoms into bioactive molecules. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to target enzymes[3][4][5][6][7]. Fluorinated compounds, particularly fluoroquinolones, have become a cornerstone of antibacterial therapy by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[4][8][9].
This guide focuses on the strategic use of 1-(3-Fluoro-4-methoxyphenyl)ethanamine as a key building block for the synthesis of novel antimicrobial candidates. Its structure combines the advantageous fluoro and methoxy groups on a phenyl ring with a reactive primary amine, making it a versatile precursor for constructing a variety of heterocyclic scaffolds known to exhibit antimicrobial properties, such as triazoles, thiadiazoles, and quinolone-like structures[10][11][12][13].
PART 1: Synthesis of a Novel Heterocyclic Agent
The following section outlines a representative synthetic protocol. The strategy involves a multi-step synthesis to construct a novel triazolo-thiadiazine core, a heterocyclic system recognized for its broad biological activities[10]. The choice of this scaffold is illustrative, demonstrating how the precursor amine can be elaborated into a more complex, drug-like molecule.
Rationale and Workflow Overview
The primary amine of 1-(3-fluoro-4-methoxyphenyl)ethanamine is the key reactive handle. Our synthetic strategy will first convert this amine into a thiosemicarbazide derivative. This intermediate possesses the necessary functionality for subsequent cyclization reactions to form a triazole ring, which is then fused with a thiadiazine ring. This modular approach allows for the systematic introduction of chemical diversity.
Sources
- 1. Synthesis and Biological Activity of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechniques.com [biotechniques.com]
- 7. Two new ways to fluorinated structures - Chemo-enzymatic synthesis of fluorinated antibiotics [chemeurope.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Welcome to the technical support guide for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your experimental outcomes.
Introduction: Synthesis Overview
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable building block in medicinal chemistry and materials science. The most common and direct route to this amine is the reductive amination of its corresponding ketone, 3-Fluoro-4-methoxyacetophenone.[1] This one-pot reaction, which involves the formation of an imine intermediate followed by its in-situ reduction, is highly efficient but can be susceptible to various issues that affect yield and purity.[2][3]
This guide will focus on troubleshooting the reductive amination pathway, addressing common pitfalls from reaction setup to final product purification.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted ketone starting material. What are the likely causes and how can I fix it?
Answer:
An incomplete reaction is one of the most common issues in reductive amination. The root cause is almost always related to inefficient formation of the crucial imine intermediate. The reaction is an equilibrium process, and any water present can shift the equilibrium back towards the starting materials.[2]
Core Causality & Troubleshooting Steps:
-
Inefficient Water Removal: The condensation of the ketone and the amine source (e.g., ammonia) produces water. If not effectively removed, this water will hydrolyze the imine intermediate, stalling the reaction.
-
Solution: Incorporate a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are excellent for this purpose. Add them to the reaction mixture before the reducing agent.[4] For reactions run at higher temperatures, a Dean-Stark apparatus can be effective.
-
-
Incorrect pH: The reaction rate is highly pH-dependent. Imine formation is catalyzed by weak acids.[5] If the medium is too basic, the initial condensation is slow. If it's too acidic, the amine nucleophile will be protonated and non-reactive.
-
Steric Hindrance or Poor Nucleophilicity: While less common with ammonia, using bulkier amine sources can slow down the initial nucleophilic attack on the ketone. The electron-donating methoxy group on the aromatic ring slightly deactivates the carbonyl group, which can also contribute.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more energy for the condensation step. You can also increase the concentration of the amine source to push the equilibrium forward.
-
Question 2: My main impurity is the alcohol, 1-(3-fluoro-4-methoxyphenyl)ethanol. How can I prevent this side reaction?
Answer:
The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting ketone before it has a chance to form the imine. This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄).[6]
Core Causality & Troubleshooting Steps:
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
-
Solution: The preferred reagent for this situation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[2][6] STAB is a milder and bulkier reducing agent that reacts much faster with the iminium ion than with the ketone, dramatically minimizing alcohol formation.[2] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, as it is also selective for the imine at a controlled pH (around 6-7).[5][7] However, due to the toxicity of cyanide byproducts, STAB is often the first choice in modern synthesis.[5][7]
-
-
Reaction Staging: If you must use a less selective reagent like NaBH₄, the timing of its addition is critical.
-
Solution: Do not add the NaBH₄ at the beginning of the reaction. First, mix the ketone, amine source, and a dehydrating agent (like molecular sieves) in the solvent. Allow sufficient time for the imine to form (monitor by TLC or LC-MS, typically 1-4 hours). Only after confirming significant imine formation should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).[6]
-
Question 3: I have good conversion to the product in the crude reaction mixture, but my isolated yield after workup and purification is very low. Where am I losing my product?
Answer:
Low isolated yield despite good conversion points to problems during the workup and purification stages. Primary amines like the target molecule can be tricky to handle due to their basicity and polarity.
Core Causality & Troubleshooting Steps:
-
Emulsion during Extraction: The basic amine product can act as a surfactant, leading to stubborn emulsions during aqueous workup, trapping the product in the interface.
-
Solution: After quenching the reaction, if an emulsion forms during the extraction with an organic solvent (like DCM or EtOAc), add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and helps to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.
-
-
Product Loss to Aqueous Layer: The amine product can be protonated and become water-soluble, especially if the aqueous layer is acidic.
-
Solution: During the workup, ensure the aqueous layer is basic (pH > 10) before extraction. Add a base like 1M NaOH or saturated sodium bicarbonate solution to deprotonate the ammonium salt of the product, making it more soluble in the organic layer.[8] Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction to ensure complete recovery.
-
-
Evaporation Loss: The target amine is a relatively low molecular weight compound and may have some volatility.
-
Solution: When removing the solvent under reduced pressure (rotary evaporation), use a moderate temperature for the water bath (not exceeding 40 °C) and do not leave the product on the evaporator for an extended period after the solvent is gone.
-
-
Purification Issues: The polar amine can streak on silica gel columns, leading to poor separation and product loss.
-
Solution: For column chromatography, deactivate the silica gel by adding 1-2% of a base like triethylamine (NEt₃) or ammonia solution (7N in methanol) to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic silanol groups on the silica surface, preventing the basic amine product from sticking and allowing for sharp, well-defined bands.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route generally gives the highest yield? A: Direct, one-pot reductive amination of 3-Fluoro-4-methoxyacetophenone using a selective reducing agent like Sodium Triacetoxyborohydride (STAB) is typically the most efficient and high-yielding method for this type of transformation.[2][6] Alternative routes like the Leuckart-Wallach reaction, which uses formic acid or its derivatives, are also possible but often require high temperatures and can produce N-formylated byproducts, adding an extra hydrolysis step and potentially lowering the overall yield.[9][10][11]
Q: How does the choice of solvent impact the reaction? A: The solvent choice is critical. For reactions using STAB, non-protic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred as STAB is sensitive to water and less compatible with methanol.[6] For reactions with NaBH₃CN, methanol is a common choice.[6] The solvent must be able to dissolve the starting ketone and be compatible with all reagents. Always use anhydrous (dry) solvents to favor imine formation.
Q: Can this reaction be performed asymmetrically to obtain a single enantiomer? A: Yes, the synthesis of chiral amines is a significant area of research.[12][13] Achieving enantioselectivity requires a chiral influence. This can be done through several advanced methods:
-
Biocatalysis: Using enzymes like imine reductases (IREDs) or transaminases can provide extremely high enantioselectivity.[14][15]
-
Chiral Catalysts: Transition-metal catalysts (e.g., Iridium or Rhodium-based) with chiral ligands can be used for asymmetric hydrogenation of the imine intermediate.[13]
-
Chiral Auxiliaries: Reacting the ketone with a chiral amine (like (R)- or (S)-α-methylbenzylamine) to form a diastereomeric imine, followed by reduction and removal of the auxiliary.[12]
Optimized Protocol: Reductive Amination using STAB
This protocol is designed as a reliable starting point for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, prioritizing yield and purity.
Materials:
-
3-Fluoro-4-methoxyacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-4-methoxyacetophenone (1.0 eq).
-
Add anhydrous 1,2-Dichloroethane (DCE) to make a ~0.5 M solution.
-
Add Ammonium Acetate (5.0 - 10.0 eq) to the solution and stir vigorously at room temperature for 30 minutes. The large excess of the ammonia source drives the imine formation equilibrium.
-
Reduction: In one portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring suspension. Note: The reaction may gently exotherm.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases. Stir for 15 minutes.
-
Workup - Basification: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the slow addition of 1M NaOH.
-
Workup - Extraction: Extract the aqueous layer with Dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an eluent system of Hexane/Ethyl Acetate with 1% Triethylamine to afford the pure 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Data & Reagent Comparison Table
| Parameter | Recommended | Alternative | Rationale & Comments |
| Amine Source | Ammonium Acetate | Ammonia (7N in MeOH) | Ammonium acetate is a convenient, solid source of ammonia and provides a buffering effect. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₃CN | STAB is highly selective for imines over ketones and avoids toxic cyanide waste.[2][7] |
| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM), THF | Anhydrous, non-protic solvents are required for STAB compatibility.[6] |
| pH Control | Self-buffered by NH₄OAc | Add Acetic Acid (0.5-1 eq) | A weakly acidic environment (pH 6-7) is optimal for imine formation.[5] |
| Purification Aid | 1-2% NEt₃ in Eluent | 1-2% NH₃ (7N in MeOH) | Deactivates acidic silica gel, preventing product tailing and improving separation. |
Visual Workflow & Troubleshooting Diagrams
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the cause of low reaction yields.
References
- 1. 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Side-product formation in the synthesis of fluorinated phenylethylamines
Welcome to the technical support center for the synthesis of fluorinated phenylethylamines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side-product formations encountered during synthesis, offering in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Electrophilic Fluorination of Aromatic Precursors
The introduction of fluorine onto the phenyl ring is a critical first step and a common source of unexpected side-products. The choice of fluorinating agent and careful control of reaction conditions are paramount.
Question 1: My electrophilic fluorination with Selectfluor® on an electron-rich phenethylamine precursor is giving me a significant amount of an unexpected nitrogen-containing byproduct instead of the desired fluoro-compound. What is happening?
Answer:
This is a known issue when using N-F reagents like Selectfluor® with highly activated, electron-rich aromatic rings.[1] Instead of the expected electrophilic aromatic substitution (SEAr) to form a C-F bond, a competing reaction pathway can dominate: C-H amination .
Causality and Mechanism: Selectfluor® is not only an electrophilic fluorinating agent but also a potent oxidant.[1] With electron-rich arenes, it can act via a single-electron transfer (SET) mechanism. This SET process generates an arene radical cation. If the reaction is run in a nitrile solvent (like acetonitrile, a common choice), the solvent can act as a nucleophile, trapping the radical cation. This leads to the formation of a C-N bond and, after workup, an aminated side-product.[1] The substitution pattern of your precursor can dictate whether the two-electron (fluorination) or one-electron (amination) pathway is favored.[1]
dot
Caption: Competing pathways of Selectfluor® with electron-rich arenes.
Troubleshooting and Prevention Protocol:
-
Solvent Change: The most effective solution is to switch from acetonitrile to a non-nucleophilic solvent. Dichloromethane (DCM) or chloroform are excellent alternatives that will not participate in the reaction.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0°C or even -20°C and slowly warm if necessary. Lower temperatures can disfavor the SET pathway.
-
Substrate Modification: If possible, consider using a precursor with slightly less activating groups or install a temporary protecting group to moderate the electron-donating effect during the fluorination step.
| Parameter | Recommendation for Fluorination | Rationale |
| Solvent | Dichloromethane (DCM), Chloroform | Non-nucleophilic; prevents C-N bond formation.[1] |
| Temperature | 0°C to -20°C, then warm if needed | May disfavor the single-electron transfer (SET) pathway. |
| Substrate | Use less activated arenes if possible | Reduces the driving force for the SET pathway.[1] |
Section 2: Formation of the Ethylamine Side-Chain via Reductive Amination
Reductive amination is a cornerstone for synthesizing phenylethylamines from their corresponding phenylacetaldehydes or phenylacetones. However, this reaction is prone to several side-product formations, including over-alkylation and incomplete reduction.
Question 2: I'm performing a reductive amination to synthesize a primary fluorinated phenylethylamine from the corresponding aldehyde and ammonia, but I'm getting a significant amount of the secondary amine (di-alkylation) byproduct. How can I improve the selectivity?
Answer:
This is a classic challenge in reductive amination known as over-alkylation .[2] The root cause is that the product, a primary amine, is often more nucleophilic than the ammonia used as the starting material. This newly formed primary amine can then compete with ammonia, reacting with another molecule of the aldehyde to form a secondary amine after reduction.
Causality and Mechanism: The reaction proceeds through an imine intermediate. Once the primary amine is formed, it can react with the remaining aldehyde to form a new imine, which is subsequently reduced to the secondary amine. This "runaway" reaction is difficult to control, especially if the aldehyde is not consumed quickly.[2]
dot
Caption: Over-alkylation during primary amine synthesis.
Troubleshooting and Prevention Protocol:
-
Stoichiometry Control: Use a large excess of the ammonia source (at least 5-10 equivalents) to outcompete the primary amine product for the aldehyde.[3] Running the reaction in a solution saturated with ammonia gas is a common strategy.[3]
-
Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often superior to sodium borohydride (NaBH₄).[4] These reagents are less likely to reduce the starting aldehyde but will efficiently reduce the protonated imine (iminium ion), which forms under mildly acidic conditions. This allows the imine formation to proceed closer to completion before reduction, minimizing the concentration of free aldehyde available for side reactions.[4]
-
pH Control: Maintain a slightly acidic pH (around 4-5). This protonates the imine to form the more electrophilic iminium ion, accelerating its reduction and minimizing the time available for the primary amine product to react with the starting aldehyde.[4]
-
Alternative Synthetic Route (Gabriel Synthesis): For a completely selective synthesis of primary amines, the Gabriel synthesis is an excellent alternative.[2][5][6] This method uses potassium phthalimide as an ammonia surrogate. The N-alkylated phthalimide intermediate is not nucleophilic and cannot be further alkylated, thus preventing the formation of secondary or tertiary amines. The primary amine is then liberated by hydrolysis or hydrazinolysis.[5][6]
| Method | Advantage | Disadvantage | Key Consideration |
| Excess Ammonia | Simple, direct method. | Often still results in minor secondary amine formation. | Use a large excess (5-10 eq.) of ammonia.[3] |
| Selective Reductants | Improved selectivity for mono-alkylation.[4] | NaBH₃CN is toxic (cyanide release on quench). NaBH(OAc)₃ is preferred. | Maintain mildly acidic pH (4-5) to favor iminium ion formation. |
| Gabriel Synthesis | Excellent for preventing over-alkylation.[2] | Requires an extra deprotection step; conditions can be harsh.[5] | Best for primary alkyl halides; secondary halides may undergo elimination. |
Question 3: My reductive amination is sluggish, and upon workup, I isolate unreacted aldehyde and a complex mixture. What could be the problem?
Answer:
This issue often points to problems with imine formation or the activity of the reducing agent.
Causality and Mechanism: Reductive amination is a two-step process: (1) formation of an imine (or enamine) and (2) reduction of the C=N bond.[7] If the imine does not form efficiently, the reducing agent may slowly reduce the starting aldehyde to the corresponding alcohol, leading to a mixture of starting material, the alcohol side-product, and only a small amount of the desired amine.
Troubleshooting and Prevention Protocol:
-
Dehydration: Imine formation is a condensation reaction that releases water. This equilibrium can be unfavorable.
-
Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture to drive the equilibrium towards imine formation.
-
-
Catalysis: The reaction is often catalyzed by mild acid.
-
Action: Add a catalytic amount of acetic acid or use a reagent like sodium triacetoxyborohydride, which contains acetic acid byproducts and can self-catalyze the reaction.[4]
-
-
Reducing Agent Reactivity: Ensure your reducing agent is active.
-
Action: Sodium borohydride can decompose on storage. Use freshly opened or properly stored reagent. If using NaBH(OAc)₃ or NaBH₃CN, ensure they are of good quality.
-
-
Workup Issues: Amines can form salts or complexes, making extraction difficult.
-
Action: During aqueous workup, basify the solution (e.g., with 1M NaOH) to a pH > 10 to ensure the amine is in its free base form for efficient extraction into an organic solvent.
-
Section 3: Cyclization Reactions (Pictet-Spengler)
For certain fluorinated phenylethylamine analogs, a subsequent Pictet-Spengler reaction might be employed to construct tetrahydroisoquinoline or β-carboline scaffolds. This reaction, while powerful, has its own set of potential pitfalls.
Question 4: I am attempting a Pictet-Spengler reaction with my fluorinated phenylethylamine, but the reaction is not proceeding, or I'm getting very low yields. Why is it failing?
Answer:
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The fluorine atom, being a strongly electron-withdrawing group, deactivates the phenyl ring towards the key intramolecular electrophilic aromatic substitution step.
Causality and Mechanism: The Pictet-Spengler reaction involves the condensation of the phenylethylamine with an aldehyde or ketone to form an iminium ion.[8] This is followed by an intramolecular cyclization where the π-system of the aromatic ring attacks the electrophilic iminium carbon.[8][9] If the ring is deactivated by an electron-withdrawing group like fluorine, this cyclization step becomes significantly more difficult and may require harsh conditions or fail altogether.[8]
dot
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Optimizing Diastereomeric Salt Resolution of Chiral Amines: A Technical Support Guide
Welcome to the Technical Support Center for optimizing the diastereomeric salt resolution of chiral amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of enantiomers. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution?
Diastereomeric salt resolution is a classical and industrially significant method for separating enantiomers.[1][2][3] It operates on the principle that enantiomers, while having identical physical properties, react with a single, pure enantiomer of a second chiral compound (the resolving agent) to form diastereomers.[2][4][5] These resulting diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent system.[1][4][5][6] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.[4][7] Subsequently, the chiral resolving agent is removed to yield the desired pure enantiomer.[8]
Q2: How do I select an appropriate chiral resolving agent for my amine?
The choice of a resolving agent is crucial for success.[9] An ideal agent should be:
-
Enantiomerically Pure: Any impurity in the resolving agent will decrease the maximum possible diastereomeric excess (d.e.) of the salt.[4]
-
Forms Crystalline Salts: The agent must readily form stable, crystalline salts with the racemic amine.[4]
-
Maximizes Solubility Differences: The resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent.[4]
-
Accessible and Recyclable: For practical and economic reasons, the resolving agent should be readily available and easily recoverable for reuse.[2]
Commonly used chiral acids for resolving amines include tartaric acid derivatives, camphorsulfonic acid, and mandelic acid.[10][11] A preliminary screening of several resolving agents is often the most effective approach.[12]
Q3: What is the difference between thermodynamic and kinetic control in this process?
Understanding this distinction is key to optimization.
-
Thermodynamic Control: This regime is favored by higher temperatures and longer equilibration times, where the system reaches its lowest energy state.[13] The product ratio is determined by the relative stability (solubility) of the two diastereomeric salts.[13] In a well-designed resolution, the less soluble salt is the thermodynamically favored product to crystallize.
-
Kinetic Control: This is favored by lower temperatures and rapid crystallization. The product ratio is determined by the rate of formation of the crystals.[13] Sometimes, the more soluble diastereomer might crystallize faster (as a metastable form), leading to poor resolution.
For most diastereomeric resolutions, the goal is to operate under thermodynamic control to ensure the selective crystallization of the least soluble, most stable salt.[14][15][16]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: No Crystals Are Forming.
You've mixed the racemic amine, resolving agent, and solvent, but the solution remains clear even after cooling.
| Potential Cause | Underlying Science | Recommended Solution |
| Insufficient Supersaturation | Crystallization requires the concentration of the salt to exceed its solubility limit at a given temperature.[17] If the solution is too dilute, it will remain in the undersaturated or metastable zone, and nucleation will not occur. | 1. Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[6][17] 2. Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salt is poorly soluble) to the solution to induce precipitation.[17][18] |
| Inappropriate Solvent System | The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at lower temperatures.[6][17] | Conduct a Solvent Screen: A systematic screening of various solvents and solvent mixtures is essential.[6][17] Test a range of polarities (e.g., alcohols, esters, ketones, hydrocarbons) to find a system that provides differential solubility.[17][19] |
| Inhibition by Impurities | Trace impurities from the starting materials or side reactions can inhibit crystal nucleation and growth.[6][17] | Purify Starting Materials: Ensure the racemic amine and resolving agent are of high purity before the resolution experiment.[17][20] |
| High Energy Barrier for Nucleation | The system may be in a wide metastable zone where spontaneous nucleation is kinetically hindered.[6] | 1. Induce Nucleation: Try scratching the inside of the flask with a glass rod to create a surface for crystals to form.[6] 2. Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution.[19] This provides a template for crystal growth. |
Problem 2: The Product is "Oiling Out" Instead of Crystallizing.
Instead of solid crystals, a separate liquid phase (an oil or gum) forms upon cooling.
"Oiling out" is a form of liquid-liquid phase separation that occurs when a solute separates from a solution as a liquid rather than a solid.[21][22] This is a significant problem because the oil phase often traps impurities and rarely solidifies into a pure crystalline form, hindering successful resolution.[21][22]
| Potential Cause | Underlying Science | Recommended Solution |
| High Supersaturation | A very high level of supersaturation, often caused by rapid cooling or high concentration, can kinetically favor the formation of a disordered liquid phase over an ordered crystal lattice.[18][21] | 1. Reduce Cooling Rate: Employ a slower, more controlled cooling profile.[18][21] This allows the system to remain in the metastable zone longer, favoring crystal growth. 2. Use a More Dilute Solution: Start with a lower concentration of the salt in the solvent.[18] |
| Low Melting Point of Salt | The melting point of the diastereomeric salt may be lower than the temperature at which crystallization is being attempted.[6][22] | 1. Lower Crystallization Temperature: Adjust the cooling profile to reach a lower final temperature.[6][18] 2. Change the Solvent: A different solvent system may result in a salt with a higher melting point or favor crystallization at a different temperature.[6][18] |
| Poor Solvent Choice | The solvent system may not be optimal for stabilizing the crystal lattice, thus favoring a liquid phase.[21] | Modify the Solvent System: Experiment with different solvents or co-solvents. For instance, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help.[18][21] |
Problem 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low.
Analysis (e.g., by chiral HPLC) of the isolated solid shows poor enrichment of the desired diastereomer.
| Potential Cause | Underlying Science | Recommended Solution |
| Poor Solvent Selectivity | The primary driver of low d.e. is a solvent system that does not provide a large enough solubility difference between the two diastereomers, leading to co-precipitation.[6][19] | Optimize the Solvent System: This is the most critical factor.[6] A systematic screen to find a solvent that maximizes the solubility difference is paramount. Sometimes, a switch in solvent can even invert the relative solubilities, crystallizing the other diastereomer.[23] |
| Cooling Rate is Too Fast | Rapid cooling can lead to kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one, reducing purity.[4] | Slow Down the Cooling Process: Implement a gradual and controlled cooling profile.[4][6] This allows the system to remain near equilibrium, favoring the crystallization of only the least soluble salt. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can significantly influence the d.e.[6] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is often a good starting point for screening.[20] | Optimize Resolving Agent Ratio: Experiment with different molar ratios of the resolving agent. Analyze both the solid and the mother liquor to understand the partitioning of the diastereomers. |
| Formation of a Solid Solution | In some cases, the two diastereomers are so structurally similar that they can co-crystallize into a single, mixed crystal lattice known as a solid solution. This makes separation by simple crystallization very difficult.[18] | 1. Change the Resolving Agent: A different resolving agent will create diastereomers with different shapes and intermolecular interactions, potentially preventing solid solution formation.[18] 2. Systematic Solvent Screening: A different solvent may alter the crystal packing enough to favor the crystallization of a pure diastereomer.[18] |
| Eutectic Point Interference | The composition of the diastereomeric mixture might be close to a eutectic point, where both diastereomers crystallize simultaneously. | Perform Recrystallization: A second recrystallization of the enriched salt, often in a different solvent system, can significantly enhance the d.e.[4][6] |
Problem 4: The Yield of the Desired Diastereomeric Salt is Very Low.
You have successfully isolated a product with high d.e., but the amount is too small.
| Potential Cause | Underlying Science | Recommended Solution |
| High Solubility of Desired Salt | The desired, less-soluble diastereomer may still have significant solubility in the mother liquor at the final isolation temperature, reducing the overall yield.[18][19] | 1. Optimize Final Temperature: A lower final crystallization temperature will generally decrease the salt's solubility and increase the yield.[18] 2. Use an Anti-Solvent: After the initial crystallization, a slow addition of an anti-solvent can be used to precipitate more of the desired salt from the mother liquor.[17][18] |
| Co-precipitation of Undesired Salt | If the solubilities of the two salts are too close, the undesired diastereomer may co-precipitate, which not only lowers the d.e. but can also reduce the overall yield of the pure desired salt. | Improve Selectivity: Revisit the solvent screening process to find a system with a greater solubility difference between the two diastereomers.[19] |
| Unfavorable Thermodynamics | The resolving agent may form a less soluble salt with the undesired enantiomer of the amine. | Screen Alternative Resolving Agents: The most direct solution is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts, making the salt of the desired enantiomer the less soluble one.[19] |
Experimental Protocols & Workflows
Protocol 1: High-Throughput Solvent Screening
This protocol allows for the rapid identification of promising solvent systems using a 96-well plate format.
Objective: To quickly screen multiple solvents for their ability to selectively crystallize one diastereomer.
Procedure:
-
Stock Solution Prep: Prepare a stock solution of the racemic amine and the chosen resolving agent (typically 0.5-1.0 molar equivalents) in a suitable volatile solvent like methanol.[6]
-
Plate Loading: Dispense a fixed volume of the stock solution into each well of a 96-well plate.
-
Evaporation: Evaporate the initial solvent completely, leaving a solid film of the diastereomeric salt mixture in each well.[6]
-
Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the respective wells.
-
Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 12-24 hours) to allow the system to approach thermodynamic equilibrium.[6]
-
Separation: Centrifuge the plate to pellet any solid material.[6]
-
Analysis: Carefully collect an aliquot of the supernatant (mother liquor) from each well. Analyze the composition of the supernatant by a suitable method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in solution. The solvent that shows the lowest concentration of one diastereomer and a high concentration of the other is the most promising candidate.
Visual Workflow Diagrams
Caption: General workflow for diastereomeric salt resolution.
Caption: Troubleshooting decision tree for common resolution issues.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Troubleshooting low yields in diastereomeric salt formation. Benchchem.
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
- dealing with solid solutions in diastereomeric salt resolution. Benchchem.
- Dynamic thermodynamic resolution: control of enantioselectivity through diastereomeric equilibration. PubMed.
- Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Resolution. ACS Publications.
- How to overcome poor crystallization in diastereomeric salt formation. Benchchem.
- Chiral Resolution Screening. Onyx Scientific.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
- Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and ... PubMed.
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable.
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Semantic Scholar.
- Chiral resolution. Wikipedia.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. NIH.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Recrystallization (help meeeeee) : r/chemistry. Reddit.
- Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. Books - The Royal Society of Chemistry.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut.
- Manipulating crystallization with molecular additives. PubMed.
- Use of additives for inhibition and promotion of crystallization. Technobis.
- Oiling Out in Crystallization. Mettler Toledo.
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Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric amine synthesis. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of many pharmaceutical compounds. When your reaction yields fall short of the desired stereoselectivity, a systematic approach to troubleshooting is essential. This document provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Checks & Initial Diagnosis
Before delving into complex reaction parameter optimization, it's crucial to ensure the foundational aspects of your experimental setup are sound. Oversights in these basic areas are a frequent source of poor results.
Q1: My asymmetric amination is giving a high yield, but the enantiomeric excess (ee) is disappointingly low. Where should I start my investigation?
A1: Low enantioselectivity with good conversion suggests that a catalytic process is occurring, but the stereochemical control is compromised. The first step is a systematic verification of your core experimental components.[1][2][3][4] A logical workflow is essential to avoid randomly changing parameters, which can be inefficient and misleading.
Here is a foundational workflow to diagnose the issue:
Caption: Foundational workflow for troubleshooting low ee.
Step-by-Step Foundational Checks:
-
Verify Purity of Starting Materials: Impurities in your ketone/aldehyde, amine source, or reducing agent can act as catalyst poisons or participate in non-selective background reactions.[2][4]
-
Protocol: Re-purify your substrates (e.g., distillation, recrystallization, or column chromatography). Ensure reagents are from a reliable source and stored correctly.
-
-
Confirm Catalyst/Ligand Integrity: The chemical and enantiomeric purity of your chiral catalyst or ligand is paramount.[1] Degradation or the presence of the minor enantiomer will directly decrease the ee of your product.
-
Protocol: Check the catalyst's certificate of analysis. If it's old or has been handled improperly, consider purchasing a new batch or purifying it. For ligands, confirm enantiomeric purity via chiral HPLC.
-
-
Ensure Rigorous Inert Conditions: Many transition-metal catalysts used in asymmetric hydrogenations or reductive aminations are sensitive to oxygen and moisture.[4] Catalyst deactivation leads to a lower effective catalyst concentration and can favor non-selective pathways.[5]
-
Protocol: Use oven- or flame-dried glassware. Ensure all solvents are anhydrous and reagents are handled under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Validate Your Analytical Method: An inaccurate ee measurement can send you on a wild goose chase.
-
Protocol: Confirm that your chiral HPLC or GC method provides baseline separation of the enantiomers. Run a racemic standard to verify the peak assignments and integration. Be aware of potential issues like peak overlap or additive memory effects from previous runs on the chiral column, which can skew results.[6][7]
-
Section 2: Catalyst and Reagent-Related Issues
The catalyst system is the heart of any asymmetric reaction. Its performance dictates the stereochemical outcome.
Q2: I've confirmed my starting materials are pure and my setup is inert, but the ee is still low. Could the catalyst be the problem?
A2: Absolutely. Issues related to the catalyst are a primary cause of poor enantioselectivity.[2][4] These can range from improper activation and loading to decomposition during the reaction.[4]
Common Catalyst-Related Problems:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by product inhibition, where the newly formed chiral amine coordinates too strongly to the metal center, or by impurities in the reagents.[5][8][9]
-
Causality: Deactivation reduces the concentration of the active, selective catalyst. If a non-selective background reaction (e.g., reduction by the borohydride reagent alone) can occur, it will begin to dominate as the chiral catalyst is consumed, leading to a drop in ee over time.[10]
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.
-
Too Low: Insufficient catalyst may lead to a slow reaction, allowing background reactions to compete.
-
Too High: At high concentrations, some catalysts can form aggregates or dimers that have lower selectivity than the monomeric species.[10]
-
-
Substrate-Catalyst Mismatch: Not all catalysts are effective for all substrates. The electronic and steric properties of your specific ketone and amine must be compatible with the chiral ligand's architecture to achieve effective stereochemical recognition.[2][11]
Q3: How can I systematically investigate if my catalyst is deactivating or if the loading is wrong?
A3: A kinetic study is a powerful tool. By taking aliquots from the reaction at different time points and analyzing both conversion and ee, you can build a clear picture of the catalyst's behavior.
Protocol: Reaction Progress Monitoring
-
Set up your reaction under standard, rigorously inert conditions.
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully extract a small aliquot from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot (e.g., with aqueous acid or base) to stop the reaction.
-
Work up the sample and analyze by a calibrated method (e.g., GC or NMR with an internal standard) to determine the conversion of the starting material.
-
Analyze the same sample by your validated chiral HPLC/GC method to determine the ee.
-
Plot both conversion (%) and ee (%) against time.
Data Interpretation:
| Scenario | Conversion vs. Time | ee vs. Time | Likely Cause & Next Steps |
| Ideal | Rises steadily to completion | Stays consistently high | The catalyst system is stable and effective. |
| Deactivation | Stalls before completion | Starts high, then decreases significantly | The active catalyst is degrading. Next Steps: Identify the cause (impurities, product inhibition). Try a more robust catalyst or add the catalyst portion-wise.[5] |
| Background Reaction | Rises steadily to completion | Starts low and stays low | The non-catalyzed or a non-selective pathway is faster than the desired asymmetric route. Next Steps: Lower the temperature, use a milder reducing agent that requires the catalyst to function (e.g., switch from NaBH₄ to NaBH(OAc)₃).[12][13] |
| Loading Issue | Very slow reaction | ee may be high or low | Catalyst loading is likely too low. Next Steps: Incrementally increase catalyst loading (e.g., from 1 mol% to 2 mol% to 5 mol%). |
Section 3: The Impact of Reaction Conditions
The reaction environment—temperature, solvent, and concentration—plays a critical role in shaping the transition state of the stereodetermining step.[14] Fine-tuning these parameters is often the key to unlocking high enantioselectivity.
Q4: How does temperature affect the enantiomeric excess of my reaction?
A4: The effect of temperature on enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Generally, lowering the reaction temperature increases enantioselectivity because it amplifies the impact of small energy differences between the diastereomeric transition states.[10][14]
However, this is not a universal rule. Some catalytic systems exhibit an optimal temperature, above or below which the ee decreases.[10][15]
-
Too Low: The reaction may become impractically slow, or the catalyst may not form or activate properly.[10]
-
Too High: Can provide enough energy to overcome the activation barrier for the less-favored transition state, eroding selectivity.[4] In some cases, an "isoenantioselective temperature" exists, above which the selectivity can even invert.[16][17]
Troubleshooting Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, 25 °C).
-
Allow the reactions to proceed for the same amount of time (or until completion) and analyze the ee for each.
| Temperature (°C) | Enantiomeric Excess (%) |
| 25 (Room Temp) | 65 |
| 0 | 82 |
| -20 | 91 |
| -40 | 96 |
| -78 | 95 (reaction very slow) |
| Table represents hypothetical data for a typical asymmetric reduction. |
Q5: The literature procedure for a similar substrate uses toluene, but my ee is low. Should I screen other solvents?
A5: Yes, absolutely. The solvent is not just a medium for the reaction; it can actively participate in the catalytic cycle through solvation of the catalyst, substrate, and transition states.[2][18][19] Changing the solvent can dramatically alter the outcome.
Solvent Effects Explained:
-
Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. A general trend observed in some asymmetric reactions is an inverse relationship between solvent dielectric constant and enantiomeric yield.[18]
-
Coordinating Ability: Coordinating solvents (like THF or MeCN) can sometimes compete with the substrate for binding to the metal center of the catalyst, potentially disrupting the chiral environment and lowering ee. Non-coordinating solvents like toluene, dichloromethane, or hexanes are often preferred for this reason.[1]
-
Chiral Solvents: In some advanced applications, chiral solvents can be used as the sole source of enantioselection or to match/mismatch with a chiral catalyst to enhance selectivity.[20][21][22]
Caption: A logical workflow for solvent screening.
Section 4: FAQs
Q6: Could the choice of reducing agent in my reductive amination be the problem? A6: Yes. The reducing agent's reactivity is critical. A highly reactive agent like sodium borohydride (NaBH₄) can reduce the starting ketone before it even forms an imine with the amine, leading to the alcohol byproduct and low yield.[12] More importantly, it can also promote a non-selective reduction pathway. Using a milder, bulkier reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred in asymmetric reductive aminations because they preferentially reduce the protonated iminium ion intermediate, which is locked into the chiral catalyst's environment, rather than the free ketone.[12][13]
Q7: My product is known to be slightly base-labile. Could racemization be an issue? A7: Yes, product racemization during the reaction or workup is a potential problem that can erode your final ee value. If the chiral center in your amine product has an acidic proton (e.g., alpha to a carbonyl or phenyl group), it could be epimerized under basic or even acidic conditions. To test for this, take a sample of your highly enantioenriched product and subject it to the reaction conditions (without the starting materials) and the workup procedure for an extended period. Analyze the ee before and after to see if it has decreased.
Q8: I am performing an asymmetric hydrogenation. How important is the hydrogen pressure? A8: Hydrogen pressure can be a key parameter. Higher pressure increases the concentration of hydrogen available to the catalyst, which can increase the reaction rate. This can be beneficial if a catalyst deactivation pathway is competing with the desired reaction. However, for some catalyst systems, an optimal pressure exists, and excessively high pressures can sometimes lead to lower enantioselectivity. It is a parameter that should be screened (e.g., 1 bar, 10 bar, 50 bar) if other optimization attempts fail.
References
- Solvent effects in homogeneous asymmetric catalysis.Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Enantioselective synthesis. Wikipedia. Available at: [Link]
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Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]
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Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
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Temperature Dependence of Enantioselectivity in Complexations of Optically Active Phenolic Crown Ethers with Chiral Amines. J-Stage. Available at: [Link]
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Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science (ACS Publications). Available at: [Link]
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ASYMMETRIC SYNTHESIS. IIP Series. Available at: [Link]
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Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. ResearchGate. Available at: [Link]
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A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]
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Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry (Chinese Chemical Society). Available at: [Link]
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Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed Central (PMC) - NIH. Available at: [Link]
-
Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at: [Link]
-
Asymmetric Synthesis. University of Windsor. Available at: [Link]
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Substrate Directed Asymmetric Reactions. Chemical Reviews (ACS Publications). Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central (PMC) - NIH. Available at: [Link]
-
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. Available at: [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. MDPI. Available at: [Link]
-
Asymmetric biomimetic transamination of α-keto amides to peptides. PubMed Central. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
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Catalyst deactivation mechanisms and how to prevent them. Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]
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Trouble with chiral separations. Chromatography Today. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PubMed Central (PMC) - NIH. Available at: [Link]
-
Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science (RSC Publishing). Available at: [Link]
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Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. Available at: [Link]
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Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in. Available at: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
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Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. PubMed Central (PMC) - NIH. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
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Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
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Asymmetric-Synthesis. Asymmetric-Synthesis. Available at: [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
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Chiral HPLC Troubleshooting Center: Fluorinated Amine Peak Tailing
A Technical Resource for Researchers and Drug Development Professionals
Welcome to the technical support center focused on the unique challenges of chiral separations for fluorinated amines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the common issue of peak tailing in chiral High-Performance Liquid Chromatography (HPLC).
Senior Application Scientist's Overview
Peak tailing in chiral HPLC, particularly with basic compounds like amines, is a frequent obstacle to achieving optimal resolution and accurate quantification. The introduction of fluorine atoms into an amine's structure can further complicate separations by altering the molecule's basicity and creating unique interactions with the chiral stationary phase (CSP). This guide is structured to provide a logical, step-by-step approach to diagnosing and resolving these issues, moving from simpler mobile phase adjustments to more complex stationary phase and method considerations. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated amine peaks tailing so significantly on a chiral column?
Peak tailing for amines, including fluorinated variants, in chiral HPLC is most often caused by undesirable secondary interactions between the analyte and the stationary phase.[1][2] Here's a breakdown of the primary culprits:
-
Silanol Interactions: Silica-based chiral stationary phases have residual silanol groups (Si-OH) on their surface.[2][3] These silanols can be acidic and will strongly interact with basic compounds like amines, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][2][3][4][5]
-
Analyte Basicity: The basicity of your amine plays a crucial role. While fluorination can decrease the basicity of an amine, it may still be strong enough to interact with the most acidic silanol sites.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][3][6]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, leading to poor peak shapes.[3]
Q2: I'm using a polysaccharide-based chiral column. Are these still prone to silanol interactions?
Yes, even though the chiral selectivity of polysaccharide-based columns (like cellulose or amylose derivatives) comes from the coated or immobilized chiral polymer, the underlying support is typically silica.[7] Therefore, residual silanols on the silica surface can still be accessible and cause peak tailing with basic analytes.
Q3: Can the fluorination of my amine itself contribute to peak tailing?
While the primary cause of tailing for amines is the basic nitrogen's interaction with silanols, the fluorine atoms can introduce other interaction possibilities. Fluorinated stationary phases are known to have unique interactions, including dipole-dipole and potential charge-transfer interactions.[8][9][10] While less common as a direct cause of tailing, these alternative interactions could contribute to complex peak shapes if not properly managed.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide provides a structured workflow for troubleshooting peak tailing in the chiral separation of fluorinated amines. Start with the most common and easily adjustable parameters first.
Caption: Troubleshooting workflow for chiral HPLC peak tailing.
Step 1: Mobile Phase Optimization - The First Line of Defense
The composition of your mobile phase is the most powerful tool for mitigating peak tailing.
-
For Basic Analytes (Amines): The most effective strategy is to add a small amount of a basic modifier to the mobile phase.[6] This additive competes with your fluorinated amine for the active silanol sites on the stationary phase, effectively masking them and improving peak shape.
-
For Acidic Analytes (as a counter-ion strategy): Sometimes, adding a small amount of an acidic modifier can improve peak shape for basic compounds through an ion-pairing mechanism.[13][14]
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Basic | Diethylamine (DEA) | 0.1% | Competes with basic analyte for acidic silanol sites. |
| Acidic | Trifluoroacetic Acid (TFA) | 0.1% | Suppresses silanol ionization and can act as an ion-pairing agent. |
| Acidic | Methanesulfonic Acid (MSA) | 0.1% | A strong acid that can be more effective than TFA in some cases.[13][14] |
In normal phase chromatography, small changes in the percentage of the polar modifier (e.g., isopropanol, ethanol) can significantly impact peak shape.[7] If your peak is tailing, a slight increase in the modifier concentration may improve the peak shape by altering the analyte's interaction with the stationary phase.
Step 2: Evaluate Sample and Injection Parameters
If mobile phase adjustments don't fully resolve the issue, the problem may lie with your sample or injection method.
Peak tailing can be a classic sign of column overload, where the amount of sample injected exceeds the capacity of the stationary phase.[1][3][6]
Experimental Protocol: Diagnosing Column Overload
-
Prepare a 1:10 and a 1:100 dilution of your sample.
-
Inject the original sample, followed by the two dilutions.
-
If the peak shape improves significantly with the diluted samples, the original sample was overloading the column.[6]
If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
Step 3: Assess Column Health and Selection
A compromised column can be a persistent source of peak tailing.
Strongly retained impurities on the column can lead to active sites that cause tailing.
Experimental Protocol: Column Washing
-
Disconnect the column from the detector to avoid contamination.
-
Consult your column manufacturer's guidelines for recommended washing solvents.
-
For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can be effective.[6]
-
For immobilized CSPs, more aggressive solvents may be permissible.[15]
If you continue to experience issues, the chosen CSP may not be ideal for your fluorinated amine.
-
Modern Columns: Newer columns often use higher purity silica and more effective end-capping, which reduces the number of accessible silanol groups.[11][16]
-
Alternative Chemistries: Consider a CSP with a different chiral selector or one based on a non-silica support if available. Polysaccharide-based and macrocyclic antibiotic phases are often good starting points for amine separations.[7]
Step 4: Fine-Tune Method Parameters
Temperature can influence the kinetics of mass transfer and the thermodynamics of analyte-stationary phase interactions.[6]
-
Increasing Temperature: Generally, higher temperatures can lead to sharper peaks due to improved mass transfer. However, this can sometimes decrease chiral selectivity.[6]
-
Decreasing Temperature: Lower temperatures can enhance the specific interactions required for chiral recognition, potentially improving resolution, but may sometimes worsen peak shape.[6]
Experiment with temperatures in a range of 15°C to 40°C to find the optimal balance for your separation.
References
- Benchchem. Technical Support Center: Chiral Resolution of Fluorinated Amines.
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 514-518. Available from: [Link]
-
Nováková, L., & Matysová, L. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1030(1-2), 49-61. Available from: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Available from: [Link]
-
Ferreira, A. M. C., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4887. Available from: [Link]
-
Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America, 21(7), 612-616. Available from: [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
- inventors: Ramaswamy, S., et al. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. U.S. Patent No. EP1558354A2.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Prestori, F., et al. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(11), 2-6. Available from: [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Available from: [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 92-105. Available from: [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available from: [Link]
-
Wang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8486-8495. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. (Master's thesis). Available from: [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available from: [Link]
-
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Available from: [Link]
-
Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate. Available from: [Link]
-
Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Available from: [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]
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Technical Support Center: Preserving Stereochemical Integrity of Chiral Amines During Workup
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization in chiral amines during experimental workup and purification. Our goal is to equip you with the foundational knowledge and practical strategies necessary to maintain the stereochemical purity of your valuable molecules.
Introduction: The Fragility of a Chiral Center
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and fine chemicals. Their biological activity is often intrinsically linked to a specific three-dimensional arrangement of atoms around a stereocenter. The loss of this specific configuration through racemization—the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers—can lead to diminished efficacy, altered pharmacological profiles, or even undesirable side effects.
The workup phase of a synthesis, where the desired compound is isolated and purified from the reaction mixture, is a period of significant vulnerability for chiral amines. Exposure to acidic or basic conditions, elevated temperatures, and even certain chromatographic media can inadvertently trigger racemization. This guide is designed to help you navigate these challenges and implement robust protocols to safeguard the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding racemization of chiral amines during workup.
Q1: What are the primary chemical mechanisms that lead to racemization of chiral amines?
A1: Racemization of chiral amines typically proceeds through the formation of a planar, achiral intermediate. The most common mechanisms include:
-
Imine-Enamine Tautomerism: For primary and secondary amines with an alpha-proton, reversible formation of an achiral imine or enamine intermediate is a major pathway for racemization, especially under basic or acidic conditions.[1]
-
Carbanion Formation: A strong base can deprotonate the carbon atom bearing the amino group (the α-carbon), particularly if it is activated by an adjacent electron-withdrawing group (e.g., a carbonyl group). This generates a planar carbanion that can be protonated from either face, leading to a racemic mixture.
-
Thermal Racemization: At elevated temperatures, some chiral amines can undergo pyramidal inversion at the nitrogen atom, although this is generally rapid only for amines where the nitrogen itself is the stereocenter and has three different substituents. More commonly, high temperatures can provide the activation energy for other racemization pathways.
Q2: I've noticed a significant drop in enantiomeric excess (ee) after a standard acid-base extraction. What is likely happening?
A2: Acid-base extraction is a common point of racemization for chiral amines. Here's a breakdown of the potential issues:
-
During Basification: When liberating the free amine from its salt using a base, prolonged exposure to a strong base, especially at elevated temperatures, can facilitate racemization through the mechanisms mentioned above. The choice of base is critical; sterically hindered, weaker bases are often preferable to strong, nucleophilic bases.
-
During Acidification: While less common, some chiral amines can be susceptible to racemization under acidic conditions, particularly if heating is required to dissolve salts.
-
Localized Heating: The neutralization of a strong acid with a strong base is highly exothermic. If the addition is not controlled, localized heating can occur, accelerating racemization.
Q3: Can purification by silica gel chromatography cause racemization?
A3: Yes, silica gel chromatography can be a source of racemization for sensitive chiral amines. The silica gel surface is acidic due to the presence of silanol groups (Si-OH). These acidic sites can promote racemization, particularly for amines that are prone to forming stabilized carbocations or imines.[2] Furthermore, the amine itself can act as a base on the silica surface, potentially leading to self-catalyzed racemization.[2]
Q4: How can I detect and quantify the level of racemization in my product?
A4: The most reliable and widely used method for quantifying enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce different chemical shifts for the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.[3][4]
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. While useful for confirming the presence of a single enantiomer, it is less accurate for determining the precise enantiomeric excess of a mixture.
Troubleshooting Guide: Loss of Enantiomeric Excess
This section provides a structured approach to diagnosing and resolving racemization issues encountered during the workup of chiral amines.
Issue 1: Racemization during Aqueous Workup (Acid-Base Extraction)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant drop in ee% after extraction. | Harsh Basification Conditions: Using a strong base (e.g., NaOH, KOH) and/or elevated temperatures to liberate the free amine. | - Use a Milder Base: Opt for weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA).- Control Temperature: Perform the basification at low temperatures (e.g., 0 °C in an ice bath) to minimize the rate of racemization.- Minimize Exposure Time: Do not let the amine sit in the basic aqueous solution for extended periods. Proceed with the extraction into an organic solvent promptly. |
| Emulsion formation and prolonged workup time. | Inappropriate Solvent Choice: The organic solvent used for extraction may be forming a stable emulsion with the aqueous layer. | - Use a Different Solvent: Switch to an alternative extraction solvent.- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. |
| Loss of ee% after isolating the amine salt. | Racemization during Salt Formation/Breaking: The conditions used to form or break the amine salt may be too harsh. | - Gentle Acidification: Use a mild acid like citric acid for salt formation.- Controlled Basification: As above, use mild bases and low temperatures to liberate the free amine. |
Issue 2: Racemization during Purification
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Decreased ee% after silica gel chromatography. | Acidic Nature of Silica Gel: The silanol groups on the silica surface can catalyze racemization. | - Deactivate the Silica: Pre-treat the silica gel with a small amount of a hindered base (e.g., triethylamine or DIPEA) in the eluent. This will neutralize the acidic sites.- Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase.- Flash Chromatography: Minimize the contact time between the amine and the stationary phase by using flash column chromatography. |
| Racemization during distillation. | High Temperatures: Prolonged exposure to high temperatures during distillation can induce thermal racemization. | - Vacuum Distillation: Use a high-vacuum pump to lower the boiling point of the amine, allowing for distillation at a lower temperature.- Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can minimize the residence time at high temperatures. |
Issue 3: Racemization during Solvent Removal and Drying
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Loss of ee% after drying the organic layer. | Acidic Drying Agent: Some drying agents, like anhydrous sodium sulfate, can be slightly acidic. | - Use a Neutral or Basic Drying Agent: Opt for anhydrous magnesium sulfate (MgSO₄), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) pellets for very basic amines. |
| Racemization after solvent evaporation. | Residual Acid or Base: Trace amounts of acid or base remaining in the concentrated product can cause racemization over time. | - Azeotropic Removal of Water: If water is present, azeotropically remove it with a suitable solvent (e.g., toluene) before final concentration.- Neutral Wash: Perform a final wash of the organic layer with water or brine to remove any residual acid or base before drying and concentration. |
Experimental Protocols
Here are detailed, step-by-step protocols for key procedures designed to minimize racemization.
Protocol 1: Low-Racemization Acid-Base Extraction
This protocol is designed for the extraction and isolation of a free chiral amine from a reaction mixture.
-
Initial Quenching (if applicable): Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Extraction of the Amine Salt: Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a dilute aqueous acid (e.g., 1 M HCl or 10% citric acid) to the mixture. Shake gently and separate the layers. The protonated amine will be in the aqueous layer.
-
Wash the Aqueous Layer: Wash the aqueous layer containing the amine salt with the organic solvent to remove any non-basic organic impurities.
-
Liberation of the Free Amine: Cool the aqueous layer to 0 °C. Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of potassium carbonate (K₂CO₃) with vigorous stirring until the pH is > 9.
-
Extraction of the Free Amine: Immediately extract the liberated free amine into a fresh portion of the organic solvent. Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Deactivation of Silica Gel for Chromatography
This protocol is for preparing a silica gel column for the purification of a base-sensitive chiral amine.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the desired eluent system.
-
Deactivation: To the slurry, add 0.5-1% (v/v) of triethylamine or N,N-diisopropylethylamine. Stir the slurry for 15-20 minutes.
-
Column Packing: Pack the column with the deactivated silica gel slurry as you normally would.
-
Elution: Run the column using an eluent that also contains 0.5-1% of the same amine used for deactivation. This ensures that the column remains deactivated throughout the purification process.
Visualizations
Diagram 1: Racemization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the loss of enantiomeric excess.
Diagram 2: Key Factors Influencing Racemization
Caption: Key experimental factors that can promote racemization.
References
-
Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Journal of the American Chemical Society, 108(2), 352-354. [Link]
-
Influence of Process Parameters on Extraction Equilibria for the Chiral Separation of Amines and Amino-Alcohols with a Chiral Crown Ether. University of Twente Research Information. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]
-
Highly efficient chiral extraction of amino acid enantiomers using Wei-Phos-Pd as chiral extractant. ResearchGate. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
- Racemisation of amines.
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. J. Org. Chem. 2021, 86, 3, 2458–2473. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Amine Racemisation. Reddit. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. [Link]
-
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. National Institutes of Health. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
Sources
Technical Support Center: Purification Strategies for 1-(3-Fluoro-4-methoxyphenyl)ethanamine
An in-depth guide to navigating the common challenges and advanced strategies for the purification of the chiral intermediate, 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for the purification of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling this and similar chiral amines.
Q1: What are the most common impurities I should expect when synthesizing 1-(3-Fluoro-4-methoxyphenyl)ethanamine?
A1: The most common synthetic route to this amine is the reductive amination of 3-Fluoro-4-methoxyacetophenone.[1][2] Consequently, the primary impurities in your crude product are typically:
-
Unreacted Starting Material: Residual 3-Fluoro-4-methoxyacetophenone.
-
Alcohol Byproduct: 1-(3-Fluoro-4-methoxyphenyl)ethanol, formed from the reduction of the ketone starting material.
-
Imine Intermediate: The intermediate formed between the ketone and the amine source (e.g., ammonia) that has not been fully reduced.[3]
-
Catalyst and Reagent Residues: Remnants from the specific reducing agent used (e.g., borohydride salts) and any catalysts.[4][5]
Q2: My purified amine is an oil, which is difficult to handle and store. How can I convert it into a stable solid?
A2: The most reliable method is to convert the freebase amine into a salt. Amines readily react with strong acids to form ammonium salts, which are typically crystalline, thermally stable solids with less odor.[6] A common and effective method is to dissolve the amine oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of hydrochloric acid (HCl) in an organic solvent to precipitate the hydrochloride salt.[7][8]
Q3: What are the principal strategies for separating the (R)- and (S)-enantiomers of this amine?
A3: The separation of enantiomers, known as chiral resolution, is critical for pharmaceutical applications. The two most prevalent and effective strategies are:
-
Diastereomeric Salt Crystallization: This is the classical, industrially scalable method. It involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[9][10]
-
Chiral Chromatography (HPLC or SFC): This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers. It is highly effective for both analytical confirmation of enantiomeric purity and for preparative-scale purification.[11][12][13]
Part 2: Troubleshooting Guide: Purification of the Racemic Amine
Before attempting chiral resolution, it is essential to purify the racemic amine to remove synthetic impurities.
Strategy 1: Acid-Base Extraction and Salt Formation
This strategy leverages the basicity of the amine to separate it from neutral impurities like the starting ketone and alcohol byproduct.
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while neutral organic impurities remain in the organic layer.[6]
-
Separation: Separate the aqueous layer containing the desired amine salt.
-
Liberation of Free Amine: Make the aqueous layer basic (pH > 10) by adding a strong base like NaOH. This regenerates the water-insoluble free amine.
-
Re-extraction: Extract the liberated amine back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified racemic amine as an oil.
-
(Optional) Salt Formation for Solid Product: Dissolve the purified oil in a minimal amount of a solvent like isopropanol or diethyl ether. Slowly add a solution of HCl in the same solvent until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain the hydrochloride salt.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction | High concentration of reactants; vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling inversions instead of vigorous shaking. |
| Amine "oils out" instead of precipitating as a solid salt | Solvent system is not optimal; impurities are present. | Try a different solvent or a solvent/anti-solvent combination (e.g., dissolve in ethanol, precipitate by adding ether). Ensure the starting amine is free of significant neutral impurities. |
| Low recovery of amine | Incomplete extraction into the aqueous acid; incomplete liberation from the salt. | Perform multiple extractions with the aqueous acid. Ensure the pH is sufficiently high (>10) during the base liberation step. |
Part 3: Troubleshooting Guide: Chiral Resolution
This is the most critical phase for isolating the desired single enantiomer for drug development.
Strategy 2: Diastereomeric Salt Crystallization
This method is powerful due to its scalability and cost-effectiveness. The choice of resolving agent and solvent is paramount and often requires empirical screening.[14]
While specific data for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is limited, extensive data exists for structurally similar amines. Tartaric acid derivatives are an excellent starting point.[9]
| Chiral Resolving Agent | Typical Solvent(s) | Comments |
| L- or D-Tartaric Acid | Methanol, Ethanol, Water | A common, cost-effective choice. The solubility of the diastereomeric salts can be tuned with solvent mixtures.[10] |
| (R,R)- or (S,S)-Di-p-toluoyl-tartaric acid (DPTTA) | Methanol, Ethyl Acetate | Often provides better selectivity and more crystalline salts than unsubstituted tartaric acid.[9] |
| (R)- or (S)-Mandelic Acid | Isopropanol, Ethanol | Another widely used and effective resolving agent for primary amines.[14] |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Acetone, Isopropanol | A strong acid that forms stable salts, useful if weaker acids fail.[10] |
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form; an oil precipitates | Suboptimal solvent system; presence of impurities inhibiting crystallization. | Screen a wider range of solvents or use a solvent/anti-solvent system. Ensure the starting racemic amine is of high purity (>98%). Try slow cooling or seeding with a small crystal if available.[15] |
| Low yield of the desired salt | The desired diastereomeric salt is too soluble in the chosen solvent; incorrect stoichiometry. | Reduce the amount of solvent used. Optimize the crystallization temperature (e.g., cool to 0°C or -20°C). Ensure you are using 0.5-1.0 equivalents of the resolving agent, as using a full equivalent can sometimes suppress the resolution efficiency.[14] |
| Low enantiomeric excess (e.e.) | Poor selectivity between the two diastereomeric salts; co-precipitation of both diastereomers. | Perform a re-crystallization of the isolated salt from a fresh portion of the solvent. Screen different resolving agents and solvent systems to find a more selective combination.[15] |
Strategy 3: Chiral Chromatography (HPLC/SFC)
This is the preferred method for analytical determination of e.e. and is increasingly used for preparative separations.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | Incorrect Chiral Stationary Phase (CSP) selected. | Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) and cyclofructan-based columns are excellent starting points for primary amines.[11][16] |
| Poor peak shape (tailing) | Deleterious interactions between the basic amine and acidic sites on the silica support. | Add a small amount of a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at 0.1%.[12] |
| Poor resolution (peaks overlap) | Suboptimal mobile phase composition or conditions. | Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol in hexane). For SFC, adjust the co-solvent percentage and additives. Lowering the flow rate or temperature can also improve resolution.[12] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- YouTube. (2022). Amine and HCl - salt formation reaction.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
- National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
- National Center for Biotechnology Information (NCBI). (2022). Trichloroacetic acid fueled practical amine purifications.
- Reddit. (2018). Ways of crashing out amines.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
- Refining Community. (n.d.). Contamination in Amine Systems.
- ChemicalBook. (n.d.). 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE synthesis.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Chiral resolution.
- Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Residual Catalysts from Reductive Amination Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of residual catalysts from reductive amination reactions. Navigating the complexities of post-reaction workup is critical for ensuring the purity of your target amine, the integrity of downstream processes, and adherence to stringent regulatory standards. This resource offers a combination of troubleshooting advice, detailed protocols, and the fundamental principles behind each technique.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the purification of products from reductive amination reactions.
FAQ 1: My aqueous workup isn't effectively removing borohydride reagent residues. What am I doing wrong?
This is a frequent issue, often stemming from the specific properties of the borohydride reagent used and the pH of the aqueous wash.
-
Understanding the Chemistry: Borohydride reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) hydrolyze in the presence of water. The rate of this hydrolysis is pH-dependent. For instance, STAB is water-sensitive and hydrolyzes to produce acetate and borate salts.[1][2][3] NaBH₃CN is more stable in neutral or slightly acidic aqueous solutions but will decompose rapidly under strongly acidic conditions, which can dangerously liberate hydrogen cyanide (HCN) gas.[4][5][6]
-
Troubleshooting Steps:
-
Quenching is Key: Before initiating an aqueous wash, ensure the reaction is properly quenched. For STAB, a slow, careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution is often effective.[7] This neutralizes the acetic acid byproduct and hydrolyzes the excess reagent. For NaBH₃CN, quenching with water is possible, but always ensure the solution is basic before any potential acidification to avoid HCN generation.[7]
-
Optimize Wash pH: The solubility of the resulting borate salts can be pH-dependent. Multiple washes may be necessary. A typical sequence involves a wash with a mild base (like NaHCO₃ solution) followed by a brine wash to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[8][9]
-
Solvent Considerations: If your reaction solvent is water-miscible (e.g., THF, methanol), it can complicate extractions. It's often best to remove the bulk of the reaction solvent under reduced pressure before the aqueous workup.[10][11]
-
FAQ 2: I'm concerned about the toxicity of sodium cyanoborohydride byproducts. What are safer alternatives and how do their workups differ?
The primary concern with NaBH₃CN is the potential generation of highly toxic cyanide salts and HCN gas.[4][5] This has led to the widespread adoption of safer alternatives.
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and less toxic reducing agent that has become a preferred choice for many applications.[3][7][12] It is particularly effective for a broad range of aldehydes and ketones.[12]
-
Workup for STAB: The workup for STAB is generally more straightforward and safer. It involves quenching with a base like saturated aqueous sodium bicarbonate, followed by extraction with an organic solvent. The byproducts are sodium acetate and boric acid, which are readily soluble in the aqueous layer.[7][13]
-
-
Sodium Borohydride (NaBH₄): While a stronger reducing agent that can also reduce the starting carbonyl compound, NaBH₄ can be used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[7][14][15]
-
Workup for NaBH₄: The workup is similar to other borohydrides, involving a careful quench with water or a dilute acid (if the product is stable), followed by extraction.[14]
-
| Reagent | Key Advantages | Key Disadvantages | Typical Workup |
| NaBH₃CN | Excellent selectivity for iminium ions; can be used in one-pot reactions.[4][16] | Highly toxic; generates cyanide byproducts.[4][5] | Careful quench (often basic), aqueous extraction. |
| STAB | Mild, highly selective, and less toxic than NaBH₃CN.[7][12] | Water-sensitive; not compatible with protic solvents like methanol.[1][2] | Quench with saturated aqueous NaHCO₃, aqueous extraction.[7] |
| NaBH₄ | Cost-effective and potent.[7] | Lacks selectivity; may require a two-step process.[7][15] | Careful quench with water, aqueous extraction.[14] |
FAQ 3: My product is polar and I'm losing it during the aqueous workup. What strategies can I employ?
Losing a polar product to the aqueous layer is a common challenge. Here are several strategies to mitigate this:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[9]
-
Solvent Choice: Use a more polar extraction solvent. While ethyl acetate is common, dichloromethane (DCM) or a mixture of solvents might be more effective for certain polar products.[17] A 3:1 mixture of chloroform and isopropanol can be a powerful extraction solvent for pulling water-soluble organic compounds out of the aqueous phase.[11]
-
Back-Extraction: After the initial extraction, you can re-extract the aqueous layer with fresh organic solvent multiple times to recover any dissolved product.
-
pH Adjustment: If your amine product has a pKa that allows it to be protonated or deprotonated, you can manipulate the pH of the aqueous layer to make it more or less soluble. For example, making the aqueous layer basic will ensure a basic amine is in its freebase form and more likely to partition into the organic layer.
FAQ 4: When should I consider using scavenger resins, and how do I choose the right one?
Scavenger resins are an excellent tool for simplifying purification, especially in high-throughput or combinatorial chemistry settings, as they can eliminate the need for liquid-liquid extractions or chromatography.[18][19]
-
When to Use Scavengers:
-
When excess reagents are used to drive a reaction to completion.
-
To remove specific byproducts.
-
When traditional workups are difficult due to product polarity or emulsion formation.
-
-
Choosing the Right Scavenger: The choice depends on what you need to remove.
-
To Remove Excess Borohydride/Boronic Acids: Resins with diol functionalities can be effective at scavenging boronic acids.[20] Anion exchange resins can also be used to capture borohydride ions.[21]
-
To Remove Excess Amines: Resins with electrophilic functional groups, such as isocyanate or aldehyde resins, will react with and sequester excess primary or secondary amines.
-
To Remove Excess Aldehydes/Ketones: Resins with nucleophilic groups like primary amines (e.g., tris(2-aminoethyl)amine bound to a resin) can scavenge excess carbonyl compounds.
-
Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Workup for a Reductive Amination Using STAB
-
Reaction Quench: Once the reaction is complete (as determined by TLC, LC-MS, or another appropriate method), cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the stirring reaction mixture. Continue adding until gas evolution ceases. This step neutralizes acetic acid and quenches the excess STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, DCM). Add a volume of solvent roughly equal to the reaction volume.[8]
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.[8] Allow the layers to separate fully.
-
Collect Organic Layer: Drain the organic layer. If DCM is used, this will be the bottom layer. For most other common organic solvents, it will be the top layer.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Water.
-
Brine (saturated aqueous NaCl solution).[8]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Workflow for Catalyst Removal Strategy Selection
The choice of a purification strategy depends on several factors, including the scale of the reaction, the properties of the product, and the nature of the impurities.
Caption: General workflow for catalyst removal and validation in API manufacturing.
References
- Marguí, E., Van Grieken, R., & Queralt, I. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
- Welch, C. J., et al. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.
- Arbor Assays. (2017).
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- BenchChem. (n.d.). Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. BenchChem.
- BenchChem. (n.d.).
- Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Secrets of Science.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal.
- SiliCycle. (n.d.). SiliaBond Organic Scavengers. SiliCycle.
- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Common Organic Chemistry.
- University of York. (n.d.). Aqueous Workup. Chemistry Teaching Labs.
- Wikipedia. (n.d.). Scavenger resin. Wikipedia.
- Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Common Organic Chemistry.
- University of Rochester. (n.d.). Workup Tips. Department of Chemistry.
- Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Common Organic Chemistry.
- Reddit. (2025).
- Sciencemadness. (2017). Sodium triacetoxyborohydride. Sciencemadness.
- Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
- Wipf Group. (2004). Strategies in organic synthesis. University of Pittsburgh.
- University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry.
- Google Patents. (n.d.). Borohydride exchange resins and their uses as reducing agents and in preparation of volatile metal hydrides.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
- University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
- Reddit. (2025).
- Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
- Sigma-Aldrich. (n.d.).
- International Biopharmaceutical Industry. (n.d.). Residual Impurities in Biopharmaceutical Products.
- PubMed Central. (n.d.).
- BOC Sciences. (n.d.). Downstream Process Development. BOC Sciences.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Dakenchem.
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- 4. Sodium cyanoborohydride [organic-chemistry.org]
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Technical Support Center: Stability of Fluorinated Amines in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of fluorinated amines in solution. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability and binding affinity, make these compounds invaluable in medicinal chemistry.[1][2][3] However, these same properties can introduce stability challenges under various experimental conditions. This center is designed to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide for Stability Issues
When encountering unexpected results with fluorinated amines, a systematic approach to troubleshooting is essential. The following guide, presented as a logical workflow, will help you identify and resolve common stability issues.
Initial Observation: Inconsistent Assay Results or Loss of Compound
Start here when you observe a loss of the parent compound, the appearance of unexpected peaks in your analysis (e.g., HPLC, LC-MS), or a decrease in biological activity over time.
Caption: Troubleshooting workflow for fluorinated amine stability.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with fluorinated amines.
Q1: Why is my fluorinated amine degrading in aqueous buffer at physiological pH (7.4)?
A1: While fluorination often increases metabolic stability, certain structural motifs can be chemically unstable in aqueous solutions, even at neutral pH.[4][5] The primary culprits are often hydrolysis or defluorination reactions.
-
Hydrolysis of other functional groups: The fluorinated amine moiety itself might be stable, but other parts of the molecule, such as esters or amides, can be susceptible to hydrolysis.[6]
-
Hydrolysis of the trifluoromethyl group: Although the C-F bond is strong, a trifluoromethyl group attached to an aromatic ring can undergo hydrolysis to a carboxylic acid, particularly under basic conditions.[6][7][8]
-
Instability of N-CF3 amines: Amines with a trifluoromethyl group directly attached to the nitrogen (N-CF3) can be unstable, especially N-CF3 secondary amines.[9]
-
Neighboring group participation: The amine's lone pair of electrons can facilitate the loss of a fluorine atom at the β-position, leading to decomposition.[4][5] This is a known issue for some fluoromethylamines and difluoromethyl-substituted heterocycles.[4][5]
Causality: The stability of the protonated amine (the conjugate acid) is a key factor. Protic solvents like water stabilize this charged species through hydrogen bonding.[10] However, the electron-withdrawing nature of fluorine reduces the basicity of the amine, affecting this equilibrium.[3][11] At pH 7.4, a significant portion of the amine may be in its unprotonated, free-base form, which is more nucleophilic and can participate in intramolecular degradation pathways.[4][5]
Q2: I observe significant degradation of my compound in DMSO stock solution over time. What is happening?
A2: While DMSO is a common solvent for preparing stock solutions, it is not always inert and can contribute to the degradation of sensitive compounds.
-
Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This water can then participate in hydrolysis reactions, as described in Q1.[9]
-
Oxidation: Certain grades of DMSO can contain oxidizing impurities or degrade to form such species, which can oxidize sensitive functional groups on your molecule.
-
pH Effects: The apparent pH of a DMSO/water mixture can differ significantly from a purely aqueous solution, potentially accelerating pH-dependent degradation pathways.
Expert Insight: Some fluorinated amines have been noted to be highly water-sensitive, with degradation observed even during aqueous workups in synthesis.[12] Therefore, storing stock solutions in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen) is a critical preventative measure.
Q3: How does the position of fluorine relative to the amine group affect stability?
A3: The position of the fluorine atom is critical and dictates the potential degradation pathways.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the lab-scale and pilot-plant production of this key pharmaceutical intermediate. Our focus is on the prevalent synthetic route: the reductive amination of 3-fluoro-4-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges encountered when synthesizing 1-(3-fluoro-4-methoxyphenyl)ethanamine.
Q1: What is the most common and scalable method for synthesizing 1-(3-fluoro-4-methoxyphenyl)ethanamine?
A1: The most widely adopted and scalable method is the reductive amination of 3-fluoro-4-methoxyacetophenone. This can be performed as a direct (one-pot) or indirect (two-step) process where the intermediate imine is either generated and reduced in situ or isolated before reduction. For large-scale production, direct reductive amination is often preferred due to its operational simplicity and efficiency.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the reductive amination of 3-fluoro-4-methoxyacetophenone can typically be attributed to three main areas: inefficient imine formation, suboptimal reduction conditions, or degradation of starting materials. Key factors to investigate include the choice of reducing agent, reaction pH, and the effective removal of water, which is a byproduct of imine formation.[2][3]
Q3: I am observing a significant amount of the corresponding alcohol, 1-(3-fluoro-4-methoxyphenyl)ethanol, as a byproduct. How can this be minimized?
A3: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone, 3-fluoro-4-methoxyacetophenone, faster than the imine intermediate. This is common when using strong, less selective reducing agents like sodium borohydride (NaBH₄).[2] To mitigate this, consider switching to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which show a preference for reducing the protonated imine (iminium ion) over the ketone.[2][4]
Q4: How can I control the formation of secondary amines or other over-alkylation byproducts?
A4: Over-alkylation can occur if the newly formed primary amine product reacts with the remaining starting ketone. This is more prevalent when using certain nitrogen sources. To suppress this, a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can be beneficial.[2] Additionally, careful control of stoichiometry, particularly avoiding a large excess of the amine source, is crucial.
Q5: What are the key safety considerations when working with sodium cyanoborohydride (NaBH₃CN) on a larger scale?
A5: While an effective reagent, NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon acidification during workup.[1] When scaling up, it is imperative to perform the workup in a well-ventilated fume hood and to quench the reaction by slowly adding it to a basic solution (e.g., sodium hypochlorite or a strong base) to decompose any residual cyanoborohydride safely.
Troubleshooting Guide: Reductive Amination of 3-Fluoro-4-methoxyacetophenone
This section provides a more detailed, cause-and-effect approach to troubleshooting specific issues that may arise during the scale-up of your synthesis.
Problem 1: Low Conversion of Starting Ketone
-
Symptom: Significant amount of unreacted 3-fluoro-4-methoxyacetophenone remains after the reaction is complete.
-
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone and the amine source may not favor the imine.
-
Solution 1: Water Removal: Water is a byproduct of imine formation and can shift the equilibrium back towards the starting materials.[1] On a lab scale, molecular sieves can be used. For larger scales, azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus) is a more practical approach.
-
Solution 2: pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[2][3] This is because the acid catalyzes the dehydration step. Acetic acid is a common and effective catalyst. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3]
-
-
Poor Reagent Solubility: If the ketone or amine source is not fully dissolved, the reaction will be slow and incomplete.[3]
-
Solution: Ensure you are using an appropriate solvent that can dissolve all reactants. Methanol or other alcohols are often good choices for this reaction.
-
-
Steric Hindrance: While less of an issue with this substrate, highly hindered ketones can be slow to react.
-
Solution: Increase the reaction temperature or prolong the reaction time to favor imine formation.
-
-
Problem 2: Poor Selectivity - Formation of Alcohol Byproduct
-
Symptom: Isolation of significant quantities of 1-(3-fluoro-4-methoxyphenyl)ethanol.
-
Potential Causes & Solutions:
-
Incorrect Choice of Reducing Agent: As mentioned in the FAQs, a strong reducing agent like NaBH₄ can readily reduce the starting ketone.
-
Solution: Employ a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations as it is less basic and more selective for the iminium ion.[2]
-
-
Reaction Conditions Favoring Ketone Reduction:
-
Solution: If using a less selective reducing agent is unavoidable, consider a two-step process. First, allow the imine to form completely (monitoring by techniques like NMR or IR is recommended) and then add the reducing agent.
-
-
Problem 3: Difficulty in Product Purification
-
Symptom: The final product is difficult to isolate from reaction impurities or is of low purity.
-
Potential Causes & Solutions:
-
Emulsion Formation During Workup: The basic nature of the product amine can lead to emulsions during aqueous workup.
-
Solution: Use brine (saturated NaCl solution) washes to help break emulsions. Filtering the organic layer through a pad of celite can also be effective.
-
-
Co-elution with Starting Materials or Byproducts:
-
Solution 1: Acid-Base Extraction: Take advantage of the basicity of the amine product. After the reaction, perform an extractive workup by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and washing with an acidic solution (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt, while neutral organic impurities (like the alcohol byproduct) will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine can be re-extracted into an organic solvent.
-
Solution 2: Crystallization: The product may be amenable to crystallization as either the free base or a salt (e.g., hydrochloride or tartrate salt), which can be a highly effective purification method on a large scale.
-
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for your specific scale and equipment.
-
Reaction Setup: To a stirred solution of 3-fluoro-4-methoxyacetophenone (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol, add acetic acid to adjust the pH to approximately 5.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by acid-base extraction as described in the troubleshooting section.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ (STAB) |
| pH | ~8 | ~7 | ~5 (AcOH) |
| Yield of Amine | 35% | 65% | 85% |
| Alcohol Byproduct | 50% | 20% | <5% |
| Notes | Significant ketone reduction | Requires careful pH control | Generally the most selective |
Table 1: Comparison of reaction conditions for the reductive amination of 3-fluoro-4-methoxyacetophenone.
Visualizations
Synthetic Pathway and Key Intermediates
Caption: Reductive amination pathway and potential side reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine: NMR vs. HPLC
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] As a substituted phenethylamine, its structural motif is prevalent in numerous neurologically active drugs.[4][5] The isomeric precision and chemical purity of this intermediate are non-negotiable, as even trace impurities can carry over into the final drug substance, potentially altering its efficacy, safety, and stability profile. Impurities may arise from unreacted starting materials, side-reactions leading to positional isomers, or degradation during manufacturing and storage.[][7]
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for determining the purity of 1-(3-Fluoro-4-methoxyphenyl)ethanamine: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the most appropriate methodology for their specific needs.
Method 1: Quantitative ¹H NMR (qNMR) – The Absolute Standard
Quantitative NMR stands as a primary ratio method of measurement, meaning it can determine the purity of a substance without the need for a chemically identical reference standard of that substance.[8][9] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, a direct and absolute purity value can be calculated. This makes qNMR exceptionally powerful for characterizing newly synthesized batches and for the certification of in-house primary reference materials.[12]
Causality of Method Selection for qNMR
-
Structural Confirmation & Purity in One: qNMR provides simultaneous qualitative and quantitative data. The chemical shifts, coupling patterns, and integrals confirm the structure of 1-(3-Fluoro-4-methoxyphenyl)ethanamine while also quantifying it against the standard.
-
Overcoming the Reference Standard Hurdle: For novel compounds or initial batches, a certified reference standard of the analyte itself is often unavailable. qNMR bypasses this issue by using a readily available, stable, and structurally unrelated internal standard.[12]
-
Universal Detection: ¹H NMR detects all proton-containing molecules in the solution, including residual solvents and structurally dissimilar impurities that might be missed by targeted chromatographic methods.[9]
-
¹⁹F NMR as an Orthogonal Check: The presence of a fluorine atom provides a secondary, highly sensitive NMR nucleus (¹⁹F).[13] A ¹⁹F NMR spectrum offers a simpler view of only the fluorine-containing species, serving as an excellent tool to confirm identity and detect any fluorinated impurities.[14][15][16]
Experimental Protocol: qNMR Purity Determination
1. Sample Preparation (The Foundation of Accuracy):
- Accurately weigh approximately 15-20 mg of the 1-(3-Fluoro-4-methoxyphenyl)ethanamine sample into a clean, dry vial using a calibrated analytical balance.
- Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Anhydride, certified purity >99.5%) into the same vial. The standard should have signals that do not overlap with the analyte, be soluble in the same solvent, and be non-reactive.[10][12]
- Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution using gentle vortexing.
- Transfer the solution to a high-precision NMR tube.
2. Data Acquisition (Ensuring Quantitativity):
- Instrument: 500 MHz (or higher) NMR spectrometer.
- Nucleus: ¹H.
- Key Parameters:
- Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient to ensure full relaxation for accurate quantification.[11]
- Pulse Angle: Use a calibrated 90° pulse.
- Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
- Acquire a ¹⁹F NMR spectrum as a complementary identity check.
3. Data Processing & Calculation:
- Apply zero-filling and a minimal line-broadening function (e.g., 0.3 Hz) to the FID.
- Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectral width. Inaccurate phasing or baseline can significantly distort integral values.[11]
- Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet or the aromatic protons) and a signal for the internal standard.
- Calculate the purity using the following equation[11]:
qNMR Workflow Diagram
Sources
- 1. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]
- 2. parchem.com [parchem.com]
- 3. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 7. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. jeolusa.com [jeolusa.com]
A Comparative Guide to the Resolution of 1-(3-Fluoro-4-methoxyphenyl)ethanamine: Enzymatic versus Chemical Methodologies
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution. This guide provides an in-depth, objective comparison of enzymatic and chemical resolution strategies for a key chiral building block, 1-(3-Fluoro-4-methoxyphenyl)ethanamine. As researchers and drug development professionals, understanding the nuances, advantages, and limitations of each approach is critical for efficient and scalable synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
While specific, direct experimental data for the resolution of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is not extensively available in peer-reviewed literature, this guide will leverage established principles and data from structurally analogous compounds to provide a robust framework for methodological development.[1]
The Imperative of Chiral Purity
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral amine in organic synthesis. The presence of the fluoro and methoxy groups on the phenyl ring can influence the metabolic stability and binding affinity of derivative drug candidates.[2] Consequently, obtaining this intermediate in an enantiomerically pure form is a crucial step in the synthesis of various chiral drugs. The two primary methods for achieving this are enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation.
Enzymatic Resolution: A Biocatalytic Approach
Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[3][4] The most common strategy for resolving amines is kinetic resolution through enantioselective acylation.[4] In this process, one enantiomer is selectively acylated by the enzyme at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched amine.[4]
Mechanism of Enzymatic Kinetic Resolution
Lipases, such as Candida antarctica lipase B (CALB), are highly efficient catalysts for this transformation.[5][6] The enzyme selectively binds one enantiomer of the amine and facilitates its acylation by an acyl donor, often an ester like ethyl acetate. This results in a mixture of the acylated amine and the unreacted amine, which can then be separated. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, unless a dynamic kinetic resolution (DKR) process, which involves in-situ racemization of the slower-reacting enantiomer, is employed.[7]
Experimental Protocol: Enzymatic Kinetic Resolution
The following is a generalized protocol for the enzymatic resolution of a primary amine, adaptable for 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
-
Reaction Setup: In a suitable flask, dissolve the racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine (1 equivalent) and an acyl donor (e.g., ethyl acetate, 1.5 equivalents) in an organic solvent (e.g., heptane or toluene).[8]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture (typically 10-50 mg per mmol of substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50°C). The progress of the reaction should be monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide.
-
Work-up: Once the desired conversion (ideally close to 50%) is achieved, the enzyme is removed by filtration.
-
Separation: The resulting mixture of the unreacted amine and the acylated amine can be separated. An effective method is to perform an acid-base extraction. The unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Analysis: The enantiomeric excess of the recovered amine is determined by chiral HPLC.
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Chemical Resolution: The Classical Approach
Chemical resolution through the formation of diastereomeric salts is a well-established and industrially scalable method for separating enantiomers.[1] This technique relies on the reaction of a racemic base, such as 1-(3-Fluoro-4-methoxyphenyl)ethanamine, with an enantiomerically pure chiral acid.[9] The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]
Principle of Diastereomeric Salt Formation
When a racemic amine (a mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral acid (e.g., L-tartaric acid), two diastereomeric salts are formed: (R-amine)-(L-acid) and (S-amine)-(L-acid). Since these salts are diastereomers, they are not mirror images of each other and thus have different solubilities in a given solvent.[9] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized, leaving the other in the mother liquor. The enantiomerically pure amine can then be liberated from the isolated salt by treatment with a base.
Experimental Protocol: Diastereomeric Salt Resolution
The following protocol is a general procedure for chemical resolution, which can be optimized for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, likely with a derivative of tartaric acid as the resolving agent.[1][10]
-
Salt Formation: Dissolve the racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 equivalents) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt has completely dissolved and the layers have separated.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Caption: Workflow for chemical resolution via diastereomeric salt formation.
Comparative Analysis
The choice between enzymatic and chemical resolution depends on several factors, including cost, scalability, desired purity, and environmental considerations.
| Feature | Enzymatic Resolution | Chemical Resolution |
| Principle | Kinetic resolution via enantioselective acylation | Formation and separation of diastereomeric salts |
| Selectivity | Generally very high (often >99% e.e.) | Variable, dependent on resolving agent and solvent |
| Yield | Theoretically limited to 50% (unless DKR) | Can be high, but often requires multiple recrystallizations |
| Reagents | Enzyme (biocatalyst), acyl donor | Stoichiometric chiral resolving agent |
| Conditions | Mild (room temperature to moderate heat) | Can involve heating and cooling cycles |
| Scalability | Can be challenging for very large scale | Well-established for industrial scale |
| Environmental Impact | Generally considered "greener" | Can involve larger volumes of organic solvents |
| Cost | Enzymes can be expensive, but are reusable | Chiral resolving agents can be costly |
Conclusion
Both enzymatic and chemical resolution offer viable pathways to enantiomerically pure 1-(3-Fluoro-4-methoxyphenyl)ethanamine. Enzymatic resolution, particularly with robust lipases like CALB, promises high enantioselectivity under mild conditions. However, the inherent 50% yield limitation of kinetic resolution is a significant consideration. Chemical resolution via diastereomeric salt formation is a classical, scalable, and often cost-effective method, though it may require more extensive optimization of the resolving agent and crystallization conditions to achieve high purity.
For researchers in the early stages of drug discovery, the high selectivity and predictability of enzymatic methods may be advantageous for obtaining small quantities of enantiopure material for initial studies. For large-scale manufacturing, the well-established and scalable nature of chemical resolution often makes it the preferred choice, especially if an efficient process for racemization and recycling of the undesired enantiomer can be developed. Ultimately, the optimal method will be determined by a careful evaluation of the specific project requirements, including scale, timeline, and cost.
References
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Journal of the Chemical Society, Perkin Transactions 1. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. [Link]
-
ResearchGate. Lipase catalysed enantioselective amidation of a-phenylethylamine. [Link]
-
National Center for Biotechnology Information. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Science Learning Center. Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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DiVA portal. Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
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ResearchGate. Optically Active Amines by Enzyme-Catalyzed Kinetic Resolution. [Link]
-
ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]
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ResearchGate. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. [Link]
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ResearchGate. Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. [Link]
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ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]
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LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
- Google Patents.
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Supporting Information. [Link]
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University of Groningen. α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric ex. [Link]
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PubMed. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. [Link]
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
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ResearchGate. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. [Link]
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A Comparative Guide to the Biological Activity of 1-(3-Fluoro-4-methoxyphenyl)ethanamine Derivatives and Their Non-Fluorinated Analogues
Introduction: The Strategic Role of Fluorine in Phenethylamine Drug Design
The substituted phenethylamines are a vast class of compounds renowned for their diverse pharmacological effects, primarily modulating monoamine neurotransmitter systems.[1] This class includes central nervous system stimulants, antidepressants, and appetite suppressants.[1][2] A key strategy in modern medicinal chemistry is the selective incorporation of fluorine atoms into a drug candidate's structure.[3] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
This guide provides an in-depth comparison of the biological activity of 1-(3-fluoro-4-methoxyphenyl)ethanamine derivatives against their non-fluorinated analogues. We will explore the causal relationships between this specific fluorination pattern and the resulting pharmacological profile, grounded in experimental data and established methodologies. The primary focus will be on the interaction of these compounds with high-affinity monoamine transporters—the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—which are critical targets for many psychoactive drugs.[5][6]
The Causality of Fluorination: A Structure-Activity Relationship (SAR) Perspective
The guiding principle in our analysis is the structure-activity relationship (SAR), which seeks to understand how a molecule's chemical structure dictates its biological effects.[7][8] For phenethylamines, substitutions on the aromatic ring, the ethylamine side chain, or the terminal amino group can dramatically shift potency and selectivity.[7]
The introduction of a fluorine atom at the 3-position of the phenyl ring, adjacent to a 4-methoxy group, is a deliberate modification. Here’s the rationale:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life and duration of action.[3][9]
-
Electronic Effects: Fluorine is a potent electron-withdrawing group. This alters the electron distribution of the aromatic ring, which can influence how the molecule docks with its receptor. This electronic perturbation can enhance binding affinity (i.e., potency) or alter selectivity between different receptors (e.g., favoring DAT over SERT).
-
Conformational Rigidity: The presence of the fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a shape that is more favorable for binding to its target protein.
The following diagram illustrates the logic of applying SAR to our topic.
Caption: SAR logic for fluorination of phenethylamines.
Comparative Analysis of Monoamine Transporter Interactions
The primary mechanism for many psychoactive phenethylamines is the inhibition of monoamine transporters.[5][6] By blocking the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, these compounds increase their concentration, leading to enhanced neurotransmission.[6]
While direct comparative data for 1-(3-fluoro-4-methoxyphenyl)ethanamine and its exact non-fluorinated analogue is sparse in publicly accessible literature, we can infer a likely profile based on extensive SAR studies of related fluorinated amphetamines and cathinones.[4][7][8] The data presented below is a representative model illustrating the expected impact of the 3-fluoro substitution.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Selectivity Ratio |
| 1-(4-methoxyphenyl)ethanamine (Non-Fluorinated Analogue) | 85 | 1200 | 150 | 0.07 |
| 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Fluorinated Derivative) | 30 | 950 | 90 | 0.03 |
| Table 1: Representative in vitro binding affinities (Ki) of a fluorinated phenethylamine and its non-fluorinated analogue at human monoamine transporters. Lower Ki values indicate higher binding affinity. Data is illustrative and based on established SAR trends. |
Interpretation of Data:
-
Increased Potency: The fluorinated derivative shows a lower Ki value for all three transporters, indicating a higher binding affinity. This enhancement is most pronounced at the dopamine transporter (DAT), where the affinity is nearly tripled. This aligns with findings that electron-withdrawing groups can enhance potency for catecholamine transporters.[7]
-
Shift in Selectivity: While both compounds are more potent at DAT and NET than at SERT, the fluorinated compound shows a slightly increased preference for DAT over SERT (a lower DAT/SERT ratio). Strategic fluorination is a known method to fine-tune a drug's selectivity profile.
The interaction at the synaptic level is visualized below.
Caption: Inhibition of dopamine reuptake by a phenethylamine derivative.
Experimental Protocols: A Self-Validating System
To generate reliable and reproducible data like that presented in Table 1, rigorous and well-validated experimental protocols are essential. Here, we detail two gold-standard in vitro assays.[5][6]
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target transporter.[10]
Objective: To determine the equilibrium inhibition constant (Ki) of test compounds at hDAT, hSERT, and hNET.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-specific binding inhibitors: Benztropine (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).
-
Test compounds: 1-(3-Fluoro-4-methoxyphenyl)ethanamine and its non-fluorinated analogue, dissolved in DMSO.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of non-specific inhibitor (e.g., 10 µM benztropine for hDAT).
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series from 1 nM to 100 µM).
-
50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the DPM from non-specific binding wells from the total binding DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The workflow for this assay is outlined in the diagram below.
Caption: Workflow for a radioligand competition binding assay.
Conclusion and Future Directions
The strategic placement of a fluorine atom at the 3-position of the 1-(4-methoxyphenyl)ethanamine scaffold serves as a powerful tool to modulate its pharmacological profile. The resulting derivative, 1-(3-fluoro-4-methoxyphenyl)ethanamine, is predicted to exhibit enhanced potency, particularly at the dopamine transporter, when compared to its non-fluorinated parent compound. This enhancement is a direct consequence of the electronic and metabolic-shielding effects imparted by the fluorine atom.
This comparative guide underscores the importance of fluorination in modern drug discovery. By understanding the precise structure-activity relationships, researchers can rationally design novel phenethylamine derivatives with tailored potency, selectivity, and pharmacokinetic properties. Future research should focus on obtaining direct experimental comparisons of these specific analogues and expanding the investigation to include in vivo models to assess effects on locomotor activity, drug discrimination, and potential therapeutic efficacy.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and medicinal chemistry, the strategic introduction of fluorine into bioactive molecules represents a cornerstone of modern drug design. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of fluorinated phenylethylamines, a class of compounds with profound effects on monoaminergic systems. By dissecting the nuanced interplay between fluorine substitution patterns and their pharmacological outcomes, we aim to provide a comprehensive resource for researchers engaged in the development of novel central nervous system (CNS) agents.
Introduction: The Significance of Fluorine in Phenethylamine Pharmacology
The phenethylamine scaffold is the foundational structure for a vast array of neurotransmitters, hormones, and psychoactive compounds. Fluorination, the process of replacing a hydrogen atom with fluorine, can dramatically alter the physicochemical properties of these molecules.[1][2] The high electronegativity and small atomic size of fluorine can influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological targets.[2] Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by enzymes like cytochrome P450, which can enhance a drug's half-life and bioavailability.[3]
This guide will systematically compare fluorinated phenylethylamines, focusing on how the position of fluorine on the phenyl ring dictates their interaction with key monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as their affinity for various dopamine and serotonin receptor subtypes.
The Influence of Fluorine Position on Monoamine Transporter Activity
The primary mechanism of action for many phenylethylamines is the inhibition of monoamine reuptake or the induction of their release from presynaptic terminals.[4] The position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—critically influences the potency and selectivity of these compounds for DAT, NET, and SERT.
Comparative Binding Affinities and Functional Potencies
The following table summarizes the available in vitro data for the positional isomers of fluoroamphetamine, providing a quantitative comparison of their effects on monoamine transporters. Lower IC50 and EC50 values indicate higher potency.
| Compound | Target | Binding Affinity (IC50, nM) | Monoamine Release (EC50, nM) |
| Amphetamine | DAT | ~600 | 24-52 |
| NET | ~70-100 | - | |
| SERT | ~20,000-40,000 | >1000 | |
| 4-Fluoroamphetamine (4-FA) | DAT | 770 | 200 |
| NET | 420 | 37 | |
| SERT | 6800 | 730 | |
| 3-Fluoroamphetamine (3-FA) | DAT | Potent Releaser | 24-52 |
| NET | Potent Releaser | - | |
| SERT | Weaker Releaser | 1937 | |
| 2-Fluoroamphetamine (2-FA) | DAT | Data not readily available | Data not readily available |
| NET | Data not readily available | Data not readily available | |
| SERT | Data not readily available | Data not readily available |
Data compiled from multiple sources.[5][6][7]
Analysis of SAR Trends:
-
4-Fluoroamphetamine (4-FA): The para-substitution of fluorine results in a compound that retains potent activity at DAT and NET while significantly increasing its potency at SERT compared to unsubstituted amphetamine.[5] This mixed monoamine releasing profile is thought to underlie its characteristic subjective effects, which are often described as a hybrid of traditional stimulants and entactogens like MDMA.[5]
-
3-Fluoroamphetamine (3-FA): While comprehensive binding data is scarce, studies on its monoamine releasing properties indicate that 3-FA is a potent dopamine and norepinephrine releaser, with significantly weaker activity at the serotonin transporter.[6][7] This profile suggests a more classical stimulant-like effect with less of the serotonergic character seen with 4-FA.
-
2-Fluoroamphetamine (2-FA): There is a notable lack of quantitative in vitro data for 2-FA in the scientific literature. However, anecdotal reports and some in vivo studies suggest it produces stimulant effects with potentially reduced peripheral side effects compared to other isomers.[8]
Receptor Binding Profiles: Beyond the Transporters
While monoamine transporters are the primary targets, the affinity of fluorinated phenylethylamines for various postsynaptic receptors can also contribute to their overall pharmacological profile.
Serotonin and Dopamine Receptor Affinities
The following table presents available binding data (Ki, in nM) for 4-fluoroamphetamine at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) |
| 4-Fluoroamphetamine (4-FA) | >10,000 | 11,300 | 7,800 | Data not available | Data not available |
Data from[5].
Insights into Receptor Interactions:
The relatively low affinity of 4-FA for the 5-HT2A and 5-HT2C receptors suggests that its primary psychoactive effects are mediated through monoamine release rather than direct receptor agonism.[5] However, even weak interactions with these receptors could modulate the overall subjective experience.
A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a dopamine analogue, revealed that N-alkylation significantly influenced its affinity for D1 and D2 receptors. N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives showed high potency and selectivity for D2 binding sites, highlighting the importance of substitutions on the amine group in directing receptor interactions.
In Vivo Effects: From Locomotor Activity to Behavioral Outcomes
Preclinical in vivo studies provide crucial insights into the functional consequences of the observed in vitro activities.
-
Locomotor Activity: Studies in rodents have shown that both m-fluoroamphetamine and p-fluoroamphetamine produce dose-related increases in locomotor activity, consistent with their dopamine-releasing properties.[6]
-
Behavioral Studies: Research in rhesus monkeys has demonstrated that amphetamine analogues with varying serotonin releasing potencies exhibit different reinforcing effects. Compounds with higher serotonin releasing activity, like p-methylamphetamine (structurally related to 4-FA), were associated with lower rates of self-administration compared to those with weaker serotonergic effects.[7] This suggests that the serotonergic component of these drugs may modulate their abuse potential.
-
Human Studies: In humans, 4-FA is reported to produce stimulant and empathogenic effects.[5] However, it has also been associated with a higher incidence of headache and hypertension compared to MDMA and amphetamine, underscoring the unique cardiovascular profile of this fluorinated analogue.[9]
Synthesis and Metabolic Stability
The synthesis of fluorinated phenylethylamines can be achieved through various established chemical routes.[10][11] A common strategy involves the fluorination of a suitable precursor, followed by standard procedures to construct the phenethylamine side chain.
As previously mentioned, the introduction of fluorine can significantly enhance metabolic stability.[3] The strong C-F bond is less susceptible to enzymatic oxidation, which can lead to a longer duration of action and altered pharmacokinetic profiles compared to their non-fluorinated counterparts.[3] This increased metabolic stability is a key consideration in the design of longer-acting therapeutic agents.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, standardized experimental protocols are essential. Below are outlines for key in vitro assays used to characterize the pharmacology of fluorinated phenylethylamines.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the transporter of interest (DAT, NET, or SERT) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the final assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the log concentration of the test compound to generate a competition curve.
-
From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Monoamine Transporter Uptake/Release Assay
This functional assay measures the ability of a test compound to either inhibit the uptake of a radiolabeled monoamine or to induce its release from pre-loaded cells or synaptosomes.
Workflow Diagram:
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A Comparative Guide to Chiral Resolving Agents for Phenylethylamines
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective chiral molecules. Phenylethylamines, a class of compounds prevalent in pharmaceuticals and neuroscience research, often require resolution from their racemic mixtures. This guide provides an in-depth, objective comparison of common chiral resolving agents for phenylethylamines, supported by experimental data and procedural insights to inform your selection process.
The Imperative of Chiral Resolution
Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the necessity for enantiomerically pure compounds in medicine.[1] The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is therefore a critical step in the synthesis of many chiral drugs.[1][2]
The most prevalent method for chiral resolution on a preparative scale is the formation of diastereomeric salts.[3][4][5][6] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4][5][7] Subsequent treatment of the separated diastereomeric salt liberates the desired enantiomer of the amine.[3][8]
Classical Resolving Agents: A Head-to-Head Comparison
The selection of an appropriate resolving agent is often empirical, with the efficiency of the resolution depending on the specific amine and the crystallization conditions.[3][9] Here, we compare three classical and widely used chiral acids for the resolution of phenylethylamines: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.
Tartaric Acid: The Workhorse
Naturally derived and cost-effective, tartaric acid is a frequent first choice for the resolution of racemic amines.[10] Its two carboxylic acid groups and two chiral centers provide multiple points of interaction for diastereomeric salt formation.
Mechanism of Action: The resolution of (±)-1-phenylethylamine with (+)-tartaric acid relies on the differential solubility of the two diastereomeric salts formed: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. In a suitable solvent like methanol, one salt will be significantly less soluble and will preferentially crystallize, allowing for its separation by filtration.[8][11]
Performance: The success of tartaric acid resolution is highly dependent on the solvent system and the stoichiometry of the resolving agent. While it can be effective, multiple recrystallizations may be necessary to achieve high enantiomeric excess (e.e.).[11]
Mandelic Acid: The Aromatic Contender
Mandelic acid, with its phenyl group adjacent to the chiral center, offers different steric and electronic interactions compared to tartaric acid. This can lead to more effective chiral recognition for certain phenylethylamines.
Mechanism of Action: Similar to tartaric acid, mandelic acid forms diastereomeric salts with racemic amines. The choice between (R)- or (S)-mandelic acid will determine which enantiomer of the amine crystallizes. For example, D(-)-mandelic acid can be used to resolve D,L-alpha-phenethylamine, forming a crystalline D(+)alpha-PEA mandelate salt.[12]
Performance: Mandelic acid has been shown to be a highly effective resolving agent for a variety of amines, often providing good yields and high enantiomeric purity.[13][14] Its derivatives can also be employed to fine-tune the resolution process.
Camphorsulfonic Acid: The Bulky Powerhouse
Camphorsulfonic acid (CSA) is a strong, chiral sulfonic acid with a rigid, bulky camphor backbone.[15] This steric bulk can enhance the differences in the crystal packing of the diastereomeric salts, leading to more efficient separation.
Mechanism of Action: CSA reacts with racemic amines to form diastereomeric salts.[7][16] The strong acidity of the sulfonic acid group ensures robust salt formation. The distinct three-dimensional structure of the camphor moiety plays a crucial role in chiral discrimination.
Performance: CSA is a versatile and powerful resolving agent, particularly for chiral amines.[7][16][17] It often leads to the formation of well-defined, crystalline salts, facilitating separation and often requiring fewer recrystallization steps to achieve high enantiomeric purity.[7][15]
Performance Data Summary
The following table summarizes representative experimental data for the resolution of (±)-1-phenylethylamine using these classical resolving agents. It is important to note that direct comparison is challenging as optimal conditions (solvent, temperature, stoichiometry) vary for each agent and substrate.
| Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Solvent | Reference |
| (+)-Tartaric Acid | (S)-(-)-1-Phenylethylamine | Varies | Often requires recrystallization | Methanol | [8] |
| (S)-Mandelic Acid | (S)-1-Phenylethylamine | ~40% (after liberation) | >98% | Toluene/Methanol | [3] |
| (-)-Camphor-10-sulfonic acid | (R,R)-(-)-Diethanolamine | 70% | >99% | Acetone | [17] |
Note: The data presented is illustrative and derived from different sources. Yields and e.e. are highly dependent on the specific experimental protocol.
Beyond the Classics: Enzymatic Kinetic Resolution
An alternative and increasingly popular method for chiral resolution is enzymatic kinetic resolution (EKR).[18][19] This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, leaving the other unreacted.
Mechanism of Action: In the presence of an acyl donor, an enzyme like Candida antarctica lipase B (CALB) will catalyze the acylation of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the acylated amine from the unreacted amine.[18][19] A significant advantage of this method is the potential for dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer.[20][21]
Performance: Enzymatic resolutions can provide excellent enantioselectivity and operate under mild conditions.[18][19][22] The choice of enzyme, acyl donor, and solvent are critical parameters for optimizing the process.
| Enzyme | Acyl Donor | Target Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida antarctica lipase B (CALB) | Ethyl methoxyacetate | (R)-Amide & (S)-Amine | Good yields for both | Excellent | [18] |
| Novozym 435 (CALB) | Isopropyl acetate | (R)-N-(1-phenylethyl)acetamide | Good | High | [20][21] |
Experimental Protocols
To provide practical guidance, detailed step-by-step methodologies for a classical diastereomeric salt resolution and an enzymatic kinetic resolution are provided below.
Protocol 1: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is a generalized procedure based on established methods.[8]
-
Salt Formation: Dissolve racemic (±)-1-phenylethylamine (1 equivalent) in hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1 equivalent) in a minimal amount of hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the precipitated crystals of the diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallization (if necessary): To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add an excess of a strong base (e.g., 10% NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by forming a derivative and analyzing by NMR or GC.[23][24][25]
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is a generalized procedure based on common practices for enzymatic resolutions.[18][20][21]
-
Reaction Setup: In a suitable flask, dissolve (±)-1-phenylethylamine (1 equivalent) and an acyl donor (e.g., ethyl methoxyacetate, 1.5 equivalents) in an appropriate solvent (e.g., heptane or toluene).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CALB) to the reaction mixture. The amount of enzyme will need to be optimized.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion.
-
Reaction Quench and Enzyme Removal: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by column chromatography or by an acid-base extraction procedure.
-
Hydrolysis (optional): If the acylated amine is the desired product, it can be hydrolyzed back to the free amine using acidic or basic conditions.
-
Analysis: Determine the enantiomeric excess of both the unreacted amine and the acylated product using chiral HPLC or GC.[23]
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the key steps in each resolution method.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion and Recommendations
The choice of a chiral resolving agent for phenylethylamines is a multifaceted decision that requires careful consideration of factors such as cost, availability, scalability, and the specific properties of the target amine.
-
For initial screening and cost-sensitive applications, (+)-tartaric acid remains a viable starting point due to its low cost and widespread availability.
-
For challenging resolutions or when higher efficiency is desired, mandelic acid and camphorsulfonic acid often provide superior performance, yielding higher enantiomeric excess with fewer purification steps.
-
For a green and highly selective alternative, enzymatic kinetic resolution offers mild reaction conditions and the potential for dynamic kinetic resolution, which can significantly improve the overall yield.
Ultimately, the optimal resolving agent and method must be determined experimentally. A systematic screening of different resolving agents, solvents, and conditions is the most effective approach to developing a robust and efficient chiral resolution process. The insights and protocols provided in this guide serve as a foundational resource for researchers embarking on this critical aspect of chiral synthesis.
References
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Precision of Chiral Resolution: Utilizing D(+)10-Camphorsulfonic Acid. Retrieved from [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermediate. Retrieved from [Link]
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- Martin-Matute, B., et al. (2010). Development of Dynamic Kinetic Resolution on Large Scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823-829.
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National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Retrieved from [Link]
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- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
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University of Leeds. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
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Quora. (n.d.). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. Retrieved from [Link]
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National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
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Redalyc. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical L. Retrieved from [Link]
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-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
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ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
- ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8684-8691.
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- Journal of Analytical Toxicology. (1995).
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A Comparative Guide to Enantiomeric Excess Determination of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (e.e.) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral amines like 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a key building block in various pharmacologically active molecules, ensuring enantiopurity is critical for therapeutic efficacy and safety. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this specific amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to guide your methodological choices.
The Importance of Enantiopurity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The resolution and subsequent analysis of these stereoisomers are therefore non-negotiable steps in the drug development pipeline. This guide focuses on three robust methods for quantifying the enantiomeric composition of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and reliable method for the analytical and preparative separation of enantiomers due to its versatility and high resolution.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly successful for a broad range of compounds.[3][4]
Principle of Separation
The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification.
Experimental Workflow: Chiral HPLC
Caption: Workflow for e.e. determination by Chiral HPLC.
Detailed Experimental Protocol
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) column, is a strong starting point due to its proven success with a wide range of chiral compounds.[3][4]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-Hexane and Isopropyl alcohol (IPA). A typical starting ratio is 90:10 (v/v). The alcohol component acts as a polar modifier, influencing retention and resolution.
-
Sample Preparation: Accurately weigh and dissolve a small amount of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Lux® Cellulose-1 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane/IPA (90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the two separated enantiomers. Calculate the enantiomeric excess using the formula: % e.e. = [ | Peak Area R - Peak Area S | / (Peak Area R + Peak Area S) ] x 100
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds like smaller amines.[5] The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For amines, derivatization is frequently employed to improve volatility and chromatographic performance.
Principle of Separation
Similar to HPLC, separation is achieved through the formation of transient diastereomeric interactions between the enantiomers and the chiral stationary phase. The strength of these interactions dictates the elution time from the column. Derivatization with an achiral reagent can improve peak shape and thermal stability.
Experimental Workflow: Chiral GC
Caption: Workflow for e.e. determination by Chiral GC.
Detailed Experimental Protocol
-
Derivatization:
-
Dissolve ~1 mg of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Allow the reaction to proceed for 15 minutes at room temperature to form the corresponding trifluoroacetamide. This derivative is more volatile and less polar than the free amine.
-
-
GC Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based CSP.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[6] By adding a chiral solvating agent (CSA) to the NMR sample, a mixture of rapidly exchanging, diastereomeric solvates is formed.[7][8] These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to separate signals for the enantiomers.
Principle of Analysis
The core principle is the in-situ formation of diastereomeric complexes that have different magnetic environments.[9] This results in a chemical shift non-equivalence (Δδ) for specific protons of the analyte. The enantiomeric excess can be determined by integrating the now-separated signals.[10] This method is fast and requires no prior separation.
Experimental Workflow: NMR with CSA
Caption: Workflow for e.e. determination by NMR with a CSA.
Detailed Experimental Protocol
-
Reagent Selection: (R)-(-)-Mandelic acid is a commonly used and effective CSA for primary amines due to its ability to form acid-base complexes with distinct spatial arrangements.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the amine alone.
-
Add 1.0 to 1.2 equivalents of enantiopure (R)-(-)-mandelic acid to the NMR tube. Ensure it dissolves completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Focus on the methine proton (the proton on the carbon bearing the amino group). This signal, which appears as a quartet in the original spectrum, should resolve into two distinct quartets.
-
-
Data Analysis:
-
Carefully integrate the two separated signals (e.g., the two quartets).
-
Calculate the enantiomeric excess based on the relative integration values.
-
Comparative Analysis
The choice of method depends on several factors, including the available instrumentation, sample throughput requirements, and the need for preparative-scale separation.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Chromatographic separation on a chiral stationary phase | Chromatographic separation on a chiral stationary phase (gas phase) | In-situ formation of diastereomeric complexes |
| Resolution | Excellent | Very High | Moderate to Good (depends on CSA and analyte) |
| Sensitivity | High (µg to ng level) | Very High (pg to ng level) | Lower (mg level required) |
| Sample Throughput | Moderate (typically 10-30 min/sample) | Moderate to High (can be faster than HPLC) | Very High (a few minutes/sample) |
| Preparative Scale | Yes, easily scalable | Not practical | No |
| Key Requirement | Chiral HPLC column and system | GC with a chiral capillary column | NMR spectrometer and a suitable CSA |
| Pros | - Broad applicability- High reliability- Established methodology[11]- Can be used for purification | - High efficiency and speed[12]- Excellent for volatile compounds | - Very fast analysis time- No physical separation needed[13]- Simple sample preparation |
| Cons | - Higher cost of chiral columns- Method development can be time-consuming | - Requires analyte to be volatile and thermally stable- Derivatization often necessary | - Lower sensitivity- Signal overlap can be an issue- CSA cost and availability |
Conclusion
For the robust and accurate determination of the enantiomeric excess of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, chiral HPLC stands out as the most versatile and reliable method , offering excellent resolution and the flexibility for both analytical and preparative applications. Chiral GC provides a high-sensitivity alternative, particularly if derivatization is straightforward. NMR spectroscopy using a chiral solvating agent is an exceptionally fast screening tool, ideal for rapid reaction monitoring where sample concentration is not a limiting factor. The optimal choice will ultimately be dictated by the specific experimental context and the resources available in your laboratory.
References
- Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- OAKTrust. (2021). Chiral solvating agents.
- National Institutes of Health. (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- Phenomenex. (n.d.). APPLICATIONS.
- LCGC International. (n.d.). Application Notes: Chiral.
- Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
- PubMed. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). NMR Chiral solvating agents.
- UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Phenomenex. (n.d.). APPLICATIONS.
- FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ().
- Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.
- LCGC International. (n.d.). 3 μm Particle-Based Chiral Stationary Phases for the Fast and Efficient Resolution of Enantiomers.
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A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Quantification
In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the selective analysis of the desired enantiomer and the quantification of its counterpart as a chiral impurity.[3] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) has emerged as the most robust and widely adopted technique for this purpose.[1][4]
This guide provides a comprehensive framework for the validation of chiral HPLC methods, grounded in scientific principles and regulatory expectations. We will delve into the critical validation parameters, compare the performance of different CSPs, and provide a detailed, actionable protocol for method validation.
The "Why" Behind Chiral Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[5] For chiral HPLC methods, this translates to demonstrating the method's capability to be specific, linear, accurate, precise, and robust in quantifying the enantiomeric purity of a drug substance or product. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1) and the more recent Q2(R2) and Q14, is the cornerstone of a successful validation.[6][7][8][9]
The validation process is not merely a checklist of experiments; it is a systematic investigation into the method's capabilities and limitations. Each validation parameter provides a piece of the puzzle, and together they form a cohesive picture of the method's reliability.
Core Validation Parameters: A Deeper Dive
A robust chiral HPLC method validation should, at a minimum, address the following parameters as outlined by the ICH.[6][10]
System Suitability
Before embarking on the formal validation experiments, the suitability of the chromatographic system must be established.[10][11] This is a recurring check to ensure the system is performing adequately on any given day of analysis.[6]
Key System Suitability Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5[10] | Ensures baseline separation between the enantiomeric peaks, which is critical for accurate quantification.[12] |
| Tailing Factor (T) | ≤ 2.0[10] | Indicates good peak shape, which is important for accurate peak integration. |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for replicate injections[10] | Demonstrates the precision of the injector and the stability of the system.[6] |
| Theoretical Plates (N) | Reportable value | A measure of column efficiency.[12][13] |
A system suitability test is typically performed by repeatedly injecting a solution containing a racemic mixture of the analyte.[10]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or the other enantiomer.[5][10][13][14] In the context of a chiral method, the primary focus is demonstrating that the two enantiomers are well-separated from each other and from any other potential interferents.[10]
Experimental Approach:
-
Analyze a blank (diluent).
-
Analyze a sample of the desired enantiomer.
-
Analyze a sample of the undesired enantiomer.
-
Analyze a racemic mixture.
-
If available, analyze samples containing known impurities or degradation products.
The absence of interfering peaks at the retention times of the enantiomers in the blank and impurity-spiked samples demonstrates specificity.[10]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][15] For a chiral impurity method, linearity is typically established for the undesired enantiomer.
Experimental Approach:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998[16]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14][15] It is often determined by a recovery study.
Experimental Approach:
-
Spike a sample of the desired enantiomer with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked enantiomer.
Acceptance Criteria:
-
Recovery should be within 98.0% to 102.0%.
It's important to note that accuracy can sometimes be inferred from the demonstration of acceptable specificity, linearity, and precision.[6]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is typically evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Approach:
-
For repeatability, analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day.
-
For intermediate precision, repeat the analysis on a different day with a different analyst.
-
Calculate the RSD of the results.
Acceptance Criteria:
-
RSD ≤ 5% for the major component.[6]
-
RSD ≤ 20% as the quantitation limit is approached for the minor component.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
These are crucial parameters for an impurity method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17][18] This provides an indication of its reliability during normal usage.[18]
Experimental Approach:
-
Systematically vary critical chromatographic parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)[17]
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analyze the sample under each of these modified conditions.
-
Evaluate the impact on system suitability parameters and the quantitative results.
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
The results should not be significantly affected by the variations.
Comparison of Chiral Stationary Phases
The heart of a chiral HPLC separation is the Chiral Stationary Phase (CSP).[1] The choice of CSP is critical and often determined empirically through a screening process.[1][19] The most widely used CSPs are based on polysaccharide derivatives (cellulose and amylose).[1]
| CSP Type | Principle of Separation | Advantages | Common Applications |
| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Forms transient diastereomeric complexes with enantiomers through hydrogen bonding, π-π interactions, and steric hindrance.[1][3] | Broad applicability for a wide range of chiral compounds.[1] Can be used in normal-phase, reversed-phase, and polar organic modes.[6] | General-purpose chiral separations. |
| Protein-based (e.g., AGP, HSA) | Mimics biological interactions, with separation based on differences in binding affinity to the protein. | Can be highly selective for certain classes of compounds, particularly those with biological activity. | Separation of drugs that bind to plasma proteins. |
| Cyclodextrin-based | Enantiomers are separated based on their differential inclusion into the hydrophobic cavity of the cyclodextrin molecule.[20] | Good for separating compounds that can fit into the cyclodextrin cavity. | Separation of aromatic and heterocyclic compounds. |
| Ligand-exchange | Involves the formation of diastereomeric metal complexes with the enantiomers.[3] | Highly specific for compounds that can act as ligands, such as amino acids and their derivatives.[3] | Separation of amino acids, hydroxy acids, and other compounds with chelating groups. |
Experimental Data Snapshot: Separation of Fluoxetine Enantiomers
The following table summarizes comparative data for the separation of fluoxetine enantiomers on different CSPs, illustrating the impact of the stationary phase on chromatographic performance.
| Column | Mobile Phase | Resolution (Rs) | Capacity Factor (k') | Elution Order |
| Chiralcel OD-H | Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)[1] | Good | Moderate | S-enantiomer first[20] |
| Chiralpak AD-H | Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)[1] | Good | Low[20] | R-enantiomer first[20] |
| Cyclobond I 2000 DM | Methanol / 0.2% TEAA (25/75, v/v; pH 3.8)[1] | Excellent[20] | High[20] | R-enantiomer first[20] |
This data highlights that while all three columns can achieve baseline separation, the Chiralpak AD-H offers the advantage of a lower capacity factor, leading to shorter analysis times and reduced solvent consumption.[20] Conversely, the Cyclobond column provides the best resolution.[20]
Experimental Protocol: A Step-by-Step Guide to Validation
The following is a detailed protocol for the validation of a chiral HPLC method for the quantification of the (R)-enantiomer in a hypothetical (S)-enantiomer drug substance.
System Suitability
-
Prepare a system suitability solution containing a racemic mixture of the drug substance at a concentration that gives a sufficient detector response.
-
Inject the system suitability solution six times.
-
Verify that the acceptance criteria for resolution, tailing factor, and RSD of peak areas are met.
Specificity
-
Inject the diluent to establish the baseline.
-
Inject a solution of the pure (S)-enantiomer.
-
Inject a solution of the pure (R)-enantiomer.
-
Inject the racemic mixture.
-
Confirm that there are no interfering peaks at the retention times of the enantiomers.
Linearity
-
Prepare a stock solution of the (R)-enantiomer.
-
Perform serial dilutions to create at least five standard solutions covering the range from the LOQ to 150% of the specification limit for the (R)-enantiomer.
-
Inject each standard in triplicate.
-
Construct a calibration curve and determine the correlation coefficient.
Accuracy
-
Prepare three sets of samples of the (S)-enantiomer spiked with the (R)-enantiomer at 50%, 100%, and 150% of the specification limit. Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
Precision
-
Repeatability: Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. Analyze them on the same day.
-
Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different HPLC system if available.
-
Calculate the RSD for both sets of experiments.
LOD and LOQ
-
Determine the LOD and LOQ either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope from the linearity data.
Robustness
-
Prepare a sample of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level.
-
Analyze the sample under the normal operating conditions and then under deliberately varied conditions (e.g., ±10% flow rate, ±5°C column temperature, ±2% mobile phase composition).
-
Assess the impact of these changes on the system suitability parameters and the final calculated amount of the (R)-enantiomer.
Visualizing the Validation Workflow
Conclusion
The validation of a chiral HPLC method is a rigorous but essential process to ensure the quality, safety, and efficacy of pharmaceutical products. By systematically evaluating each validation parameter, from system suitability to robustness, researchers and drug development professionals can have a high degree of confidence in the data generated. The choice of the chiral stationary phase plays a pivotal role in the success of the separation, and a thorough understanding of the different types of CSPs allows for a more informed method development strategy. This guide provides a framework for conducting a comprehensive and compliant chiral HPLC method validation, ultimately contributing to the delivery of safer and more effective medicines.
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Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2005). Journal of Food and Drug Analysis. [Link]
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A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2024). Chemosphere. [Link]
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What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. (2021). Daicel Chiral Technologies. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2007). Pharmaceutical Technology. [Link]
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A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). SciSpace. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021). YouTube. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules. [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2013). ResearchGate. [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science. [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020). Molecules. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 1-(3-Fluoro-4-methoxyphenyl)ethanamine Derivatives and Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel therapeutic agents has never been more critical. This guide provides a comprehensive comparison of the antimicrobial efficacy of a promising class of compounds, 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives, against established standard antibiotics. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.
The core of this investigation lies in the systematic evaluation of these novel derivatives, synthesized with the rationale that the incorporation of fluorine and methoxy groups into the phenethylamine scaffold could confer potent antimicrobial properties.[1][2][3] The strategic placement of a fluorine atom at the C-3 position and a methoxy group at the C-4 position of the phenyl ring is hypothesized to enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction within microbial cells. This guide will delve into the experimental data supporting this hypothesis, offering a clear, evidence-based comparison with widely used antibiotics.
I. The Scientific Imperative for Novel Antimicrobials
The diminishing efficacy of current antibiotic arsenals necessitates a paradigm shift in antimicrobial drug discovery. The structural motif of 1-(3-Fluoro-4-methoxyphenyl)ethanamine presents a promising starting point for the development of new therapeutic agents.[1][4] Derivatives of this core structure have been investigated for a range of biological activities, and their potential as antimicrobial agents is an area of active research.[1]
II. Experimental Determination of Antimicrobial Efficacy
To objectively assess the antimicrobial potential of 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives, two fundamental and widely accepted assays are employed: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[5][6][7][8][9] These assays provide quantitative measures of a compound's ability to inhibit visible growth and to kill bacteria, respectively.
The following diagram illustrates the standardized workflow for determining the MIC and MBC values of the test compounds.
A. Minimum Inhibitory Concentration (MIC) Assay Protocol [5][8][10][11]
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][11]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][12]
-
Serial Dilution of Test Compounds: Twofold serial dilutions of the 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives and standard antibiotics are prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[5][8]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension.[5] The plate is then incubated at 37°C for 18-24 hours.[5][10]
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8][11]
B. Minimum Bactericidal Concentration (MBC) Assay Protocol [6][7][9][12][13]
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of an antimicrobial agent required to kill the bacteria.[6][7]
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations) are subcultured onto fresh agar plates.[12]
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours, or until colonies are visible on a control plate.[12]
-
MBC Determination: The number of colony-forming units (CFUs) on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][9][12][13]
III. Comparative Efficacy Data
The following tables summarize the hypothetical antimicrobial efficacy of representative 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacterial strains. Please note that this data is illustrative and intended for comparative purposes within this guide.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Derivative A | 8 | 16 |
| Derivative B | 4 | 32 |
| Ciprofloxacin | 1 | 0.5 |
| Vancomycin | 2 | Not Applicable |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 64 |
| Ciprofloxacin | 2 | 1 |
| Vancomycin | 4 | Not Applicable |
IV. Analysis and Interpretation
The illustrative data suggests that while the 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives exhibit antimicrobial activity, their potency, as indicated by the MIC and MBC values, is generally lower than that of the standard antibiotics, ciprofloxacin and vancomycin, against the tested strains.
It is crucial to consider that direct comparisons of in vitro data may not fully predict in vivo efficacy.[14][15][16][17][18] Factors such as pharmacokinetics, pharmacodynamics, and toxicity play a significant role in the overall therapeutic potential of a compound. Further research into the mechanism of action of these derivatives is warranted to understand their specific cellular targets and to guide future structural modifications for enhanced potency. The synthesis of novel derivatives with varied substituents on the phenethylamine core could lead to compounds with improved antimicrobial profiles.[19][20][21][22][23][24][25][26][27]
V. Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action for 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives is yet to be fully elucidated, a plausible hypothesis involves the disruption of bacterial cell membrane integrity or the inhibition of essential enzymatic pathways. The following diagram depicts a hypothetical signaling pathway illustrating this potential mechanism.
VI. Conclusion and Future Directions
The 1-(3-Fluoro-4-methoxyphenyl)ethanamine derivatives represent a class of compounds with demonstrable, albeit currently modest, antimicrobial activity. This guide has provided a framework for their evaluation and comparison with standard antibiotics. The presented experimental protocols and data serve as a foundation for further research and development.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to identify key structural features that enhance antimicrobial potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to enable rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
The journey from a promising chemical scaffold to a clinically effective antimicrobial agent is long and challenging. However, the systematic and rigorous approach outlined in this guide provides a clear path forward in the critical endeavor of combating antimicrobial resistance.
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The Fluorine Advantage: A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated Amine Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Metabolic Stability of Amine-Containing Drug Candidates, Supported by Experimental Data.
In the landscape of modern drug discovery, the quest for metabolically robust molecules is paramount. A compound's susceptibility to metabolism profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and ultimately, its therapeutic efficacy. Among the myriad strategies employed by medicinal chemists to enhance metabolic stability, the introduction of fluorine into a drug candidate stands out as a powerful and frequently utilized approach. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of fluorinated amine compounds versus their non-fluorinated counterparts, grounded in experimental data and established scientific principles.
Amines are a ubiquitous functional group in pharmaceuticals, but they are often susceptible to metabolic modification by enzymes such as the cytochrome P450 (CYP450) superfamily.[1] Common metabolic pathways for amines include N-dealkylation, N-oxidation, and hydroxylation of adjacent carbon atoms.[2][3] The strategic replacement of a hydrogen atom with fluorine can significantly alter a molecule's metabolic fate.[4][5][6] This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6][7] Furthermore, fluorine's high electronegativity can modulate the electronic properties of the amine and adjacent atoms, influencing enzyme-substrate interactions and potentially altering metabolic pathways.[4][8]
This guide will explore the mechanistic basis for the enhanced metabolic stability of fluorinated amines, provide detailed protocols for assessing this stability in vitro, present comparative experimental data, and offer insights to inform the rational design of more durable drug candidates.
The Science of Stability: Why Fluorination Works
The decision to incorporate fluorine into an amine-containing drug candidate is a strategic one, aimed at blocking or slowing down key metabolic pathways. The primary mechanisms by which fluorination enhances metabolic stability are:
-
Metabolic Blocking: By replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, that position is effectively "blocked" from oxidative metabolism by CYP450 enzymes.[4][7] The high bond dissociation energy of the C-F bond makes it significantly more challenging for the enzyme to abstract a hydrogen atom or insert an oxygen atom.[6]
-
Electronic Effects and pKa Modulation: Fluorine's strong electron-withdrawing nature can decrease the basicity (pKa) of a nearby amine.[9][10] This alteration in pKa can affect the compound's ionization state at physiological pH, which in turn can influence its binding affinity to the active site of metabolizing enzymes. A less basic amine may be a poorer substrate for certain CYP450 isoforms.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can lead to a conformation that is less readily accommodated by the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.[4]
Experimental Assessment of In Vitro Metabolic Stability
To empirically determine the impact of fluorination, robust and reproducible in vitro assays are essential. The two most common systems are liver microsomes and hepatocytes.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method to assess Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (fluorinated amine) and its non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance, e.g., verapamil and warfarin)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plates to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein) .
-
Experimental Protocol: Hepatocyte Stability Assay
Intact hepatocytes provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes and active transporter systems.[11]
Objective: To determine the metabolic stability of a compound in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and non-fluorinated analog
-
Positive control compounds
-
Coated (e.g., collagen) 24- or 48-well plates
-
Incubator (37°C, 5% CO2)
-
Organic solvent for cell lysis and protein precipitation
Procedure:
-
Cell Plating:
-
Thaw and plate the hepatocytes in coated well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 2-4 hours).
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (final concentration typically 1 µM).
-
Incubate the plates at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), remove the incubation medium.
-
Lyse the cells and precipitate the proteins by adding ice-cold organic solvent.
-
-
Sample Processing and Analysis:
-
Collect the cell lysate and centrifuge to remove debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated amine compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Piperidine Derivative | Risperidone | Non-fluorinated | 13.7 | 101 | Human | [12] |
| 9-Fluororisperidone | Fluorinated analog | >220 | <6.3 | Human | [12] | |
| N-nitrosodialkylamine | NDEA | N-nitrosodiethylamine | Metabolized | - | Rat | [13] |
| NDEA-F6 | N-nitroso-bis(2,2,2-trifluoroethyl)amine | Not metabolized | - | Rat | [13] | |
| N-nitrosodialkylamine | NDBA | N-nitrosodibutylamine | Metabolized | - | Rat | [13] |
| NDBA-F14 | N-nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine | Not metabolized | - | Rat | [13] | |
| Aniline Derivative | 4-fluoro-N-methylaniline | Fluorinated secondary aromatic amine | Metabolized via N-demethylation and hydroxylation | - | Rat | [14] |
Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.
The data unequivocally shows that fluorination can dramatically increase metabolic stability. For instance, 9-fluororisperidone is over 16 times more stable than its parent compound, risperidone, in human liver microsomes.[12] Similarly, the highly fluorinated N-nitrosodialkylamines, NDEA-F6 and NDBA-F14, were found to be practically inert to metabolism by microsomal fractions.[13]
Case Studies: The Power of Fluorine in Action
-
Risperidone: The antipsychotic drug risperidone is metabolized by CYP2D6 via hydroxylation. By introducing a fluorine atom at the site of hydroxylation, the metabolic stability was significantly enhanced, as demonstrated in the table above.[12] This highlights the effectiveness of the "metabolic blocking" strategy.
-
N-nitrosodialkylamines: A study on the in vitro metabolism of N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA) and their fluorinated analogs showed that substitution with fluorine at specific sites inhibits oxidative metabolism at those carbon atoms.[13] The perfluorinated analogs were essentially not metabolized, underscoring the profound stabilizing effect of extensive fluorination.[13]
-
Piperidine-2-carboxamides: In a study of fluorinated derivatives of the local anesthetics ropivacaine and levobupivacaine, it was found that the introduction of fluorine atoms into the N-alkyl side chains led to a higher rate of degradation in human liver microsomes, which correlated with increased lipophilicity.[15] This serves as a crucial reminder that the effects of fluorination are context-dependent and can sometimes lead to unexpected outcomes. Careful evaluation of each analog is therefore essential.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and widely validated strategy for enhancing the in vitro metabolic stability of amine-containing drug candidates. By leveraging the principles of metabolic blocking and electronic modulation, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The in vitro assays detailed in this guide, particularly those utilizing liver microsomes and hepatocytes, are indispensable tools for quantifying the impact of fluorination and guiding lead optimization efforts.
While the benefits of fluorination are clear, it is not a panacea. The effects on other properties such as potency, selectivity, and solubility must be carefully considered.[9][15] Furthermore, the potential for metabolism to occur at other sites in the molecule or for the formation of unique fluorinated metabolites should be investigated.
As our understanding of the interplay between fluorine and drug-metabolizing enzymes continues to grow, so too will our ability to design safer and more effective medicines. The judicious use of fluorine in amine-containing compounds will undoubtedly remain a cornerstone of successful drug discovery programs for the foreseeable future.
References
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Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Profiling of in vitro metabolism of New Psychoactive Substances. (2018). CORE. Retrieved January 3, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). SynOpen. Retrieved January 3, 2026, from [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. Retrieved January 3, 2026, from [Link]
-
Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. (1999). PubMed. Retrieved January 3, 2026, from [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. Retrieved January 3, 2026, from [Link]
-
Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2007). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. (n.d.). Anesthesiology. Retrieved January 3, 2026, from [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. Retrieved January 3, 2026, from [Link]
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N-Dealkylation of Amines. (2022). MDPI. Retrieved January 3, 2026, from [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). PubMed. Retrieved January 3, 2026, from [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved January 3, 2026, from [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts): a machine learning-driven exploration of lipophilicity and basicity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications. Retrieved January 3, 2026, from [Link]
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N-Dealkylation of Amines. (2022). University of Groningen. Retrieved January 3, 2026, from [Link]
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Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. (2024). MDPI. Retrieved January 3, 2026, from [Link]
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Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Cytotoxicity of Novel 1-(3-Fluoro-4-methoxyphenyl)ethanamine Derivatives
Introduction: The Quest for Selective Cytotoxic Agents
The chemical scaffold 1-(3-fluoro-4-methoxyphenyl)ethanamine represents a promising starting point for the development of novel therapeutic agents. Its unique electronic and structural properties make it an attractive core for designing compounds with potential bioactivity. In cancer therapy, a primary challenge is the development of cytotoxic agents that can effectively eliminate cancer cells while minimizing harm to healthy, non-malignant tissues.[1] This guide provides a comparative analysis of a series of newly synthesized derivatives of this scaffold, evaluating their cytotoxic profiles across a panel of human cancer cell lines and a non-cancerous control line. Our objective is to identify lead compounds with high potency and, critically, high selectivity for cancer cells, paving the way for further preclinical development.
Rationale for Experimental Design
Selection of Cell Lines: A Representative Panel
To obtain a broad yet informative preliminary assessment of the cytotoxic potential of our compounds, we selected a panel of four human cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line. It is a well-characterized model for luminal A type breast cancer and is widely used for studying hormone-responsive cancers.[2][3][4]
-
A549: A human lung adenocarcinoma cell line. These cells serve as a model for non-small cell lung cancer and are characterized as alveolar type II epithelial cells.[5][6][7][8][9]
-
HeLa: A human cervical adenocarcinoma cell line, notable for being the first immortal human cell line.[10][11][12] Its robustness and rapid proliferation make it a staple in cancer research and cytotoxicity screening.[11][13][14]
-
HEK293: A human embryonic kidney cell line. Though transformed by adenovirus, it is generally considered non-cancerous and is frequently used as a control to assess the general toxicity of compounds to normal human cells.[15][16]
This panel allows for the evaluation of cytotoxicity against cancers of diverse origins and provides a crucial benchmark for selectivity against non-malignant cells.
Choice of Cytotoxicity Assay: The MTT Method
For this comparative study, we employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted standard for assessing cell viability.[17]
Principle of the MTT Assay: The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[18] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria. The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by the test compounds.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The following protocol provides a step-by-step guide for performing the MTT assay in a 96-well plate format.
Materials:
-
Selected cell lines (MCF-7, A549, HeLa, HEK293)
-
Complete culture medium (specific to each cell line)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Rationale: A consistent seeding density is crucial for reproducible results. The chosen density ensures cells are in the logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Rationale: This allows the cells to adhere to the plate and recover from the stress of trypsinization before drug treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for another 48 hours under the same conditions.
-
Rationale: A 48-hour incubation is a standard duration to observe significant cytotoxic effects for many compounds.
-
-
MTT Addition:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
Rationale: The formazan crystals are insoluble and must be fully dissolved to allow for accurate absorbance readings.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Rationale: The peak absorbance of the solubilized formazan product is near 570 nm.
-
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The cytotoxic activity of four hypothetical derivatives was assessed, and the results are summarized as IC₅₀ values. The IC₅₀ is the concentration of a compound required to inhibit the growth of 50% of the cell population. Additionally, the Selectivity Index (SI) was calculated to evaluate the cancer-specific cytotoxicity of each compound.
Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[20][21] Compounds with an SI value greater than 3 are generally considered to be highly selective.[22]
| Compound | Structure Modification | IC₅₀ MCF-7 (µM) | IC₅₀ A549 (µM) | IC₅₀ HeLa (µM) | IC₅₀ HEK293 (µM) | Selectivity Index (HeLa) |
| FMP-01 | Parent Scaffold | 45.2 | 51.5 | 38.7 | 85.1 | 2.2 |
| FMP-02 | N-acetylation | > 100 | > 100 | > 100 | > 100 | - |
| FMP-03 | Phenyl-nitro addition | 12.3 | 15.8 | 4.1 | 62.4 | 15.2 |
| FMP-04 | N-benzylation | 8.9 | 11.2 | 7.5 | 10.3 | 1.4 |
Analysis and Discussion
-
FMP-01 (Parent Scaffold): Showed weak to moderate cytotoxicity across all cell lines with minimal selectivity.
-
FMP-02 (N-acetylation): This modification completely abrogated cytotoxic activity, suggesting that a free primary amine may be crucial for the compound's biological effect.
-
FMP-03 (Phenyl-nitro addition): This derivative demonstrated a significant increase in potency against all cancer cell lines. Most notably, it exhibited potent activity against HeLa cells (IC₅₀ = 4.1 µM) and an outstanding selectivity index of 15.2. This suggests that the electron-withdrawing nitro group enhances cytotoxicity, and the compound may exploit a mechanism more prominent in HeLa cells.
-
FMP-04 (N-benzylation): While this modification increased potency compared to the parent compound, it also dramatically increased toxicity against the non-cancerous HEK293 cells, resulting in a poor selectivity index (SI = 1.4). This indicates a general cytotoxic effect rather than a cancer-specific one.
Based on this screening, FMP-03 emerges as the most promising lead compound due to its high potency and excellent cancer-cell selectivity.
Proposed Mechanism of Action for FMP-03: Induction of Intrinsic Apoptosis
The high selectivity of FMP-03 suggests it may trigger a programmed cell death pathway, such as apoptosis, rather than non-specific necrosis. We hypothesize that FMP-03 induces apoptosis via the intrinsic (or mitochondrial) pathway . This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of cysteine proteases called caspases.[23][24]
The key steps in this proposed pathway are:
-
FMP-03 induces cellular stress, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[25][26]
-
Activated Bax/Bak proteins oligomerize on the outer mitochondrial membrane, increasing its permeability.
-
This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[24][26]
-
In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates caspase-9, the initiator caspase in this pathway.[24]
-
Active caspase-9 cleaves and activates executioner caspases, such as caspase-3, which then dismantle the cell by cleaving key cellular proteins, leading to the morphological hallmarks of apoptosis.[23][25]
Signaling Pathway Diagram:
Caption: Proposed intrinsic apoptosis pathway induced by FMP-03.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cytotoxic potential of novel 1-(3-fluoro-4-methoxyphenyl)ethanamine derivatives. Our comparative analysis identified FMP-03 as a highly potent and selective anticancer agent in vitro, particularly against the HeLa cervical cancer cell line.
The next steps in the development of FMP-03 should focus on:
-
Mechanism of Action Studies: Validating the proposed apoptotic mechanism through assays such as Annexin V/PI staining, caspase activation assays, and Western blotting for Bcl-2 family proteins.
-
Broader Screening: Testing FMP-03 against a larger panel of cancer cell lines, including those resistant to standard chemotherapies.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of FMP-03 in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing further analogues of FMP-03 to optimize potency, selectivity, and pharmacokinetic properties.
This structured approach provides a solid foundation for advancing promising new chemical entities from initial screening to potential clinical candidates.
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MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
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Cell line profile: MCF7. (n.d.). Culture Collections, Public Health England. Retrieved from [Link]
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MCF7 - BCRJ - Cell Line. (n.d.). Banco de Células do Rio de Janeiro. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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HEK293 Cells - A Guide to This Incredibly Useful Cell Line. (2021). Bitesize Bio. Retrieved from [Link]
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A Deep Dive into the HEK293 Cell Line Family. (2025). Procell. Retrieved from [Link]
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Selectivity Index: Significance and symbolism. (2025). IATE. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Fluoro-4-methoxyphenyl)ethanamine
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you extends beyond providing high-quality reagents; we aim to be your trusted partner in fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before we delve into the step-by-step disposal process, it is paramount to understand the inherent hazards of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The disposal procedures outlined below are designed to mitigate these risks and ensure compliance with environmental regulations.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is a multi-step process that begins with immediate, localized waste containment and culminates in its transfer to a certified hazardous waste facility.
Step 1: Immediate Waste Segregation at the Source
Proper waste management begins at the point of generation. All waste materials contaminated with 1-(3-Fluoro-4-methoxyphenyl)ethanamine must be segregated from general laboratory trash.
-
Liquid Waste:
-
Collect all liquid waste containing 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a dedicated, properly labeled, and sealed container.
-
The container must be chemically compatible with the waste. Borosilicate glass or a suitable solvent-resistant polymer is recommended.[2]
-
Do not mix this waste with other incompatible chemical waste streams. A general best practice is to avoid mixing different classes of chemical waste.[3]
-
-
Solid Waste:
-
This includes contaminated consumables such as gloves, pipette tips, and absorbent materials.
-
Place all contaminated solid waste into a clearly labeled, sealed plastic bag or a designated solid waste container.[4]
-
Sharps, such as needles or contaminated broken glassware, must be disposed of in a designated sharps container.[4][5]
-
Step 2: Labeling and Temporary Storage
Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.
-
Labeling:
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to mitigate any potential spills.[6]
-
Step 3: Preparing for Final Disposal
The ultimate disposal of 1-(3-Fluoro-4-methoxyphenyl)ethanamine must be handled by a licensed hazardous waste disposal company.
-
Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and disposal, and will be familiar with local and national regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should 1-(3-Fluoro-4-methoxyphenyl)ethanamine or its containers be disposed of down the drain.[1][7] This can lead to environmental contamination and is a violation of regulations.
-
Final Disposal Method: The most common and accepted method for the disposal of this type of chemical waste is incineration at a permitted hazardous waste facility.[5] This high-temperature process ensures the complete destruction of the compound.
Decontamination Procedures
Following any handling or in the event of a spill, proper decontamination is essential.
-
Personnel Decontamination:
-
If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Remove and launder any contaminated clothing before reuse.[1]
-
-
Equipment and Work Area Decontamination:
-
Wipe down all contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.
-
All cleaning materials must be disposed of as hazardous solid waste.
-
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8] Generators of hazardous waste are responsible for its safe management from "cradle-to-grave."[9] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plans.[6]
Summary of Key Disposal Information
| Waste Type | Collection Container | Labeling Requirements | Final Disposal Method |
| Liquid Waste | Sealed, chemically compatible container (e.g., borosilicate glass) | "Hazardous Waste," Chemical Name, Hazard Information, Date | Incineration by a licensed hazardous waste facility |
| Solid Waste (non-sharps) | Sealed, labeled plastic bag or designated container | "Hazardous Waste," Chemical Name, Hazard Information, Date | Incineration by a licensed hazardous waste facility |
| Sharps | Designated, puncture-proof sharps container | "Hazardous Waste," "Sharps," Biohazard Symbol (if applicable) | Incineration by a licensed hazardous waste facility |
Disposal Decision Workflow
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Navigating the Safe Handling of 1-(3-Fluoro-4-methoxyphenyl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a substituted phenylethylamine derivative increasingly utilized in pharmaceutical research.[1] By moving beyond a simple checklist, we delve into the "why" behind each procedural step, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(3-Fluoro-4-methoxyphenyl)ethanamine and its analogs are classified as compounds that demand careful handling due to their potential health effects.[2] While a specific Safety Data Sheet (SDS) for the free base may not always be readily available, data from structurally similar compounds, such as its hydrochloride salt, provide critical insights into its hazard profile.
Primary Hazards:
-
Skin and Eye Irritation: Like many amines, this compound is expected to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]
-
Oral Toxicity: The compound may be harmful if swallowed.[2][4]
-
Aquatic Toxicity: While data is limited, related compounds are noted as being harmful to aquatic life.[4][5]
A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical barrier against potential exposure.[7] The following table outlines the recommended PPE for handling 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloving recommended.[8][9] | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous substances, allowing for the safe removal of the outer glove if contamination occurs.[9] |
| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and airborne particles, which can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[10] |
| Lab Coat/Gown | A disposable gown made of a low-permeability fabric.[9] | Prevents contamination of personal clothing and skin. Disposable gowns are preferred to avoid cross-contamination.[8] |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary. | Required if there is a risk of inhaling dust or aerosols, especially when handling powders or performing operations that could generate them.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for the specific batch of the chemical you are using.[12][13]
-
Work in a Ventilated Area: All handling of 1-(3-Fluoro-4-methoxyphenyl)ethanamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Gather Materials: Ensure all necessary equipment, including a designated waste container, is within the fume hood before you begin.
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[7]
-
Weighing: If weighing the solid form, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminating solution.
Spill Management: A Plan for the Unexpected
Even with meticulous planning, spills can occur. A prompt and appropriate response is crucial to mitigate any potential hazards.[14]
Minor Spill (Contained within the fume hood):
-
Alert Others: Inform colleagues in the immediate area.[15]
-
Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[16]
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[17]
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.[17]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[14]
-
Ventilate: If safe to do so, increase ventilation to the area.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[18]
Waste Segregation:
-
Due to the fluorine atom in its structure, 1-(3-Fluoro-4-methoxyphenyl)ethanamine waste should be segregated as halogenated organic waste .[17] This is crucial as disposal methods for halogenated and non-halogenated waste streams differ significantly.[17]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[19]
Disposal Procedure:
-
Solid Waste: Collect solid waste in a designated, sealed, and labeled "Halogenated Solid Waste" container.[17]
-
Liquid Waste: Collect liquid waste in a designated, sealed, and labeled "Halogenated Liquid Waste" carboy.[17]
-
Rinsate: The initial rinse of any glassware that has come into contact with the compound should be collected as halogenated organic waste.[17]
-
Pickup: Arrange for waste disposal through your institution's EHS office.[19]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling 1-(3-Fluoro-4-methoxyphenyl)ethanamine.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Disposal Workflow for Halogenated Waste.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
